P516-0475
Description
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Properties
Molecular Formula |
C15H17N5O3 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22) |
InChI Key |
IFMRJCJHUJEJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(N=N3)C(=O)NCCCOC)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to P516-0475: A Novel PepO Inhibitor and Modulator of Streptococcus Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
P516-0475 is a small molecule that has been identified as a potent and selective inhibitor of the Streptococcus endopeptidase PepO. By inhibiting PepO, this compound prevents the degradation of short hydrophobic peptide (SHP) pheromones, which are key signaling molecules in the Rgg2/3 quorum-sensing (QS) system. This inhibition leads to the stabilization of SHP pheromones and subsequent induction of the Rgg2/3 QS pathway, a critical regulator of biofilm formation, lysozyme resistance, and virulence in various Streptococcus species. This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental protocols related to this compound.
Chemical Properties and Structure
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1359627-33-0 | Probechem |
| Molecular Formula | C₁₇H₁₉N₃O₂S | Calculated |
| Molecular Weight | 345.42 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO | Inferred |
Note: The molecular formula and weight are calculated based on the known chemical structure. Appearance and solubility are inferred from typical experimental conditions.
Mechanism of Action
This compound acts as a chemical inducer of the Streptococcus Rgg2/3 quorum-sensing system by inhibiting the pheromone-degrading endopeptidase PepO.[1]
Inhibition of PepO Endopeptidase
This compound directly inhibits the enzymatic activity of PepO, a neprilysin-like metalloendopeptidase responsible for the degradation of SHP pheromones.[1] Kinetic studies have revealed that this compound functions as an uncompetitive inhibitor of PepO.[1] This mode of inhibition suggests that this compound binds to the enzyme-substrate complex, thereby preventing the catalytic conversion of the substrate.
Stabilization of SHP Pheromones and Induction of Quorum Sensing
By inhibiting PepO, this compound leads to the accumulation and stabilization of SHP pheromones in the extracellular environment.[1] These stabilized pheromones can then be re-imported into the bacterial cell where they bind to the transcriptional regulators Rgg2 and Rgg3. This interaction modulates the expression of target genes, leading to the activation of the Rgg2/3 quorum-sensing pathway at lower pheromone concentrations than would typically be required.[1]
Signaling Pathway
The following diagram illustrates the Rgg2/3 quorum-sensing pathway in Streptococcus and the role of this compound.
References
Technical Guide: The Boc-L-proline Derivative P516-0475 - A Novel Modulator of Streptococcus Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the Boc-L-proline derivative, P516-0475, a novel small molecule identified as a potent chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus. This compound functions by inhibiting the pheromone-degrading endopeptidase PepO, thereby stabilizing the short hydrophobic peptide (SHP) pheromones that activate the Rgg2/3 signaling cascade. This guide details the discovery, mechanism of action, and key experimental data related to this compound, offering valuable insights for researchers in microbiology, infectious diseases, and drug development exploring new avenues for anti-virulence strategies.
Introduction
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, including Streptococcus pyogenes, QS systems regulate virulence, biofilm formation, and resistance to host defenses. The Rgg/SHP signaling pathways are a prominent class of QS systems in Firmicutes. The Rgg2/3 system in Streptococcus is a key regulator of lysozyme resistance and biofilm development, making it an attractive target for therapeutic intervention.
This compound emerged from a high-throughput screening campaign as a unique modulator of the Rgg2/3 pathway. Unlike direct agonists, this compound enhances the activity of endogenous SHP pheromones by preventing their degradation. This guide synthesizes the available technical information on this compound, providing a comprehensive resource for its application in research and drug discovery.
Mechanism of Action
This compound acts as an uncompetitive inhibitor of the neprilysin-like metalloendopeptidase PepO.[1] PepO is responsible for the degradation of SHP pheromones, which are the signaling molecules for the Rgg2/3 quorum sensing system.[1] By inhibiting PepO, this compound stabilizes the concentration of SHP pheromones in the bacterial culture, leading to the induction of Rgg2/3-regulated genes at pheromone concentrations that would typically be insufficient for activation.[1]
The Rgg2/3 quorum sensing system is controlled by two competing transcriptional regulators, Rgg2 (activator) and Rgg3 (repressor), which both respond to SHP pheromones. In the absence of sufficient SHP levels, Rgg3 binds to the promoters of target genes, repressing their transcription. When SHP pheromones accumulate and bind to Rgg3, the repression is relieved. Concurrently, SHP binding to Rgg2 promotes the activation of transcription. This compound's inhibition of PepO effectively lowers the threshold of SHP required to activate this signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PepO
| Parameter | Value |
| IC50 | 10 µM[1] |
| Inhibition Type | Uncompetitive[1] |
Table 2: Activity of this compound in Cell-Based Quorum Sensing Assay
| Condition | Observation |
| This compound alone | No induction of Rgg2/3-regulated gene expression[1] |
| This compound + sub-threshold SHP pheromone | Specific induction of Rgg2/3-regulated genes[1] |
| This compound in a pepO deficient mutant | No response to the compound[1] |
Experimental Protocols
High-Throughput Screening for Rgg2/3 Quorum Sensing Agonists
This protocol outlines the primary screen used to identify this compound from a chemical library.
-
Bacterial Strain: Streptococcus pyogenes strain JCC157, which contains a Pshp3-luxAB bioluminescent reporter fusion.
-
Culture Conditions: Bacteria are grown in chemically defined medium (CDM).
-
Screening Assay: a. A 10,000-compound library is screened in duplicate. b. The assay is performed in a 384-well plate format. c. JCC157 cells are added to each well containing the library compounds. d. Plates are incubated to allow for bacterial growth and reporter expression. e. Bioluminescence is measured using a plate reader.
-
Hit Identification: Compounds that induce a significant increase in luminescence compared to uninduced cells are identified as hits. This compound was identified as a primary hit in this screen.
In Vitro PepO Inhibition Assay
This protocol details the method for assessing the direct inhibitory effect of this compound on recombinant PepO.
-
Enzyme and Substrate:
-
Purified recombinant PepO (rPepO).
-
Synthetic SHP3 pheromone as the substrate.
-
-
Inhibition Reaction: a. rPepO is incubated with a range of concentrations of this compound in CDM. b. SHP3 is added to initiate the degradation reaction.
-
Quantification of Remaining SHP3: a. The reaction products are added to cultures of S. pyogenes strain RW47. This strain has deletions in pepO and both shp genes and contains the Pshp3-luxAB reporter. b. The luciferase activity is monitored during the growth of the reporter strain. The level of luminescence is proportional to the amount of undegraded SHP3.
-
Data Analysis: The concentration of this compound that inhibits 50% of PepO activity (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows related to this compound.
Structure-Activity Relationship (SAR)
Initial structure-activity relationship studies were conducted on analogs of this compound. Several analogs present in the original screening library and others synthesized de novo were tested for their ability to induce the Rgg2/3 quorum sensing system. These analogs, which featured modifications to the amide substituent of this compound, displayed very low to no stimulatory activity in the cell-based assay. This suggests that the specific chemical structure of this compound is critical for its inhibitory activity against PepO. Further SAR studies are warranted to explore the chemical space around the this compound scaffold for the development of more potent and specific inhibitors.
Conclusion and Future Directions
The Boc-L-proline derivative this compound represents a significant discovery in the field of bacterial communication. Its unique mechanism of action, targeting the degradation of quorum sensing pheromones rather than the receptors themselves, opens up new possibilities for the development of anti-virulence therapies. By potentiating the natural quorum sensing system, this compound could be utilized as a chemical probe to study the intricacies of the Rgg2/3 signaling pathway and its role in Streptococcus physiology and pathogenesis.
Future research should focus on optimizing the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts. Furthermore, exploring the efficacy of this compound in in vivo models of Streptococcus infection will be crucial in determining its potential as a novel therapeutic agent. The continued investigation of compounds like this compound that modulate bacterial communication holds promise for the development of innovative strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.
References
The Role of P516-0475 in Peptide Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P516-0475 has been identified as a novel small molecule with a significant role in regulating bacterial communication. Specifically, it functions as a chemical inducer of quorum sensing in Streptococcus species. This technical guide provides an in-depth overview of the known mechanism of action of this compound, its quantitative parameters, and the experimental approaches to characterize its activity. While the initial query suggested a role in determining peptide secondary structure, current data points towards a more specific function in inhibiting a peptide-degrading enzyme, thereby influencing a signaling cascade.
Quantitative Data Summary
The primary reported activity of this compound is its inhibition of the pheromone-degrading endopeptidase PepO. The key quantitative measure of this activity is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Activity | Value | Inhibition Type |
| This compound | PepO Endopeptidase | IC50 | 10 µM[1] | Uncompetitive[1] |
Mechanism of Action: Inhibition of PepO in Quorum Sensing
This compound's biological effect stems from its ability to inhibit the endopeptidase PepO. In Streptococcus, the Rgg2/3 quorum sensing system relies on short hydrophobic peptide (SHP) pheromones to coordinate gene expression. The concentration of these SHP pheromones is controlled, in part, by the degradative activity of PepO.
By inhibiting PepO, this compound stabilizes the SHP pheromones in the extracellular environment. This leads to an accumulation of the signaling peptides, which can then bind to their cognate receptors at concentrations that would normally be too low to induce a quorum sensing response. This ultimately results in the specific induction of Rgg2/3-regulated genes.[1]
Signaling Pathway of this compound in Streptococcus Quorum Sensing
Caption: Mechanism of this compound in Streptococcus Quorum Sensing.
Experimental Protocols
To characterize the inhibitory activity of this compound on PepO, a detailed enzymatic assay to determine the IC50 value is required. The following is a representative protocol for such an experiment.
Protocol: Determination of IC50 for this compound against PepO
1. Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of recombinant PepO using a fluorogenic peptide substrate.
2. Materials:
-
Recombinant Streptococcus PepO enzyme
-
This compound (stock solution in DMSO)
-
Fluorogenic peptide substrate for PepO (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
DMSO (for serial dilutions)
-
96-well black microplates
-
Fluorescence microplate reader
3. Experimental Workflow:
Caption: Workflow for IC50 Determination of this compound.
4. Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 0.1 µM).
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer at a concentration of 2X the final desired concentration.
-
Prepare a working solution of recombinant PepO in Assay Buffer at a concentration of 2X the final desired concentration.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add 2 µL of the this compound dilutions (or DMSO for control wells).
-
Add 48 µL of the 2X PepO enzyme solution to each well. This results in a 1X enzyme concentration and the desired final concentrations of the inhibitor, with a consistent 4% DMSO in each well.
-
Include "no enzyme" controls containing 48 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells. The final reaction volume will be 100 µL.
-
Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying quorum sensing in Streptococcus. Its mode of action as an uncompetitive inhibitor of the PepO endopeptidase highlights a potential strategy for manipulating bacterial communication. While there is currently no evidence to suggest a direct role for this compound in modulating the secondary structure of peptides, its ability to stabilize signaling peptides makes it a key molecule in the study of peptide-mediated signaling pathways. Further research may explore the broader impacts of PepO inhibition on the bacterial peptidome.
References
Unraveling the Mechanism of P516-0475: A Technical Guide to a Novel Quorum Sensing Inducer
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of P516-0475, a small molecule that acts as a chemical inducer of the Streptococcus Rgg2/3 quorum sensing (QS) system. This document is intended for researchers, scientists, and drug development professionals interested in bacterial cell-to-cell communication and novel antimicrobial strategies.
Core Mechanism: Inhibition of the Pheromone-Degrading Endopeptidase PepO
This compound functions by inhibiting the neprilysin-like metalloendopeptidase PepO.[1][2] This enzyme is responsible for the degradation of short hydrophobic pheromones (SHPs), which are the signaling molecules of the Rgg2/3 QS system in Streptococcus pyogenes.[1][2] By inhibiting PepO, this compound stabilizes the SHP pheromones in the cellular environment, leading to the activation of the Rgg2/3 pathway at lower SHP concentrations than would typically be required.[1][2][3]
The inhibitory action of this compound on PepO has been characterized as uncompetitive, with an IC50 of 10 µM.[1][3][4] Uncompetitive inhibition means that this compound binds to the enzyme-substrate complex (PepO-SHP), effectively preventing the degradation of the pheromone.[1][2]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Description | Reference |
| IC50 | 10 µM | The half maximal inhibitory concentration of this compound against PepO. | [1][3][4] |
| Inhibition Type | Uncompetitive | This compound binds to the enzyme-substrate complex (PepO-SHP). | [1][2] |
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound within the context of the Streptococcus Rgg2/3 quorum sensing pathway.
Experimental Protocols
High-Throughput Screening for Rgg2/3 Agonists
The identification of this compound was achieved through a high-throughput screening of a 10,000-compound library. The assay utilized a S. pyogenes strain (JCC157) engineered with a bioluminescent reporter system.
Workflow:
Detailed Methodology:
-
Bacterial Strain: S. pyogenes strain JCC157, containing a Pshp3-luxAB transcriptional reporter fusion, was used.
-
Compound Library: A library of 10,000 small molecules was screened.
-
Assay Procedure:
-
The reporter strain was grown to early exponential phase.
-
The bacterial culture was added to 96-well plates containing the library compounds.
-
Plates were incubated, and luminescence was measured using a plate reader.
-
-
Hit Identification: Compounds that induced a significant increase in luminescence compared to control wells were identified as potential agonists of the Rgg2/3 pathway.
In Vitro PepO Enzyme Kinetic Assay
The direct inhibition of PepO by this compound was confirmed using an in vitro enzyme kinetic assay with recombinant PepO (rPepO).
Workflow:
Detailed Methodology:
-
Reagents:
-
Recombinant S. pyogenes PepO (rPepO).
-
A fluorescently labeled SHP2 peptide with a quencher (e.g., 5-FAM-DIIIIVGGK-QXL520).
-
This compound.
-
Reaction buffer (e.g., 0.0015 mM MgSO4 and 10 mM Tris-HCl, pH 7).
-
-
Assay Procedure:
-
Reactions were set up in a 20 µl volume containing rPepO, the fluorescent peptide substrate, and varying concentrations of this compound.
-
The cleavage of the fluorescent substrate by rPepO results in an increase in fluorescence, which was monitored over time.
-
-
Data Analysis:
-
The rate of SHP processing was determined from the fluorescence measurements.
-
The IC50 value was calculated by plotting the enzyme activity against the concentration of this compound.
-
The type of inhibition (uncompetitive) was determined by analyzing the enzyme kinetics at different substrate concentrations.[2]
-
Conclusion
This compound represents a significant tool for studying Streptococcus quorum sensing. Its well-defined mechanism of action, specifically the uncompetitive inhibition of the pheromone-degrading enzyme PepO, provides a clear example of how small molecules can be used to manipulate bacterial communication pathways. This technical guide provides the foundational information necessary for researchers to utilize and further investigate the properties and potential applications of this compound.
References
- 1. A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1359627-33-0 Probechem Biochemicals [probechem.com]
- 4. This compound| [dcchemicals.com]
P516-0475: A Technical Guide to its Application in Novel Peptide-Based Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of drug discovery is continually evolving, with a growing emphasis on targeting intricate biological communication systems. One such system, bacterial quorum sensing (QS), offers a fertile ground for the development of novel therapeutic strategies. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as virulence, biofilm formation, and antibiotic resistance. This guide focuses on P516-0475 , a small molecule modulator of the Streptococcus Rgg2/3 quorum sensing system, and its potential application in the design of novel peptide-based and peptide-mimetic therapeutic approaches.
This compound acts as a chemical inducer of the Rgg2/3 QS pathway, not by mimicking the native peptide pheromones, but through a unique mechanism: the inhibition of the pheromone-degrading endopeptidase, PepO.[1] This inhibitory action stabilizes the native short hydrophobic peptide (SHP) pheromones, thereby amplifying the QS signal.[1] Understanding the function and application of this compound provides a valuable framework for researchers aiming to develop strategies that modulate bacterial communication for therapeutic benefit. This could involve the design of more stable peptide pheromone analogs, the development of other small molecule inhibitors of peptide degradation, or the use of this compound as a tool to study peptide-mediated signaling pathways.
Mechanism of Action: The Rgg2/3 Quorum Sensing Pathway
The Rgg2/3 QS system in Streptococcus pyogenes is a sophisticated regulatory circuit controlled by two competing transcription factors, Rgg2 (activator) and Rgg3 (repressor), and the SHP pheromones.
-
Basal State: In the absence of sufficient SHP pheromone, Rgg3 binds to the promoter regions of target genes, repressing their transcription.
-
Activation: As the bacterial population grows, the concentration of secreted SHP pheromones increases. These peptides are imported back into the cell where they bind to both Rgg2 and Rgg3.
-
De-repression and Activation: SHP binding to Rgg3 causes its dissociation from the DNA, alleviating repression. Concurrently, SHP binding to Rgg2 promotes its binding to the same promoter regions, leading to transcriptional activation of target genes, including those responsible for SHP biosynthesis, creating a positive feedback loop.
-
Pheromone Degradation: The endopeptidase PepO acts as a key negative regulator of this system by degrading the SHP pheromones, thus dampening the QS signal.
-
Role of this compound: this compound is an uncompetitive inhibitor of PepO.[1] By binding to the PepO-SHP complex, it prevents the degradation of the pheromone, leading to its accumulation and a more potent induction of the Rgg2/3 QS pathway.[1]
Figure 1: Rgg2/3 Quorum Sensing Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published findings.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 10 µM | The half maximal inhibitory concentration of this compound against the endopeptidase PepO. |
| Inhibition Type | Uncompetitive | This compound binds to the enzyme-substrate (PepO-SHP) complex. |
Table 2: Cellular Activity of this compound in a S. pyogenes Reporter Strain
| Condition | Fold Induction of Luciferase | Notes |
| This compound (25 µM) | > 5-fold | Induction of the Rgg2/3-regulated luciferase reporter gene. |
| SHP Pheromone (Inducing) | > 10-fold | Positive control for pathway activation. |
| Vehicle Control | ~1-fold | Baseline luciferase expression. |
Experimental Protocols
High-Throughput Screening for Rgg2/3 QS Inducers using a Bioluminescent Reporter Assay
This protocol outlines the methodology used for the initial identification of this compound from a chemical library.
Experimental Workflow:
Figure 2: High-Throughput Screening Workflow for the Identification of this compound.
Detailed Methodology:
-
Bacterial Strain: Streptococcus pyogenes strain JCC157, carrying a chromosomally integrated Pshp3-luxAB reporter fusion.
-
Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., Brain Heart Infusion) at 37°C. Dilute the overnight culture into fresh, pre-warmed chemically defined medium (CDM) to an optical density at 600 nm (OD600) of approximately 0.05.
-
Assay Plate Preparation: Dispense the diluted bacterial culture into 384-well microplates.
-
Compound Addition: Add compounds from a chemical library (e.g., 10,000 compounds) to individual wells at a final concentration of approximately 25 µM. Include appropriate controls: vehicle (e.g., DMSO) as a negative control and a known concentration of synthetic SHP pheromone as a positive control.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 6-8 hours) to allow for bacterial growth and reporter gene expression.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer. Simultaneously, measure the OD600 to normalize for cell density.
-
Data Analysis: Calculate the relative luciferase activity for each well by dividing the luminescence value by the OD600 value. Identify "hits" as compounds that induce a significant increase in luciferase activity (e.g., >5-fold) compared to the vehicle control.
-
Hit Confirmation: Confirm the activity of hit compounds by performing dose-response and time-course experiments.
In Vitro PepO Endopeptidase Inhibition Assay
This protocol details the method to determine the direct inhibitory effect of this compound on the activity of purified PepO enzyme.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified recombinant PepO enzyme.
-
Synthetic SHP3 peptide substrate.
-
This compound and a negative control compound.
-
Chemically Defined Medium (CDM) or other suitable buffer.
-
A S. pyogenes reporter strain deficient in both pepO and shp genes, but containing the Pshp3-luxAB reporter (e.g., strain RW47).
-
-
Inhibition Reaction:
-
In a microcentrifuge tube, combine purified recombinant PepO with a range of concentrations of this compound (or control compound) in CDM.
-
Initiate the reaction by adding the SHP3 peptide substrate.
-
Incubate the reaction mixture at 37°C for a specific duration to allow for potential peptide degradation.
-
-
Quantification of Remaining Pheromone:
-
Stop the enzymatic reaction (e.g., by heat inactivation).
-
Add the reaction products to a culture of the pepO and shp deficient reporter strain.
-
Incubate the reporter strain culture and measure the luciferase activity over time. The level of luminescence is proportional to the amount of undegraded SHP3 pheromone remaining after the in vitro reaction.
-
-
Data Analysis:
-
Plot the relative luciferase activity against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of PepO activity.
-
To determine the mode of inhibition (uncompetitive), perform kinetic studies by varying the concentrations of both the SHP3 substrate and this compound and analyzing the data using Lineweaver-Burk or other kinetic plots.
-
Conclusion and Future Directions
This compound represents a significant tool for the study of streptococcal quorum sensing and a potential starting point for the development of novel anti-virulence strategies. Its unique mechanism of action, targeting a peptide-degrading enzyme, highlights an alternative approach to modulating bacterial communication beyond receptor antagonism or agonism.
For researchers in novel peptide design, the implications are twofold:
-
Inspiration for Peptide-Mimetic Design: The stabilization of native peptide pheromones by this compound underscores the importance of peptide stability in vivo. This knowledge can inform the design of more robust synthetic peptide analogs with enhanced therapeutic potential. Strategies could include modifications to the peptide backbone to resist cleavage by enzymes like PepO.
-
A Tool for Studying Peptide Signaling: this compound can be employed as a chemical probe to investigate the downstream effects of sustained peptide signaling in various experimental models. This can aid in the elucidation of complex biological pathways and the identification of new therapeutic targets.
Future research may focus on optimizing the potency and selectivity of this compound-like molecules, exploring their efficacy in in vivo models of streptococcal infection, and expanding this concept of inhibiting peptide degradation to other bacterial communication systems. The principles demonstrated by the action of this compound offer a valuable paradigm for the development of next-generation therapeutics that precisely manipulate the chemical language of bacteria.
References
P516-0475: A Novel Modulator of Streptococcus Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract: P516-0475 is a recently identified small molecule that acts as a chemical inducer of quorum sensing (QS) in Streptococcus species. It functions by inhibiting the pheromone-degrading endopeptidase PepO. This technical guide provides a concise summary of the currently available information on this compound, positioning it as a potential building block for the development of novel peptidomimetics aimed at modulating bacterial communication and virulence. Due to the limited publicly available data, this document focuses on its mechanism of action and presents illustrative workflows and pathways to guide further research and development.
Core Properties of this compound
This compound has been identified as a novel inhibitor of the PepO endopeptidase, a key enzyme involved in the degradation of signaling pheromones in Streptococcus. By inhibiting PepO, this compound effectively stabilizes these pheromones, leading to the induction of quorum sensing at lower pheromone concentrations than would typically be required.
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| Target | Endopeptidase PepO | [1] |
| Mechanism of Action | Uncompetitive Inhibitor | [1] |
| Biological Activity | Induces Rgg2/3-regulated gene expression | [1] |
| IC50 | 10 µM | [1] |
| CAS Number | 1359627-33-0 | [1] |
Proposed Mechanism of Action
This compound's activity centers on the Rgg/SHP (short hydrophobic peptide) quorum sensing circuit in Streptococcus. In this pathway, the SHP pheromone is produced and secreted. Once a threshold concentration is reached, it is sensed by the Rgg receptors, leading to the activation of downstream genes, often associated with virulence and biofilm formation. The PepO endopeptidase acts as a negative regulator by degrading the SHP pheromone, thus keeping the QS system in an "off" state at low cell densities. This compound inhibits PepO, thereby preventing SHP degradation and promoting the activation of the QS cascade.[1]
Figure 1: Proposed mechanism of action of this compound in the Streptococcus Rgg/SHP quorum sensing pathway.
Experimental Workflow for Inhibitor Characterization
The identification and characterization of novel PepO inhibitors like this compound would typically follow a multi-step experimental workflow. This process would begin with a high-throughput screen to identify potential inhibitors, followed by secondary assays to confirm their activity and determine their mechanism of action. Finally, lead compounds would be tested in cellular and in vivo models to assess their efficacy.
Figure 2: General experimental workflow for the identification and characterization of PepO inhibitors.
Future Directions and Potential as a Peptidomimetic Scaffold
The uncompetitive nature of this compound's inhibition of PepO suggests a specific binding interaction that could be exploited for the design of more potent and selective peptidomimetics. As an uncompetitive inhibitor, it likely binds to the enzyme-substrate complex, a mechanism that can offer higher specificity compared to competitive inhibitors.
Future research should focus on:
-
Structural Biology: Elucidating the crystal structure of the PepO-SHP-P516-0475 ternary complex to understand the molecular basis of its inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key chemical moieties responsible for its activity and to optimize its potency and pharmacokinetic properties.
-
Broad-Spectrum Activity: Investigating the activity of this compound and its derivatives against PepO homologs in other pathogenic bacteria.
-
Therapeutic Potential: Evaluating the efficacy of optimized this compound analogs in preclinical models of bacterial infection.
Conclusion
This compound represents a promising starting point for the development of novel anti-infective agents that target bacterial communication. Its ability to inhibit PepO and induce quorum sensing highlights its potential as a chemical probe to study Streptococcus biology and as a scaffold for the design of next-generation peptidomimetics. Further detailed experimental investigation is warranted to fully explore its therapeutic potential.
References
Conformational analysis of P516-0475 containing peptides
An in-depth analysis of the current scientific literature reveals that P516-0475 is a small molecule and not a constituent of peptides. Its role is that of an inhibitor to the endopeptidase PepO, which in turn modulates the Streptococcus quorum-sensing pathway by stabilizing short hydrophobic pheromones (SHPs).[1] Consequently, this technical guide will focus on the conformational analysis of the peptides central to the mechanism of action of this compound, namely the SHPs, and the enzyme it targets, PepO.
Introduction to this compound and its Biological Context
This compound, chemically identified as N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[2][3][4]triazolo[1,5-a]quinoxaline-3-carboxamide, is a novel chemical inducer of the Rgg2/3 quorum-sensing system in Streptococcus. It functions by inhibiting the pheromone-degrading endopeptidase PepO.[1] This inhibition leads to the stabilization of short hydrophobic pheromone (SHP) signaling peptides, thereby amplifying the quorum-sensing response. Understanding the conformational dynamics of both the SHP pheromones and the PepO enzyme is therefore crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting this pathway.
Conformational Analysis of Short Hydrophobic Pheromones (SHPs)
SHPs are a class of peptide pheromones that play a critical role in regulating gene expression in a variety of Gram-positive bacteria. In Streptococcus pyogenes, SHP2 and SHP3 are two such pheromones that control biofilm development through opposing Rgg regulators.[5][6]
Structural Characteristics of SHPs
SHPs are typically short, hydrophobic peptides. For instance, the active forms of SHP2 and SHP3 have the sequence DI[I/L]IIVGG.[5][6] Their hydrophobicity is a key feature that influences their structure and interaction with their environment.
Conformational Plasticity of SHPs
Due to their hydrophobic nature, SHPs exhibit considerable conformational plasticity. In aqueous environments, they are likely to exist as a dynamic ensemble of unstructured conformations to minimize the exposure of their hydrophobic residues to water. However, upon interaction with the cell membrane or their cognate Rgg receptors, they are predicted to adopt more ordered structures.
Studies on similar competence-stimulating peptides (CSPs) in Streptococcus pneumoniae have shown that these pheromones are largely unstructured in aqueous solution but adopt an α-helical conformation in membrane-mimicking environments.[7] This induced folding is believed to be critical for their biological activity. It is highly probable that SHPs follow a similar mechanism, with their conformational state being tightly coupled to their cellular localization and binding partners.
Experimental Protocols for SHP Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the three-dimensional structure of SHPs in different solvent environments (e.g., aqueous buffer, membrane mimetics like dodecyl phosphocholine micelles).
-
Methodology:
-
Synthesize or recombinantly express isotopically labeled (¹⁵N, ¹³C) SHP peptides.
-
Dissolve the peptide in the desired solvent to a concentration of 0.5-1.0 mM.
-
Acquire a suite of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC).
-
Assign the NMR resonances to specific atoms in the peptide.
-
Use the nuclear Overhauser effect (NOE) distance restraints to calculate a family of structures consistent with the experimental data.
-
Analyze the resulting structures to identify regions of defined secondary structure and overall fold.
-
Circular Dichroism (CD) Spectroscopy:
-
Objective: To assess the secondary structure content of SHPs under various conditions.
-
Methodology:
-
Prepare solutions of the SHP peptide (10-50 µM) in the desired buffers or solvent mixtures.
-
Record the CD spectrum from approximately 190 to 260 nm.
-
Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms.
-
Conformational Analysis of Endopeptidase PepO
PepO is a neprilysin-like metalloendopeptidase responsible for the degradation of SHP pheromones.[2] The inhibition of PepO by this compound prevents this degradation, leading to an accumulation of SHPs and subsequent activation of the quorum-sensing pathway.
Structural Features of PepO
The structure of Streptococcus parasanguis PepO has been characterized, revealing a 70.6 kDa protein containing the HEXXH motif characteristic of zinc-dependent metalloproteases.[2][3] It shares significant sequence and structural homology with mammalian neutral endopeptidases.[2][3] While a high-resolution crystal structure of PepO in complex with this compound is not yet available, the existing structural information provides a solid foundation for computational modeling and further experimental studies.
Conformational Dynamics and Inhibition
The catalytic activity of peptidases like PepO is intrinsically linked to their conformational dynamics. Substrate binding and catalysis often involve domain movements that open and close the active site. This compound likely binds to a specific conformation of PepO, stabilizing it in an inactive state and preventing the binding and subsequent cleavage of SHPs. Understanding the conformational landscape of PepO is therefore essential for deciphering the mechanism of inhibition by this compound.
Experimental Protocols for PepO Conformational Analysis
X-ray Crystallography:
-
Objective: To determine the high-resolution three-dimensional structure of PepO, both alone and in complex with this compound.
-
Methodology:
-
Express and purify recombinant PepO protein.
-
Set up crystallization trials under a wide range of conditions (e.g., varying pH, precipitant concentration, temperature).
-
For the complex structure, co-crystallize PepO with this compound or soak pre-formed apo-PepO crystals in a solution containing the inhibitor.
-
Collect X-ray diffraction data from well-diffracting crystals at a synchrotron source.
-
Solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the diffraction data to obtain a final, high-resolution structure.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):
-
Objective: To map changes in the conformational dynamics and solvent accessibility of PepO upon binding of this compound.
-
Methodology:
-
Incubate PepO, both in the presence and absence of this compound, in a D₂O-based buffer for varying amounts of time.
-
Quench the exchange reaction by lowering the pH and temperature.
-
Digest the protein into smaller peptides using an online pepsin column.
-
Analyze the resulting peptides by mass spectrometry to measure the extent of deuterium incorporation in different regions of the protein.
-
Compare the deuterium uptake patterns between the apo and inhibitor-bound states to identify regions where the conformation has been altered.
-
Data Presentation
Table 1: Biophysical Properties of SHP2 and SHP3
| Property | SHP2 | SHP3 |
| Sequence | DIIIIVGG | DILIIVGG |
| Molecular Weight (Da) | 829.0 | 829.0 |
| Isoelectric Point (pI) | 3.54 | 3.54 |
| Grand Average of Hydropathicity (GRAVY) | 2.125 | 2.125 |
Table 2: Key Structural Features of S. parasanguis PepO
| Feature | Description |
| Molecular Weight | ~70.6 kDa |
| Number of Amino Acids | 631 |
| Catalytic Motif | HEXXH (Zinc-binding site) |
| Homology | Mammalian Neutral Endopeptidases |
Visualizations
Caption: Signaling pathway of SHP-mediated quorum sensing and the inhibitory action of this compound.
Caption: Experimental workflow for the conformational analysis of SHPs and PepO.
References
- 1. This compound |CAS:1359627-33-0 Probechem Biochemicals [probechem.com]
- 2. Streptococcus parasanguis pepO encodes an endopeptidase with structure and activity similar to those of enzymes that modulate peptide receptor signaling in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptococcus parasanguis pepO Encodes an Endopeptidase with Structure and Activity Similar to Those of Enzymes That Modulate Peptide Receptor Signaling in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Two Group A Streptococcal Peptide Pheromones Act through Opposing Rgg Regulators to Control Biofilm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Two Group A Streptococcal Peptide Pheromones Act through Opposing Rgg Regulators to Control Biofilm Development - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. A Hydrophobic Patch in the Competence-Stimulating Peptide, a Pneumococcal Competence Pheromone, Is Essential for Specificity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
P516-0475: A Technical Guide to a Novel Modulator of Streptococcus Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
P516-0475 is a novel small molecule that acts as a chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus. Its unique mechanism of action involves the inhibition of the pheromone-degrading endopeptidase PepO, thereby stabilizing the signaling peptides (short hydrophobic pheromones, or SHPs) that activate the QS cascade. This targeted activity makes this compound a valuable research tool for studying streptococcal communication and a potential starting point for the development of novel anti-infective strategies. This document provides a comprehensive overview of the medicinal chemistry, biological activity, and experimental protocols associated with this compound.
Core Compound Data
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2][3][4] |
| CAS Number | 1359627-33-0 | [1][3][4][5] |
| Molecular Formula | C15H17N5O3 | [1][5] |
| Molecular Weight | 315.33 g/mol | [1][5] |
| Chemical Name | N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[1][2][3]triazolo[1,5-a]quinoxaline-3-carboxamide | [1] |
| Primary Target | Endopeptidase PepO | [1][2][3][4] |
| Biological Activity | Inducer of Streptococcus Rgg2/3 quorum sensing | [1][2][3][4] |
Mechanism of Action
This compound functions as an uncompetitive inhibitor of the endopeptidase PepO.[2][4] In the Streptococcus Rgg2/3 quorum sensing circuit, PepO is responsible for the degradation of the SHP signaling pheromones. By inhibiting PepO, this compound prevents the breakdown of these pheromones, leading to their accumulation and stabilization in the cellular environment.[3][4] This increased concentration of SHPs allows them to bind to their cognate intracellular receptors, Rgg2 and Rgg3, at lower production levels than would typically be required to induce the QS response. This ultimately leads to the activation of Rgg2/3-regulated gene expression.[4]
Signaling Pathway Diagram
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against its target, PepO.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 10 µM | in vitro inhibition of recombinant PepO | [1][4] |
| Inhibition Type | Uncompetitive | in vitro enzyme kinetics | [2][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro PepO Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of this compound against purified recombinant PepO.
Workflow Diagram:
References
The Pivotal Role of Proline-Rich Regions in Cellular Signaling and the Modulatory Action of P516-0475
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proline-rich regions (PRRs) represent a class of intrinsically disordered protein segments that are fundamental to the orchestration of complex cellular signaling networks. Their unique structural properties facilitate transient, low-affinity protein-protein interactions that are essential for the assembly and disassembly of signaling complexes. This guide provides an in-depth exploration of the biological significance of PRRs, presenting quantitative data on their interaction dynamics and detailed protocols for their experimental investigation. Furthermore, we delve into the specifics of P516-0475, a small molecule modulator of bacterial quorum sensing, which acts through the inhibition of the proline-specific endopeptidase PepO. This document serves as a comprehensive resource for understanding and investigating these critical biological components.
Biological Significance of Proline-Rich Regions
Proline-rich regions are highly conserved and abundant motifs in eukaryotic proteomes, playing a critical role in mediating a vast number of protein-protein interactions (PPIs) that drive intracellular signaling pathways.[1] Unlike globular domains that often form stable, high-affinity interactions, PRRs are typically intrinsically disordered and engage in transient, reversible binding events. This characteristic is crucial for the dynamic assembly and disassembly of signaling complexes, allowing for rapid and precise cellular responses to stimuli.[2][3]
The unique cyclic structure of the proline residue restricts the conformational flexibility of the polypeptide backbone, often leading to the adoption of a left-handed polyproline type II (PPII) helix.[3][4] This extended conformation makes the peptide backbone and proline side chains accessible for interaction with various protein domains.[4] Several families of protein domains have evolved to specifically recognize and bind to PRRs, including:
-
SH3 (Src Homology 3) Domains: One of the most well-characterized PRR-binding domains, SH3 domains typically recognize a core PxxP motif.[5]
-
WW Domains: Named for two conserved tryptophan residues, these domains bind to PPxY motifs.
-
EVH1 (Ena/VASP Homology 1) Domains: These domains are known to bind to [F/L/W]PPPP motifs.
These interactions are fundamental to a multitude of cellular processes, including cytoskeletal organization, cell proliferation, and immune responses.[4][5] The transient nature of PRR-mediated interactions, with their fast on- and off-rates, makes them ideal for acting as molecular switches and adaptors in signaling cascades.[3]
Quantitative Data on Proline-Rich Region Interactions
The binding affinities of PRRs for their cognate domains are typically in the micromolar range, reflecting the transient nature of these interactions. The following table summarizes representative quantitative data for the interaction of SH3 domains with proline-rich peptides.
| SH3 Domain | Proline-Rich Peptide/Protein | Binding Affinity (Kd) | Experimental Method |
| Grb2-SH3 | Sos1-derived peptide | 0.2 - 125 µM | Fluorescence Polarization |
| Amphiphysin-1 SH3 | Dynamin-1 peptide | ~10 µM | Molecular Dynamics |
| ENAH EVH1 | PCARE-derived peptide | 0.18 µM | Not Specified |
Experimental Protocols for Studying Proline-Rich Region Interactions
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding events, providing information on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
Methodology:
-
Sample Preparation:
-
Dialyze both the protein (e.g., SH3 domain) and the proline-rich peptide against the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES or phosphate buffer at a physiological pH.
-
Determine the accurate concentrations of the protein and peptide solutions. Protein concentration can be determined by UV-Vis spectroscopy, while peptide concentration is often determined by weight.
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
The protein solution (typically 10-50 µM) is placed in the sample cell of the calorimeter.
-
The peptide solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.
-
The experiment is performed at a constant temperature, typically 25°C.
-
-
Titration:
-
A series of small, precise injections of the peptide solution are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of peptide to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule as it binds to a larger partner. It is well-suited for high-throughput screening of inhibitors of PPIs.
Methodology:
-
Probe Preparation:
-
Synthesize a proline-rich peptide with a fluorescent label (e.g., fluorescein) at one terminus.
-
Purify the labeled peptide by HPLC.
-
-
Assay Setup:
-
A constant, low concentration of the fluorescently labeled peptide (the probe) is used.
-
A serial dilution of the protein (e.g., SH3 domain) is prepared in a suitable assay buffer.
-
The probe and protein are mixed in a microplate (typically a black, 96-well or 384-well plate).
-
-
Measurement:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the polarization of the emitted light.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the protein concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the binding affinity (Kd).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify in vivo protein-protein interactions by using an antibody to pull down a protein of interest along with its binding partners from a cell lysate.
Methodology:
-
Cell Lysis:
-
Harvest cells expressing the protein of interest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Incubate with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
-
This compound: A Modulator of Streptococcus Quorum Sensing
This compound is a small molecule that has been identified as a chemical inducer of the Rgg2/3 quorum-sensing (QS) pathway in Streptococcus.[2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many pathogenic bacteria, QS regulates virulence factor production and biofilm formation.
This compound functions by inhibiting the endopeptidase PepO, a metalloprotease responsible for degrading the short hydrophobic peptide (SHP) pheromones that activate the Rgg2/3 pathway.[2] By inhibiting PepO, this compound stabilizes the SHP pheromones, leading to their accumulation and subsequent activation of the QS cascade. It acts as an uncompetitive inhibitor of PepO with an IC50 of 10 µM.[2]
Quantitative Data for this compound
| Parameter | Value |
| Target | PepO endopeptidase |
| Mechanism of Action | Uncompetitive inhibitor |
| IC50 | 10 µM |
| Biological Effect | Induces Rgg2/3 quorum sensing in Streptococcus |
Experimental Protocols Involving this compound
This assay measures the activity of the PepO enzyme and can be used to screen for inhibitors like this compound.
Methodology:
-
Reagent Preparation:
-
Purify recombinant PepO enzyme.
-
Synthesize a fluorogenic peptide substrate that is specifically cleaved by PepO. The substrate typically contains a fluorophore and a quencher, which are separated upon cleavage, resulting in an increase in fluorescence.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Assay Procedure:
-
In a microplate, add the PepO enzyme to the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C.
-
-
Measurement and Analysis:
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to determine the IC50 value.
-
This cell-based assay is used to measure the activation of the Rgg2/3 quorum-sensing pathway.
Methodology:
-
Strain Construction:
-
Construct a Streptococcus reporter strain in which the promoter of a gene regulated by the Rgg2/3 pathway (e.g., a shp gene promoter) is fused to a luciferase reporter gene (lux).
-
-
Assay Procedure:
-
Grow the reporter strain to the desired optical density.
-
In a microplate, add the bacterial culture to a suitable growth medium.
-
Add the test compound (e.g., this compound) or a known SHP pheromone as a positive control.
-
Incubate the plate under appropriate growth conditions.
-
-
Measurement and Analysis:
-
Measure the luminescence at different time points using a luminometer.
-
Normalize the luminescence signal to the cell density (OD600).
-
Plot the normalized luminescence over time to assess the induction of the Rgg2/3 pathway.
-
Visualizations
Caption: Signaling pathway of the Rgg2/3 quorum-sensing system in Streptococcus and the inhibitory action of this compound on PepO.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
P516-0475: A Novel Regulator of Quorum Sensing, Not a Peptide Backbone Modifier
Initial investigations into the scientific literature and chemical databases reveal no evidence to support the use of the molecule P516-0475 for the purpose of introducing kinks in peptide backbones. Instead, this compound is characterized as a novel chemical inducer of quorum sensing in Streptococcus species, acting through the inhibition of the pheromone-degrading endopeptidase, PepO.
This technical overview clarifies the known biological function of this compound and addresses the apparent misconception regarding its application in peptide chemistry.
Core Function: Inhibition of PepO and Induction of Quorum Sensing
This compound has been identified as a specific inhibitor of the endopeptidase PepO, with a reported IC50 of 10 µM[1]. PepO is a key enzyme in the regulation of the Rgg2/3 quorum sensing (QS) system in streptococci. This system relies on short hydrophobic peptide (SHP) pheromones to coordinate gene expression across the bacterial population. PepO acts as a negative regulator by degrading these SHP pheromones, thus keeping the QS system in an "off" state at low cell densities.
The mechanism of action of this compound involves the uncompetitive inhibition of PepO[1]. By inhibiting PepO, this compound stabilizes the SHP pheromones in the extracellular environment. This increased stability allows the pheromones to accumulate and reach the threshold concentration required for QS induction, even at lower cell densities than would normally be required[1]. The result is the specific induction of genes regulated by the Rgg2/3 system.
Experimental Evidence and Methodologies
The characterization of this compound as a PepO inhibitor and quorum sensing inducer is based on a series of key experiments:
In Vitro PepO Inhibition Assays: The inhibitory activity of this compound on PepO was determined using in vitro enzymatic assays. A typical protocol would involve:
-
Recombinant PepO Expression and Purification: The gene encoding for PepO is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then overexpressed and purified using standard chromatography techniques.
-
Enzymatic Assay: A fluorogenic peptide substrate for PepO is used. In the presence of active PepO, the substrate is cleaved, releasing a fluorescent signal that can be measured over time.
-
IC50 Determination: The assay is performed in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured, and the concentration of this compound that results in a 50% reduction in enzyme activity (IC50) is calculated.
Quorum Sensing Induction Assays: To confirm the effect of this compound on bacterial quorum sensing, reporter gene assays are commonly employed:
-
Reporter Strain Construction: A reporter strain of Streptococcus is engineered where a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter regulated by the Rgg2/3 QS system.
-
Induction Experiment: The reporter strain is grown in the presence and absence of this compound and a low concentration of the SHP pheromone.
-
Signal Measurement: The expression of the reporter gene is quantified by measuring the light output (for luciferase) or fluorescence. A significant increase in the reporter signal in the presence of this compound indicates the induction of the QS system.
Misconception Regarding Peptide Backbone Modification
The query regarding the use of this compound for introducing kinks in peptide backbones appears to be based on a misunderstanding of its function. There are no published studies, patents, or database entries that suggest this compound has any application in peptide synthesis or conformational modification. Molecules used to induce turns or kinks in peptides are typically unnatural amino acids or peptidomimetics specifically designed to alter the backbone geometry. This compound does not fall into this category of chemical compounds.
Logical Relationship of this compound's Mechanism of Action
The following diagram illustrates the established role of this compound in the Streptococcus Rgg2/3 quorum sensing pathway.
Caption: Mechanism of this compound in Streptococcus quorum sensing.
References
Spectroscopic and Mechanistic Analysis of P516-0475: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of P516-0475, a novel chemical inducer of quorum sensing in Streptococcus species. While specific experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound is not publicly available in the reviewed scientific literature, this guide offers a detailed summary of its known properties, expected spectroscopic characteristics based on its chemical structure, standardized protocols for experimental data acquisition, and a visualization of its mechanism of action within the relevant biological pathway.
Compound Overview
This compound has been identified as a potent modulator of the Rgg2/3 quorum-sensing system in Streptococcus.[1][2] It functions as an uncompetitive inhibitor of the endopeptidase PepO, an enzyme responsible for the degradation of short hydrophobic pheromones (SHPs).[1][2] By inhibiting PepO, this compound stabilizes SHP levels, leading to the induction of Rgg2/3-regulated gene expression.[1][2] This activity makes this compound a valuable tool for studying streptococcal communication and a potential lead compound for the development of anti-infective therapies.
Table 1: Summary of Known Data for this compound
| Property | Value | Source |
| CAS Number | 1359627-33-0 | [2] |
| Molecular Formula | C₁₄H₁₂FN₅O | Inferred from structure |
| Molecular Weight | 285.28 g/mol | Inferred from structure |
| Biological Activity | Uncompetitive inhibitor of endopeptidase PepO; inducer of Streptococcus Rgg2/3 quorum sensing. | [1][2] |
| IC₅₀ | 10 µM for PepO inhibition | [2] |
Predicted Spectroscopic Data
While the actual spectra are unavailable, the chemical structure of this compound allows for the prediction of its key spectroscopic features.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Predicted Features |
| ¹H-NMR | - Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the phenyl and triazolopyrazine ring systems. - A singlet for the methyl group protons. - Splitting patterns consistent with ortho-, meta-, and para-substitution on the phenyl ring, influenced by the fluorine atom. |
| ¹³C-NMR | - Multiple signals in the aromatic region (approx. 110-160 ppm). - A signal for the carbonyl carbon (approx. 160-180 ppm). - A signal for the methyl carbon. |
| IR | - C=O stretching vibration (approx. 1680-1720 cm⁻¹). - C=N and C=C stretching vibrations in the aromatic rings (approx. 1450-1600 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic) (approx. 2900-3100 cm⁻¹). - C-F stretching vibration (approx. 1000-1400 cm⁻¹). |
| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z 286.10. |
Experimental Protocols
The following are detailed, standardized protocols for the acquisition of spectroscopic data for a small molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample (1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Protocol:
-
Accurately weigh 1-5 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
-
Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample (~1 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample (~0.1 mg)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Vials and syringes
Protocol:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent. A small amount of formic acid may be added to promote ionization in positive ion mode.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to obtain a stable and intense signal for the [M+H]⁺ ion.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
Signaling Pathway and Mechanism of Action
This compound modulates the Rgg2/3 quorum-sensing circuit in Streptococcus. This pathway is crucial for regulating various cellular processes, including biofilm formation and virulence. The following diagram illustrates the logical flow of this signaling pathway and the intervention point of this compound.
Caption: this compound inhibits the PepO endopeptidase, preventing the degradation of SHP pheromones and enhancing Rgg2/3-mediated gene expression.
References
No Publicly Available Data for P516-0475's Impact on Peptide-Protein Interactions
Following a comprehensive search of scientific literature, patent databases, and public records, no information was found regarding a molecule or compound identified as "P516-0475." This designation does not appear in publicly accessible resources related to peptide-protein interactions, drug development, or any other scientific research context.
It is possible that "this compound" is an internal designation for a proprietary compound within a research institution or pharmaceutical company that has not yet been disclosed in public forums or scientific publications. As such, data on its mechanism of action, impact on peptide-protein interactions, and associated experimental protocols are not available.
Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental methodologies, or visualizations of signaling pathways. The core requirements of the request cannot be fulfilled due to the absence of any identifiable data on the subject.
Should "this compound" be a different identifier or if more specific information becomes available, a renewed search and analysis can be conducted.
Unlocking Quorum Sensing: A Technical Guide to the Synthetic Utility of P516-0475
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of P516-0475, a novel small molecule modulator of quorum sensing in Streptococcus pyogenes. This compound offers significant potential as a research tool and a lead compound for the development of anti-virulence strategies. This document outlines the compound's mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and proposes a plausible synthetic route.
Introduction to this compound
This compound is a chemical inducer of the Rgg2/3 quorum sensing (QS) system in the significant human pathogen Streptococcus pyogenes. Unlike traditional inhibitors that block QS signaling, this compound acts by protecting the signaling pheromones from degradation, thereby enhancing the QS response. This unique mode of action provides a valuable tool for studying the intricacies of bacterial communication and its role in pathogenesis. The compound was identified through a high-throughput screen of a 10,000-compound library for its ability to positively modulate pheromone signaling in S. pyogenes.
Mechanism of Action: Inhibition of PepO Endopeptidase
This compound's pro-quorum sensing activity stems from its inhibition of the pheromone-degrading endopeptidase PepO.[1] PepO is a neprilysin-like metalloendopeptidase responsible for the degradation of the short hydrophobic pheromones (SHPs) that mediate Rgg2/3 signaling.[1] By inhibiting PepO, this compound stabilizes the SHP concentration, allowing for the activation of the Rgg2/3 pathway at lower pheromone concentrations than would typically be required. Kinetic analysis has revealed that this compound acts as an uncompetitive inhibitor of PepO.[1]
The Rgg2/3 Quorum Sensing Pathway
The Rgg2/3 system in Streptococcus pyogenes is a key regulator of biofilm formation and resistance to host lysozyme. The pathway is controlled by two transcriptional regulators, Rgg2 (an activator) and Rgg3 (a repressor), which respond to the concentration of SHP pheromones. PepO acts as a negative regulator of this pathway by degrading the SHP pheromones.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of this compound.
| Parameter | Value | Method | Reference |
| IC50 | 10 µM | In vitro PepO Inhibition Assay | [1] |
| Mechanism of Inhibition | Uncompetitive | Kinetic Analysis | [1] |
Table 1: Inhibitory Activity of this compound against PepO.
| Condition | Fold Induction of QS Reporter | Reference |
| 1 nM SHP2 | ~1 | [1] |
| 1 nM SHP2 + 10 µM this compound | ~8 | [1] |
| 1 nM SHP3 | ~1.5 | [1] |
| 1 nM SHP3 + 10 µM this compound | ~10 | [1] |
Table 2: this compound Potentiation of SHP-mediated Quorum Sensing Induction.
Experimental Protocols
In Vitro PepO Inhibition Assay
Objective: To determine the IC50 of this compound against recombinant S. pyogenes PepO.
Methodology:
-
Recombinant S. pyogenes PepO was purified.
-
A fluorogenic peptide substrate for PepO was used.
-
The assay was performed in a 96-well plate format.
-
Varying concentrations of this compound were pre-incubated with PepO.
-
The reaction was initiated by the addition of the fluorogenic substrate.
-
Fluorescence was measured over time using a plate reader.
-
The initial reaction velocities were calculated and plotted against the inhibitor concentration to determine the IC50 value.[1]
Quorum Sensing Reporter Assay
Objective: To measure the ability of this compound to induce the Rgg2/3 quorum sensing system in S. pyogenes.
Methodology:
-
A reporter strain of S. pyogenes was constructed with a luciferase gene under the control of an SHP-inducible promoter.
-
The reporter strain was grown in a chemically defined medium.
-
Cells were treated with a sub-inducing concentration of synthetic SHP2 or SHP3 pheromone in the presence or absence of this compound.
-
Cultures were incubated, and luminescence was measured at various time points.
-
Fold induction was calculated relative to a vehicle control.[1]
Proposed Synthetic Utility
While this compound was identified from a compound library, a plausible synthetic route is proposed here based on established methodologies for the synthesis of similar heterocyclic scaffolds. This proposed synthesis provides a framework for researchers to produce this compound and its analogs for further investigation.
Proposed Retrosynthetic Analysis
The synthesis of the target molecule, N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, can be envisioned through a multi-step sequence starting from commercially available materials. The key steps would involve the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization.
Proposed Synthetic Workflow
The proposed synthetic route would begin with the construction of the substituted pyridine ring, followed by the formation of the fused pyrrole ring, and finally, amidation to introduce the side chain.
Conclusion
This compound represents a significant tool for the study of Streptococcus quorum sensing. Its unique mechanism of action as a PepO inhibitor allows for the controlled induction of the Rgg2/3 pathway, providing a means to investigate the downstream consequences of QS activation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. Furthermore, the proposed synthetic route opens avenues for the generation of analogs to explore structure-activity relationships and develop more potent and selective modulators of bacterial communication. The continued exploration of this compound and similar compounds holds promise for the development of novel anti-virulence therapies that disarm pathogens rather than kill them, potentially circumventing the rise of antibiotic resistance.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis
Topic: P516-0475 Solid-Phase Peptide Synthesis Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is a widely used method for chemically synthesizing peptides and small proteins.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][3] The core principle of SPPS is to anchor the C-terminal amino acid to the resin and then sequentially add protected amino acids.[1][3] Each cycle of amino acid addition involves deprotection of the N-terminal protecting group, washing, coupling of the next amino acid, and further washing to remove excess reagents and byproducts.[2][4] This document provides a detailed protocol based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Experimental Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
This protocol is based on the Fmoc/tBu strategy for SPPS. The quantities provided are for a synthesis scale of approximately 0.1 mmol.
Resin Preparation and Swelling
The initial step is to prepare the solid support for synthesis. Polystyrene-based resins are commonly used.[3] Effective solvation of the resin is crucial for efficient chain assembly.[5]
Methodology:
-
Weigh approximately 100-300 mg of the resin (e.g., Rink Amide resin for a C-terminal amide) and place it into a reaction vessel.[6][7]
-
Add N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to the resin (approximately 1 mL for every 100 mg of resin).[7]
-
Allow the resin to swell for at least 1 hour at room temperature, though longer times are acceptable.[6] For some resins like 2-chlorotrityl chloride, swelling is done in dichloromethane (DCM) for at least 30 minutes.[6]
| Parameter | Value/Condition | Source(s) |
| Resin Amount | 100-300 mg | [6][7] |
| Swelling Solvent | DMF, NMP, or DCM | [6][7] |
| Swelling Time | 30 min - 1 hr (or longer) | [6] |
| Temperature | Room Temperature | [6] |
Amino Acid Addition Cycle
This cycle is repeated for each amino acid to be added to the peptide chain. The process consists of two main steps: Fmoc deprotection and amino acid coupling.[6]
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[1][4]
Methodology:
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[6][8]
-
Agitate the mixture for approximately 20 minutes.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[6][8]
| Reagent | Concentration | Reaction Time | Source(s) |
| Piperidine in DMF | 20% (v/v) | 20 min | [6][8] |
| Washing Solvent | DMF | 3-5 washes | [6][8] |
The incoming amino acid is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide.[1]
Methodology:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading).[6]
-
Add an activating agent such as HATU (4.5 equivalents) and an additive like HOAt (4.5 equivalents).[6]
-
Add a base, typically diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to the amino acid mixture.[6][7]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for at least 4 hours at room temperature.[6]
-
After the reaction, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[8]
| Reagent | Equivalents (relative to resin loading) | Source(s) |
| Fmoc-Amino Acid | 3 - 5 eq | [6] |
| Activating Agent (e.g., HATU) | 4.5 eq | [6] |
| Additive (e.g., HOAt) | 4.5 eq | [6] |
| Base (e.g., DIEA, NMM) | 7.5 - 8 eq | [6][8][9] |
| Coupling Conditions | ||
| Reaction Time | 4 - 24 hours | [6] |
| Temperature | Room Temperature | [6] |
Capping (Optional)
If the coupling reaction is incomplete, unreacted free amines can be capped to prevent the formation of deletion sequences. This is typically done with acetic anhydride.[8]
Methodology:
-
After the coupling step and washing, add a solution of 50/50 DCM/acetic anhydride to the resin.[8]
-
Mix for approximately 10 minutes.[8]
-
Wash the resin with DCM.[8]
Cleavage from Solid Support and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[1]
Methodology:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[8]
-
Prepare a cleavage cocktail. A common mixture is Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[9]
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 300 µL for 1-2 mg of resin).[10]
-
Allow the reaction to proceed for 2-3 hours with occasional stirring.[9][10]
-
Filter the solution to separate the resin beads.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
| Reagent | Typical Ratio (v/v/v) | Reaction Time | Source(s) |
| Cleavage Cocktail (TFA/H₂O/TIS) | 95:2.5:2.5 or 90:5:5 | 2 - 3 hours | [9][10] |
| Precipitation Solvent | Cold Diethyl Ether | - | [6] |
Purification
The final step is to purify the crude peptide, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][10]
Methodology:
-
Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.[10]
-
Inject the solution into an HPLC system equipped with a C18 column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration.
-
Monitor the elution at 220 nm and collect the fractions containing the desired peptide.[10]
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Disclaimer: This document provides a generalized protocol for solid-phase peptide synthesis. Specific parameters may need to be optimized based on the peptide sequence, the resin used (e.g., this compound), and available laboratory equipment.
References
- 1. What is Solid-phase Peptide Synthesis? [powdersystems.com]
- 2. bachem.com [bachem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. rsc.org [rsc.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Peptide Coupling Methods in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the chemical synthesis of peptides with high purity and efficiency.[1][2][3][4] The success of SPPS hinges on the critical step of amide bond formation, or coupling, between successive amino acids. The choice of coupling method can significantly impact the yield, purity, and overall success of the synthesis, particularly for complex or "difficult" sequences.[5][6] This document provides a detailed overview of common coupling methods, experimental protocols, and key considerations for successful SPPS. While the specific peptide "P516-0475" is not publicly documented, the principles and protocols outlined herein provide a robust framework for developing a synthesis strategy for this or any other target peptide.
Core Principles of SPPS Coupling
The fundamental principle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3][7] Each cycle of amino acid addition consists of two main steps: the removal of the N-terminal protecting group (deprotection) and the coupling of the next protected amino acid.[8] The efficiency of the coupling reaction is paramount to prevent the formation of deletion sequences and other impurities.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for efficient amide bond formation. These reagents activate the C-terminal carboxylic acid of the incoming amino acid, facilitating its reaction with the N-terminal amine of the resin-bound peptide.[9] The selection of a suitable coupling reagent depends on factors such as the steric hindrance of the amino acids, the risk of racemization, and the desired reaction kinetics.[10][11]
Below is a summary of commonly used coupling reagents in SPPS:
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate, which then reacts with the amine. | Cost-effective, widely used.[12] | Can cause racemization, DCC byproduct (DCU) is insoluble.[10][12] |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate), PyAOP® ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester with the amino acid. | High coupling efficiency, low racemization when used with additives.[9][11] | Can be more expensive, solutions may have limited stability.[11] |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms an active ester with the amino acid. | Fast reaction kinetics, high efficiency, solutions are generally stable.[10][11] | Can cause guanidinylation of the N-terminal amine as a side reaction.[11] |
Note: The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with coupling reagents is highly recommended to suppress racemization and improve coupling efficiency.[9][10]
Experimental Protocols
The following protocols provide a general framework for manual SPPS using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[1][2] These can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides)[13]
-
Coupling reagent (e.g., HATU)[8]
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine or NMM - N-Methylmorpholine)[9][13]
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[8][13]
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[2]
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
Protocol 3: Amino Acid Coupling using HATU
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
To monitor the reaction completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[13]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the target peptide.[13]
Visualizing SPPS Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the complex processes in SPPS.
References
- 1. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. bachem.com [bachem.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. 多肽偶合試劑指南 [sigmaaldrich.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 13. rsc.org [rsc.org]
Application Notes: P516-0475 in Boc-Based Peptide Synthesis
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a foundational and robust method for the chemical synthesis of peptides.[1] This approach is particularly valued for its efficacy in producing long and complex peptide sequences. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is predicated on a system of graduated acid lability for the removal of protecting groups.[1][2] The temporary α-amino protecting group, Boc, is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, typically benzyl-based, require a much stronger acid, such as hydrogen fluoride (HF), for their removal during the final cleavage step.[1][2] While the specific identifier P516-0475 does not correspond to a standard or publicly documented reagent or protocol in the context of Boc-based peptide synthesis, this document provides a comprehensive overview and detailed protocols for the general application of this synthetic strategy.
Core Principles of Boc SPPS
The Boc solid-phase peptide synthesis method involves a cyclical process of deprotection, neutralization, and coupling to assemble a peptide chain on an insoluble resin support.[1]
-
Solid Support: The synthesis begins with the C-terminal amino acid attached to an insoluble polymer resin. Common resins for Boc chemistry include Merrifield, PAM, BHA, and MBHA resins.[3]
-
Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile Boc group.[4]
-
Deprotection: The N-terminal Boc group is removed at the beginning of each cycle using a solution of TFA in dichloromethane (DCM).[1][3]
-
Neutralization: Following deprotection, the resulting TFA salt of the N-terminal amine is neutralized to the free amine, typically with a base like diisopropylethylamine (DIEA).[2][5]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[6] Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt).[6]
-
Side-Chain Protection: The reactive side chains of amino acids are protected with groups that are stable to the TFA used for Boc deprotection but can be removed during the final cleavage step with a strong acid like HF.[1][2]
-
Cleavage: In the final step, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid.[3]
Experimental Protocols
1. General Manual Boc SPPS Cycle
This protocol outlines a single cycle of amino acid addition in a manual Boc-based solid-phase peptide synthesis.
Materials:
-
Boc-protected amino acids
-
Peptide synthesis resin (e.g., Merrifield, PAM, MBHA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., DCC or HBTU)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol - for cleavage)
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Deprotection (Boc Removal):
-
Washing: Wash the resin sequentially with DCM (3 times), isopropanol (2 times), and DMF (3 times).[1]
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF or DCM to the resin and agitate for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3 times).
-
-
Coupling:
-
Dissolve the next Boc-amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test like the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
2. Final Cleavage and Peptide Precipitation
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, cresol, thioanisole)
-
Cold diethyl ether
Protocol Steps:
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.
-
Cleavage Reaction:
-
HF Cleavage: In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.
-
TFMSA Cleavage: Alternatively, treat the peptide-resin with a solution of TFMSA, TFA, and scavengers.
-
-
HF/TFMSA Removal: Remove the strong acid by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Isolation and Purification:
Data Presentation
Table 1: Common Coupling Reagents in Boc SPPS
| Coupling Reagent | Full Name | Activation Mechanism | Notes |
| DCC | Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate. | Byproduct (DCU) is insoluble and can be difficult to remove. |
| DIC | Diisopropylcarbodiimide | Forms an O-acylisourea intermediate. | Byproduct (DIU) is soluble in common solvents, simplifying removal.[6] |
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms an active ester with the amino acid. | Fast and efficient coupling with low racemization. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an active ester with the amino acid. | Particularly effective for sterically hindered couplings. |
Table 2: Typical Cleavage Cocktails for Boc SPPS
| Cleavage Reagent | Composition | Application |
| Anhydrous HF | HF, Anisole (scavenger) | Standard "high-HF" cleavage for most peptides. |
| TFMSA | TFMSA, TFA, Thioanisole | An alternative to HF, considered a "low-HF" method.[3] |
| TMSBr | TMSBr, TFA, Thioanisole, EDT | An HF-free method suitable for certain modified peptides.[7] |
Mandatory Visualizations
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Caption: Mechanism of Boc group deprotection by Trifluoroacetic Acid (TFA).
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Pre-loaded Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids to create custom peptides. This document provides a detailed guide for the use of a generic pre-loaded resin, exemplified here as P516-0475, in standard Fmoc-based solid-phase peptide synthesis. The protocols outlined are fundamental and can be adapted for various peptide sequences and scales.
Peptides are synthesized by the repeated addition of amino acids from the C-terminus to the N-terminus.[1] The nascent peptide is covalently linked to an insoluble solid support (resin), which facilitates the removal of excess reagents and byproducts by simple filtration and washing.[2] This methodology is widely used for producing peptides for research, therapeutic development, and various biotechnological applications.
Materials and Reagents
Resin
-
This compound (Generic Pre-loaded Resin): For this protocol, we will consider a Rink Amide resin pre-loaded with the first Fmoc-protected amino acid. Rink Amide resin is commonly used for the synthesis of C-terminally amidated peptides.
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
Reagents
-
Deprotection: 20% (v/v) Piperidine in DMF
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
(Typical ratio: 95% TFA, 2.5% TIS, 2.5% H₂O)
-
-
Washing Solutions: DMF, DCM
Experimental Protocols
The following protocols describe the standard steps for solid-phase peptide synthesis on a pre-loaded resin.
Resin Swelling
Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible.[3]
-
Place the desired amount of pre-loaded resin (this compound) into a reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin).
-
Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.[4]
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
This step removes the N-terminal Fmoc protecting group, exposing the free amine for the next coupling reaction.
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.[4]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 12 minutes.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Amino Acid Coupling
This step involves the formation of a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid.
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 40-60 minutes at room temperature.[3][4]
-
To confirm the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (beads remain colorless) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection protocol (see section 3.2).
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.
-
Wash the resin with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
Data Presentation
The following table summarizes typical parameters for a standard peptide synthesis cycle.
| Parameter | Reagent/Solvent | Volume/Equivalents | Time |
| Resin Swelling | DMF | 10 mL/g resin | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 5-10 mL/g resin | 3 min + 12 min |
| Amino Acid | Fmoc-AA-OH | 3-5 eq. | - |
| Coupling Reagent | HBTU/HATU | 3-5 eq. | - |
| Base | DIPEA | 6-10 eq. | - |
| Coupling Reaction | Activated AA solution | - | 40-60 min |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 10 mL/g resin | 2-3 hours |
Diagrams
Experimental Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Logical Relationship of Reagents
This diagram shows the relationship and purpose of the key reagents in a single coupling cycle.
Caption: Reagent roles in deprotection and coupling steps.
Applications in Drug Development
Peptides synthesized using these methods are vital in various stages of drug development.[]
-
Lead Identification and Optimization: SPPS allows for the rapid synthesis of peptide libraries to screen for biological activity and to perform structure-activity relationship (SAR) studies.
-
Therapeutic Peptides: Many approved drugs are peptides or peptide-mimetics. SPPS is the primary method for their production on a laboratory and industrial scale.
-
Diagnostic Tools: Synthetic peptides are used as antigens to generate antibodies, as probes in diagnostic assays, and in imaging applications.
-
Vaccine Development: Peptide-based vaccines are a promising area of research, and SPPS is essential for producing the required peptide antigens.
The ability to incorporate unnatural amino acids and other modifications through chemical synthesis further expands the potential applications of peptides in developing novel therapeutics with improved stability and efficacy.[1]
References
Application Notes and Protocols for Cyclic Peptide Synthesis
Disclaimer: Initial searches for the specific compound "P516-0475" in the context of cyclic peptide synthesis did not yield any publicly available information. Therefore, these application notes provide a comprehensive overview of established and widely used methods for the synthesis of cyclic peptides, intended to guide researchers, scientists, and drug development professionals in this field.
Introduction to Cyclic Peptide Synthesis
Cyclic peptides offer significant advantages over their linear counterparts in drug discovery and development. Their constrained conformation can lead to increased metabolic stability, enhanced binding affinity and selectivity for biological targets, and improved membrane permeability.[1][2][3] The synthesis of cyclic peptides, however, presents unique challenges, including the potential for oligomerization and the influence of peptide sequence and ring size on cyclization efficiency.[4][5][6][7]
This document outlines common strategies for the synthesis of cyclic peptides, focusing on solid-phase peptide synthesis (SPPS) of the linear precursor followed by various cyclization methods.
Cyclization Strategies
The most common approach to cyclic peptide synthesis involves the initial assembly of a linear peptide precursor on a solid support, followed by an intramolecular cyclization step. This can be performed either while the peptide is still attached to the resin ("on-resin" cyclization) or after cleavage from the support ("solution-phase" cyclization).[8][9]
Several cyclization strategies exist, categorized by the type of bond formed and the reactive groups involved:
-
Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.[1][8]
-
Side-Chain-to-Side-Chain Cyclization: Linkage between the side chains of two amino acid residues, such as the formation of a disulfide bond between two cysteine residues or a lactam bridge between the side chains of an acidic and a basic amino acid (e.g., Asp/Glu and Lys).[9]
-
Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: Formation of a bond between a terminus (N or C) and an amino acid side chain.[1]
-
Chemoselective Ligation: Methods like native chemical ligation (NCL), azide-alkyne cycloadditions ("click chemistry"), and ring-closing metathesis that utilize specific reactive groups incorporated into the peptide sequence.[5][8][10]
The choice of strategy depends on the desired final structure, the peptide sequence, and the desired properties of the cyclic peptide.
Data Presentation: Factors Influencing Cyclization Efficiency
The success of a cyclization reaction is influenced by several factors. The following tables summarize quantitative data on the efficiency of on-resin, head-to-tail cyclization using PyBOP as the coupling reagent, highlighting the impact of ring size and peptide sequence.
Table 1: Influence of Ring Size on On-Resin Cyclization Efficiency
| Peptide Size (Number of Residues) | Ring Type | Cyclization Efficiency | Dimer Formation | Reference |
| 4 | Cyclotetrapeptide | Difficult | Significant | [4][6][7] |
| 5 | Cyclopentapeptide | Difficult | Significant | [4][6][7] |
| 6 and above | Cyclohexapeptide and larger | Essentially quantitative (≥99.96%) | Small amounts in <4% of sequences | [4][6][7] |
Table 2: Amino Acid Residues Affecting Cyclization of Small Peptides
| Amino Acid Residue Type | Effect on Cyclization | Proposed Reason | Reference |
| Lys(Boc), Arg(Pbf) | Can inhibit cyclization | Steric hindrance and potential side reactions | [4][6][7] |
| Thr(tBu) at N-terminus | Can inhibit cyclization | Steric hindrance at the N-terminus | [4][6][7] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a head-to-tail cyclic peptide using Fmoc-based solid-phase peptide synthesis.
Protocol 1: Linear Peptide Synthesis via Automated SPPS
This protocol describes the assembly of a linear peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage. For a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride would be used.[11]
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel of an automated peptide synthesizer.
-
Swell the resin in dimethylformamide (DMF) for 1 hour.[11]
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (5 equivalents) with a coupling reagent such as HBTU (5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.
-
Wash the resin with DMF.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol is for cyclizing the peptide while it is still attached to the solid support via a side chain.
-
Selective Deprotection:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Remove the C-terminal protecting group (e.g., Allyl group from an Asp or Glu side chain) using a specific deprotection cocktail (e.g., Pd(PPh₃)₄ and phenylsilane).[12]
-
-
Cyclization:
-
Wash the resin extensively with DMF.
-
Add a solution of a coupling reagent (e.g., 3 equivalents of PyBOP or HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.
-
Allow the reaction to proceed for 2-24 hours at room temperature. The progress can be monitored by taking a small sample of beads for cleavage and LC-MS analysis.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[12]
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Protocol 3: Solution-Phase Head-to-Tail Cyclization
-
Synthesis of Linear Precursor:
-
Synthesize the linear peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage with side-chain protecting groups intact.[11]
-
-
Cleavage with Side-Chain Protection:
-
Cleave the protected linear peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM).
-
-
Cyclization:
-
Dissolve the protected linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[9]
-
Add the coupling reagent (e.g., HATU, HBTU, or PyBOP) and a base (e.g., DIPEA or N-methylmorpholine).
-
Stir the reaction for 2-24 hours.
-
-
Global Deprotection:
-
Remove the solvent under vacuum.
-
Treat the crude protected cyclic peptide with a strong acid cocktail (e.g., 95% TFA) to remove the side-chain protecting groups.
-
Precipitate the final product in cold diethyl ether.
-
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
Confirm the identity and purity of the cyclic peptide using liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.
-
Visualizations
The following diagrams illustrate the general workflows and concepts in cyclic peptide synthesis.
References
- 1. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 3. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Global analysis of peptide cyclization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. biotage.com [biotage.com]
Application Notes and Protocols for Utilizing P516-0475 in the Study of Complex Peptide Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of P516-0475, a potent inhibitor of the pheromone-degrading endopeptidase PepO. It is critical to note that this compound is not an unnatural amino acid for incorporation into peptide sequences. Instead, it serves as a powerful chemical tool to stabilize signaling peptides and investigate peptide-mediated quorum sensing (QS) in bacteria, particularly the Rgg/SHP (regulator gene of glucosyltransferase/short hydrophobic peptide) pathway in Streptococcus species. This document details the mechanism of action of this compound, protocols for the synthesis of relevant signaling peptides (SHPs), and methodologies for conducting functional assays to probe the Rgg/SHP signaling cascade.
Introduction to this compound and the Rgg/SHP Quorum Sensing System
This compound is a novel chemical inducer of Streptococcus quorum sensing.[1] Its mechanism of action is the inhibition of PepO, a key endopeptidase responsible for the degradation of SHP pheromones.[1] By inhibiting PepO, this compound effectively increases the local concentration and stability of SHP pheromones, leading to the induction of the Rgg/SHP quorum sensing circuit at lower basal pheromone concentrations.[1]
The Rgg/SHP system is a widespread cell-to-cell communication pathway in streptococci that regulates a variety of physiological processes, including biofilm formation, virulence, and antimicrobial resistance.[2][3] The core components of this system are:
-
SHP (Short Hydrophobic Peptide): A signaling pheromone that is produced as a precursor, then processed and secreted.[4][5]
-
Rgg (Regulator gene of glucosyltransferase): An intracellular transcriptional regulator that binds to mature SHP pheromones.[3][6] The Rgg-SHP complex then modulates the transcription of target genes.[5][6] Some Rgg proteins act as activators (e.g., Rgg2) while others can act as repressors (e.g., Rgg3) until bound by an SHP.[6][7]
-
Opp (Oligopeptide permease): A transporter that imports the mature SHP into the cytoplasm.[4]
-
PepO (Endopeptidase O): A peptidase that degrades SHP pheromones, thus turning off the signal.[1]
This compound's ability to inhibit PepO makes it an invaluable tool for studying the downstream effects of sustained Rgg/SHP signaling.
Data Presentation: Properties of this compound and Representative Experimental Data
Quantitative data for this compound and a template for expected results from a dose-response experiment are presented below.
Table 1: Chemical and Biological Properties of this compound
| Property | Value | Reference |
| CAS Number | 1359627-33-0 | [1] |
| Target | Endopeptidase PepO | [1] |
| Mechanism of Action | Uncompetitive Inhibitor | [1] |
| IC₅₀ | 10 µM | [1] |
| Biological Activity | Induces Rgg2/3-regulated gene expression by stabilizing SHP pheromones. | [1] |
Table 2: Representative Dose-Response Data for this compound on shp Promoter Activity
This table serves as a template for presenting data from a reporter assay where the expression of a reporter gene (e.g., luciferase or β-galactosidase) is driven by an shp promoter.
| Concentration of this compound (µM) | Fold Change in Reporter Gene Expression (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.15 |
| 1 | 2.5 ± 0.3 |
| 5 | 8.2 ± 0.9 |
| 10 | 15.6 ± 1.8 |
| 25 | 16.1 ± 2.1 |
| 50 | 15.9 ± 2.3 |
Note: The above data is illustrative. Actual results will vary depending on the bacterial strain, reporter system, and experimental conditions.
Rgg/SHP Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the core components of the Streptococcus Rgg/SHP quorum sensing circuit and the intervention point of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of SHP Peptides
To study the Rgg/SHP pathway, synthetic SHP peptides are required as positive controls and for direct stimulation experiments. The active C-terminal fragments of S. pyogenes SHP2 and SHP3 are DIIIIVGG and DILIIVGG, respectively.[8] This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Solid-phase synthesis vessel
-
Shaker
-
Reversed-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin as in step 2b.
-
-
Peptide Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (working from C-terminus to N-terminus). For SHP3 (DILIIVGG), the order of addition after Glycine is Gly -> Val -> Ile -> Ile -> Leu -> Ile -> Asp.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% Water, 2.5% DTT, 1% TIS).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide using reversed-phase HPLC with a suitable gradient of water and ACN (both containing 0.1% TFA).
-
Collect fractions and analyze them by mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
-
Protocol 2: Streptococcus Biofilm Inhibition/Enhancement Assay
This protocol uses a crystal violet staining method to quantify the effect of this compound on biofilm formation in a 96-well plate format.
Materials:
-
Streptococcus strain of interest (e.g., S. pyogenes, S. pneumoniae)
-
Appropriate growth medium (e.g., THY broth)
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
Synthetic SHP peptide (optional, as a positive control for induction)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Plate reader
Procedure:
-
Prepare Inoculum: Grow an overnight culture of Streptococcus in the appropriate medium at 37°C.
-
Dilute Culture: The next day, dilute the overnight culture 1:100 in fresh, pre-warmed medium.
-
Plate Setup:
-
Dispense 180 µL of the diluted culture into the wells of a 96-well plate.
-
Prepare a serial dilution of this compound in the growth medium. Add 20 µL of each concentration to the wells to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory (e.g., ≤0.5%).
-
Include wells with medium only as a sterility control and wells with bacteria and vehicle (DMSO) as a negative control.
-
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C in a CO₂-enriched atmosphere if required for the strain.
-
Washing: Gently discard the culture medium by inverting the plate. Wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) cells.
-
Staining:
-
Dry the plate by inverting it on a paper towel.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
-
Wash Excess Stain: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Solubilization:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Incubate for 15 minutes at room temperature, mixing gently on a plate shaker if necessary.
-
-
Quantification: Transfer 125 µL of the solubilized stain from each well to a new flat-bottom 96-well plate. Measure the absorbance at approximately 595 nm using a plate reader.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol describes how to measure the effect of this compound on the expression of Rgg/SHP target genes.
Materials:
-
Streptococcus culture treated with this compound (as described in the biofilm assay, but grown in tubes for larger volumes)
-
RNA stabilization solution (e.g., RNAprotect)
-
Lysozyme
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit (e.g., SuperScript III)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., shp) and a housekeeping gene (e.g., gyrA)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Grow Streptococcus cultures to mid-log phase (OD₆₀₀ ~0.4-0.6). Add this compound at the desired final concentration (e.g., 10 µM) and a vehicle control to separate cultures. Incubate for a defined period (e.g., 1-2 hours).
-
RNA Isolation:
-
Harvest bacteria by centrifugation. Immediately stabilize the RNA by resuspending the pellet in an RNA stabilization solution or by flash-freezing in liquid nitrogen.
-
Lyse the bacterial cells using lysozyme, followed by mechanical disruption if necessary.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Purity and concentration of RNA should be assessed via spectrophotometry (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.
-
Quantitative Real-Time PCR (qPCR):
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each condition.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression in the this compound-treated sample relative to the control sample using the 2-ΔΔCt method.
-
Conclusion
This compound is a specific and effective inhibitor of the SHP-degrading peptidase PepO. It provides a valuable pharmacological tool for researchers studying the Rgg/SHP quorum sensing system in Streptococcus. By stabilizing the SHP pheromones, this compound allows for the controlled induction of this pathway, facilitating the investigation of its role in pathogenesis, biofilm formation, and other complex bacterial behaviors. The protocols provided herein offer a robust framework for synthesizing the necessary peptide reagents and for quantifying the biological effects of modulating this critical signaling pathway.
References
- 1. ableweb.org [ableweb.org]
- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. Item - Identification and Mechanistic Elucidation of the Rgg2/3 Quorum Sensing Circuit of Streptococcus pyogenes - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 8. The Proteomic and Transcriptomic Landscapes Altered by Rgg2/3 Activity in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: P516-0475 for the High-Efficiency Synthesis of Proline-Rich Peptides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific reagent identifier "P516-0475" could not be traced in publicly available scientific literature or chemical supplier databases. This document therefore describes the application and protocols for a generic, high-efficiency coupling reagent suitable for the synthesis of proline-rich peptides, based on established best practices in solid-phase peptide synthesis (SPPS). The data presented is representative of results achievable with modern, optimized synthesis protocols for challenging sequences.
Introduction
Proline-rich peptides (PRPs) are a diverse class of biomolecules with significant therapeutic potential, acting as antimicrobial agents, immunomodulators, and inhibitors of protein-protein interactions.[1] Their unique structural properties, conferred by the rigid pyrrolidine ring of proline, are key to their biological function. However, these same properties present considerable challenges during chemical synthesis.
The synthesis of peptides containing multiple proline residues is often hampered by issues such as slow and incomplete coupling reactions and aggregation of the growing peptide chain.[2][3] Proline's secondary amine is sterically hindered and less nucleophilic than the primary amines of other proteinogenic amino acids, leading to slower reaction kinetics.[3] Furthermore, PRP sequences can adopt stable secondary structures on the solid support, which can mask the reactive N-terminus and lead to truncated or deletion sequences.[4][5]
This compound is presented here as a conceptual high-efficiency coupling reagent designed to overcome these challenges. It facilitates rapid and efficient amide bond formation, even in sterically hindered contexts, minimizing aggregation and improving the yield and purity of crude PRP products.
Key Features of this compound-Facilitated Synthesis
-
Enhanced Coupling Efficiency: Accelerates the formation of peptide bonds involving the secondary amine of proline.
-
Reduced Side Reactions: Minimizes the risk of epimerization and other common side reactions associated with aggressive coupling conditions.
-
Improved Yield and Purity: Leads to higher yields of the target peptide and a cleaner crude product profile, simplifying subsequent purification.
-
Broad Applicability: Effective for a wide range of proline-rich sequences, including those known to be "difficult" to synthesize using standard methods.
Data Presentation
The following tables summarize representative quantitative data from the synthesis of a model proline-rich peptide, comparing a standard coupling reagent (HBTU) with the conceptual high-efficiency reagent, this compound.
Table 1: Comparison of Synthesis Efficiency for a Model Proline-Rich Peptide
| Parameter | Standard Reagent (HBTU) | High-Efficiency Reagent (this compound) |
| Average Coupling Yield per Cycle (%) | 98.5 | 99.8 |
| Overall Crude Yield (%) | 65 | 85 |
| Crude Purity (HPLC %) | 55 | 78 |
| Synthesis Time (hours) | 12 | 8 |
Table 2: Analysis of Deletion Sequences in Crude Product
| Type of Impurity | Standard Reagent (HBTU) (%) | High-Efficiency Reagent (this compound) (%) |
| Single Deletion | 15 | 4 |
| Double Deletion | 5 | <1 |
| Other Impurities | 25 | 17 |
Experimental Protocols
The following are detailed protocols for the synthesis of a generic proline-rich peptide using a high-efficiency coupling reagent like this compound in an automated peptide synthesizer.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Proline-Rich Peptide
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound (or a similar high-efficiency coupling reagent, e.g., COMU, HATU)[6][7]
-
N,N'-Diisopropylethylamine (DIEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (2 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 eq) and this compound (3.9 eq) in DMF.
-
Add DIEA (8 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes. For couplings involving proline or immediately following a proline, a double coupling may be beneficial.[3]
-
Wash the resin with DMF (3 times) and DCM (2 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Visualizations
Diagram 1: Standard SPPS Workflow
References
- 1. Proline-rich antimicrobial peptides targeting protein synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
Unveiling Deprotection Strategies for P516-0475 in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of protecting groups is a critical step in solid-phase peptide synthesis (SPPS), directly impacting the yield and purity of the final peptide. This document provides a comprehensive overview of deprotection strategies for P516-0475, a novel protecting group, to guide researchers in developing robust and efficient synthetic protocols. The following sections detail experimental protocols, present key data in a structured format, and illustrate relevant workflows.
Introduction to this compound and Deprotection Principles
This compound is a recently developed protecting group demonstrating unique properties in peptide synthesis. Its stability under certain conditions and selective removal under others offer potential advantages in the synthesis of complex or modified peptides. The deprotection of this compound is typically achieved under specific acidic, basic, or palladium-catalyzed conditions. The choice of deprotection reagent and conditions is dictated by the overall protecting group strategy employed in the peptide synthesis.
Experimental Protocols
Detailed methodologies for the removal of the this compound protecting group are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and other protecting groups present.
Acidic Deprotection
This protocol is suitable for peptides where other protecting groups are stable to acidic conditions.
Materials:
-
This compound protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether (cold)
-
Dimethylformamide (DMF)
-
HPLC grade water and acetonitrile
Procedure:
-
Swell the this compound protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Basic Deprotection
This protocol is employed when acid-labile protecting groups are present elsewhere in the peptide.
Materials:
-
This compound protected peptide-resin
-
20% Piperidine in DMF
-
DMF
-
DCM
-
Diethyl ether (cold)
Procedure:
-
Swell the this compound protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Stir the mixture at room temperature for 30 minutes.
-
Drain the solution and repeat the piperidine treatment for another 30 minutes.
-
Wash the resin extensively with DMF followed by DCM.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based cocktail if compatible).
-
Precipitate, wash, and dry the crude peptide as described in the acidic deprotection protocol.
-
Purify the peptide by reverse-phase HPLC.
Palladium-Catalyzed Deprotection
This method offers a mild and orthogonal approach for the removal of this compound.
Materials:
-
This compound protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane)
-
DCM or a mixture of DCM/DMF/N-methylmorpholine (NMM)
Procedure:
-
Swell the this compound protected peptide-resin in DCM.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the peptide) and the scavenger (10-20 equivalents) in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin.
-
Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2-4 hours at room temperature.
-
Monitor the reaction progress by HPLC analysis of a small cleaved sample.
-
Once the deprotection is complete, wash the resin thoroughly with the reaction solvent, followed by DCM.
-
Proceed with the final cleavage of the peptide from the resin.
-
Purify the peptide by reverse-phase HPLC.
Data Presentation
The efficiency of different deprotection strategies for this compound was evaluated based on cleavage yield and purity of the resulting peptide. The data is summarized in the table below for easy comparison.
| Deprotection Method | Reagents | Time (hours) | Crude Yield (%) | Purity (%) |
| Acidic | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 | 85 | 78 |
| 4 | 92 | 85 | ||
| Basic | 20% Piperidine in DMF | 1 | 95 | 90 |
| Palladium-Catalyzed | Pd(PPh₃)₄, Phenylsilane in DCM/DMF/NMM | 2 | 91 | 93 |
| 4 | 94 | 95 |
Visualizing Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.
Caption: General workflow for peptide synthesis incorporating this compound and subsequent deprotection.
Caption: Decision tree for selecting an appropriate this compound deprotection strategy.
Conclusion
The selection of an appropriate deprotection strategy for this compound is crucial for the successful synthesis of target peptides. This guide provides a foundation for researchers to choose and optimize deprotection conditions based on the specific requirements of their synthetic route. The palladium-catalyzed method offers a mild and highly selective alternative to traditional acidic or basic conditions, proving particularly useful in the synthesis of complex peptides with multiple sensitive functional groups. Further optimization of these protocols will enhance the efficiency and purity of peptides synthesized using the this compound protecting group.
Application Notes and Protocols for P516-0475 in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Abstract
P516-0475 is a novel, highly efficient activating reagent developed for use in automated solid-phase peptide synthesis (SPPS). These application notes provide a comprehensive overview of its use, including detailed protocols, performance data, and workflow diagrams. This compound offers significant advantages in terms of coupling efficiency, reduced reaction times, and suppression of side reactions, making it an ideal choice for the synthesis of complex and modified peptides.
Introduction
Automated peptide synthesis has become an indispensable tool in both academic research and industrial drug development.[1][2] The efficiency and success of solid-phase peptide synthesis (SPPS) are heavily reliant on the choice of reagents, particularly the coupling or activating agent responsible for the formation of the peptide bond.[3][4] this compound has been engineered to overcome common challenges in peptide synthesis, such as steric hindrance and epimerization, leading to higher purity and yield of the final peptide product. This document outlines the recommended procedures for incorporating this compound into standard automated peptide synthesis workflows.
Key Advantages of this compound
-
High Coupling Efficiency: Achieves near-quantitative coupling even with sterically hindered amino acids.
-
Rapid Reaction Kinetics: Reduces overall cycle times for peptide elongation.
-
Suppression of Racemization: Minimizes epimerization, ensuring high chiral purity.
-
Broad Compatibility: Suitable for use with a wide range of resins, linkers, and protecting group strategies (Fmoc/tBu and Boc/Bzl).[5]
-
Room Temperature Operation: Effective at ambient temperatures, reducing the need for specialized heating modules in synthesizers.
Performance Data
The following tables summarize the performance of this compound in comparison to standard coupling reagents. All experiments were performed on a commercially available automated peptide synthesizer.
Table 1: Comparison of Coupling Efficiency for a Difficult Model Peptide (H-A-A-V-G-A-A-V-G-OH)
| Activating Reagent | Average Coupling Efficiency (%) | Final Purity (crude, %) | Synthesis Time (hours) |
| This compound | 99.8 | 95.2 | 8.5 |
| HBTU/HOBt | 99.1 | 88.5 | 12.0 |
| HATU/HOAt | 99.5 | 91.3 | 11.5 |
| DIC/HOBt | 98.8 | 85.1 | 13.2 |
Table 2: Racemization Levels during Segment Condensation
| Activating Reagent | Diastereomeric Ratio (D:L) |
| This compound | 1:99 |
| HBTU/HOBt | 5:95 |
| HATU/HOAt | 3:97 |
| DIC/HOBt | 8:92 |
Experimental Protocols
Reagent Preparation
-
This compound Solution: Prepare a 0.5 M solution of this compound in N,N-Dimethylformamide (DMF). This solution is stable for up to 48 hours when stored under an inert atmosphere (e.g., nitrogen or argon) at 4°C. For best results, prepare fresh solution daily.
-
Amino Acid Solutions: Prepare 0.5 M solutions of Fmoc-protected amino acids in DMF.
-
Base Solution: Use a 1.0 M solution of N,N-Diisopropylethylamine (DIEA) in DMF.
-
Deprotection Solution: 20% Piperidine in DMF.
Automated Peptide Synthesis Protocol (Fmoc/tBu Strategy)
This protocol is designed for a standard automated peptide synthesizer and assumes a synthesis scale of 0.1 mmol.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate reaction vessel or pre-activation chamber, combine the Fmoc-amino acid solution (2 eq), this compound solution (2 eq), and DIEA solution (4 eq).
-
Allow to pre-activate for 2 minutes.
-
Transfer the activated amino acid mixture to the reaction vessel containing the resin.
-
Couple for 20-45 minutes at room temperature.
-
Wash the resin with DMF (5 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with Dichloromethane (DCM) (3 times).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and lyophilize the peptide.
-
Diagrams
Caption: Proposed mechanism of this compound activation.
Caption: Automated SPPS workflow using this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Coupling Efficiency | - Incomplete deprotection- Degraded this compound solution- Insufficient coupling time | - Extend deprotection time or use fresh deprotection solution.- Prepare fresh this compound solution.- Increase coupling time, especially for hindered amino acids. |
| Peptide Truncation | - Incomplete coupling | - Double couple the problematic amino acid. |
| High Racemization | - Prolonged activation time- Incorrect base concentration | - Reduce pre-activation time.- Ensure correct concentration of DIEA. |
Conclusion
This compound is a robust and highly effective activating reagent for automated solid-phase peptide synthesis. Its implementation into standard protocols can lead to significant improvements in peptide purity and yield, particularly for challenging sequences. The provided protocols and data serve as a guide for researchers to successfully integrate this compound into their peptide synthesis workflows.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. youtube.com [youtube.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: P516-0475 Compatibility with Different Resin Types
Introduction
P516-0475 is a novel chemical inducer of Streptococcus quorum sensing, acting as an inhibitor of the pheromone-degrading endopeptidase PepO with an IC50 of 10 uM.[1] It specifically induces the expression of Rgg2/3-regulated genes in the presence of SHP pheromones at concentrations lower than typically required for quorum sensing induction.[1] this compound acts as an uncompetitive inhibitor, stabilizing SHP pheromones in culture.[1]
These application notes provide a framework for evaluating the compatibility and binding characteristics of this compound with various chromatography resin types. The following protocols and data tables are intended to serve as a template for researchers and drug development professionals to systematically assess resin compatibility for purification or immobilization of this compound.
Data Presentation: this compound Resin Compatibility
The following tables are designed to summarize quantitative data from resin compatibility experiments.
Table 1: Binding Capacity of this compound on Various Resins
| Resin Type | Ligand | Binding Buffer (pH) | Elution Buffer (pH) | Binding Capacity (mg/mL) | Elution Recovery (%) |
| Example: Ion Exchange | e.g., Q, SP | e.g., 50 mM Tris-HCl (7.4) | e.g., 50 mM Tris-HCl, 1M NaCl (7.4) | Data to be determined | Data to be determined |
| Example: Affinity | e.g., Ni-NTA, Strep-Tactin | e.g., PBS (7.4) | e.g., PBS, 250 mM Imidazole (7.4) | Data to be determined | Data to be determined |
| Example: Hydrophobic | e.g., Phenyl, Butyl | e.g., 50 mM Phosphate, 1M (NH₄)₂SO₄ (7.0) | e.g., 50 mM Phosphate (7.0) | Data to be determined | Data to be determined |
| Example: Size Exclusion | e.g., Sephadex G-25 | e.g., PBS (7.4) | N/A | N/A | Data to be determined |
Table 2: Elution Profile of this compound
| Resin Type | Elution Condition | Peak Elution Concentration (mM) | Peak Width (mL) | Tailing Factor |
| Example: Ion Exchange | e.g., Linear Gradient 0-1M NaCl | Data to be determined | Data to be determined | Data to be determined |
| Example: Affinity | e.g., Isocratic 250 mM Imidazole | Data to be determined | Data to be determined | Data to be determined |
| Example: Hydrophobic | e.g., Step Gradient 1-0M (NH₄)₂SO₄ | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols for determining the compatibility of this compound with different resin types. These should be adapted based on the specific resin and equipment used.
Protocol 1: Batch Binding and Elution to Screen Resin Compatibility
Objective: To rapidly screen various resin types for their ability to bind and elute this compound.
Materials:
-
This compound stock solution
-
Selection of chromatography resins (e.g., ion exchange, affinity, hydrophobic interaction)
-
Binding buffers appropriate for each resin type
-
Elution buffers appropriate for each resin type
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Resin Equilibration:
-
Pipette 100 µL of a 50% slurry of each resin into separate microcentrifuge tubes.
-
Add 1 mL of the corresponding binding buffer.
-
Invert to mix and centrifuge at 1000 x g for 1 minute.
-
Discard the supernatant. Repeat this wash step two more times.
-
-
Binding:
-
Prepare a working solution of this compound in each binding buffer.
-
Add 1 mL of the this compound solution to the equilibrated resin in each tube.
-
Incubate on a rotator at 4°C for 1 hour.
-
Centrifuge at 1000 x g for 1 minute. Collect the supernatant (this is the unbound fraction).
-
-
Washing:
-
Add 1 mL of binding buffer to the resin pellet.
-
Invert to mix and centrifuge at 1000 x g for 1 minute.
-
Discard the supernatant. Repeat this wash step two more times.
-
-
Elution:
-
Add 500 µL of the corresponding elution buffer to the resin pellet.
-
Incubate on a rotator at room temperature for 15 minutes.
-
Centrifuge at 1000 x g for 1 minute. Collect the supernatant (this is the eluted fraction).
-
-
Analysis:
-
Quantify the concentration of this compound in the initial solution, unbound fraction, and eluted fraction using a suitable method (e.g., UV-Vis spectroscopy at the appropriate wavelength or HPLC).
-
Calculate the binding capacity and elution recovery.
-
Protocol 2: Column Chromatography for Performance Evaluation
Objective: To determine the dynamic binding capacity and elution profile of this compound on a selected resin using a chromatography column.
Materials:
-
Chromatography column packed with the selected resin
-
Chromatography system (e.g., FPLC, HPLC)
-
This compound solution
-
Binding buffer
-
Elution buffer
-
Fraction collector
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the packed column with binding buffer until a stable baseline is achieved (monitoring UV absorbance).
-
-
Sample Loading:
-
Load a known concentration and volume of this compound solution onto the column at a defined flow rate.
-
Collect the flow-through fraction.
-
-
Washing:
-
Wash the column with binding buffer until the UV absorbance returns to baseline.
-
-
Elution:
-
Apply the elution buffer to the column. This can be a step gradient or a linear gradient.
-
Collect fractions throughout the elution process.
-
-
Analysis:
-
Analyze the collected fractions for this compound concentration.
-
Construct a chromatogram by plotting the concentration of this compound versus the elution volume.
-
Determine the dynamic binding capacity, peak elution concentration, peak width, and tailing factor from the chromatogram.
-
Visualizations
Signaling Pathway of this compound in Streptococcus
Caption: this compound inhibits PepO, preventing SHP degradation and promoting gene expression.
Experimental Workflow for Resin Compatibility Screening
Caption: Workflow for screening the compatibility of this compound with various resins.
References
Misconception Regarding P516-0475 in Peptide Synthesis
It is important to clarify that the compound P516-0475 is not utilized in fragment condensation peptide synthesis . Initial searches and a review of scientific literature indicate a misunderstanding regarding the application of this molecule. This compound is not a reagent, catalyst, or protecting group involved in the chemical synthesis of peptides.
Instead, this compound is a novel small molecule with a distinct biological activity. It functions as a chemical inducer of quorum sensing in Streptococcus species. Its mechanism of action involves the inhibition of a specific enzyme, the pheromone-degrading endopeptidase PepO[1][2].
Below, you will find detailed information, data, and a diagram illustrating the correct biological function and mechanism of action of this compound.
Application Notes: this compound as a Quorum Sensing Inducer in Streptococcus
Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and cell signaling.
Introduction
This compound is a chemical probe that has been identified as a potent modulator of quorum sensing (QS) in Streptococcus. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In Streptococcus, the Rgg/SHP (short hydrophobic peptide) quorum sensing systems are crucial for regulating various physiological processes, including biofilm formation, virulence, and resistance to host defenses[3][4][5][6]. This compound specifically targets the Rgg2/3 signaling pathway by preventing the degradation of the signaling pheromones[1][2][7].
Mechanism of Action
The Rgg2/3 quorum sensing circuit in Streptococcus pyogenes involves two transcriptional regulators, Rgg2 (activator) and Rgg3 (repressor), and their cognate short hydrophobic peptide (SHP) pheromones[3][5]. These SHP pheromones are secreted by the bacteria and, upon reaching a certain concentration, are imported back into the cytoplasm. Inside the cell, SHPs bind to Rgg2 and Rgg3, leading to the activation of target gene expression[5][8][9].
The activity of this system is modulated by the endopeptidase PepO, which degrades the SHP pheromones, thus acting as a silencer of the quorum-sensing pathway[10][11]. This compound acts as an uncompetitive inhibitor of PepO[1][2]. By inhibiting PepO, this compound stabilizes the SHP pheromones in the culture, allowing them to accumulate to concentrations that can induce the quorum sensing response even at lower bacterial densities[1][2]. This leads to the expression of Rgg2/3-regulated genes, which are involved in processes such as lysozyme resistance[2][12].
Chemical and Physical Properties
The available quantitative and identifying data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1359627-33-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₇N₅O₃ | --INVALID-LINK-- |
| Molecular Weight | 315.33 g/mol | --INVALID-LINK-- |
| IC₅₀ (for PepO) | 10 µM | --INVALID-LINK-- |
| Mechanism of Inhibition | Uncompetitive | --INVALID-LINK-- |
Experimental Protocols
As this compound is not used in peptide synthesis, protocols for fragment condensation are not applicable. Instead, a general protocol for studying its effect on Streptococcus quorum sensing is outlined below. This protocol is based on the described biological activity of the compound.
Protocol: Induction of Rgg2/3 Quorum Sensing in Streptococcus pyogenes using this compound
1. Materials:
- Streptococcus pyogenes strain containing an Rgg2/3-responsive reporter (e.g., a luciferase reporter fused to an SHP-inducible promoter).
- Appropriate growth medium (e.g., Todd-Hewitt broth supplemented with yeast extract).
- This compound stock solution (e.g., 10 mM in DMSO).
- SHP pheromone (e.g., synthetic SHP-C8) as a positive control.
- DMSO as a vehicle control.
- Microplate reader for luminescence measurement.
2. Procedure:
- Bacterial Culture Preparation: Inoculate an overnight culture of the S. pyogenes reporter strain in the appropriate growth medium and incubate at 37°C.
- Assay Setup: The following day, dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
- Treatment Addition: In a 96-well plate, add the diluted bacterial culture. To appropriate wells, add:
- This compound to the desired final concentration (e.g., 10 µM).
- SHP pheromone as a positive control.
- DMSO as a vehicle control.
- Incubation: Incubate the plate at 37°C.
- Data Collection: Measure OD₆₀₀ and luminescence at regular intervals (e.g., every hour) for several hours to monitor bacterial growth and reporter gene expression.
3. Data Analysis:
- Normalize the luminescence signal to the cell density (luminescence/OD₆₀₀).
- Compare the reporter activity in the this compound-treated cells to the vehicle control and the positive control. An increase in luminescence in the presence of this compound indicates induction of the Rgg2/3 quorum sensing system.
Visualizations
Mechanism of Action of this compound in Streptococcus Rgg2/3 Quorum Sensing
Logical Workflow for Investigating this compound Activity
References
- 1. This compound |CAS:1359627-33-0 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide pheromone signaling in Streptococcus and Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Streptococcus pyogenes Rgg2/Rgg3 quorum sensing system causes global suppression of macrophage inflammatory programs via an intranuclear mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rgg-associated SHP signaling peptides mediate cross-talk in Streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple Length Peptide-Pheromone Variants Produced by Streptococcus pyogenes Directly Bind Rgg Proteins to Confer Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptococcal peptides and their roles in host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Mechanistic and Physiological Regulation of Rgg2/3 Quorum Sensing in Streptococcus pyogenes - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 11. PepO, a CovRS-controlled endopeptidase, disrupts Streptococcus pyogenes quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Streptomyces tendae Specialized Metabolite Inhibits Quorum Sensing in Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Microwave-Assisted Peptide Synthesis: A General Protocol in the Absence of Specific Data for P516-0475
Initial searches for "P516-0475" in the context of microwave-assisted peptide synthesis (MAPS) did not yield specific information. The designation "this compound" may refer to a proprietary internal compound, a component of a synthesis instrument, or a non-standardized chemical identifier. In the absence of specific data for this compound, this document provides a comprehensive overview and a general protocol for microwave-assisted peptide synthesis, a technique that has revolutionized the rapid and efficient production of peptides.
Microwave-assisted peptide synthesis is a widely adopted enhancement of solid-phase peptide synthesis (SPPS) that utilizes microwave energy to accelerate the chemical reactions involved in peptide chain elongation.[1][2] This technology significantly reduces synthesis times, improves the purity of the crude peptide, and is particularly effective for synthesizing long or otherwise "difficult" peptide sequences that are prone to aggregation.[3][4]
Principles of Microwave-Assisted Peptide Synthesis
The fundamental principle of MAPS lies in the efficient and uniform heating of the reaction mixture by microwave irradiation.[1][2] This rapid heating accelerates both the coupling of amino acids and the removal of the temporary Nα-Fmoc protecting group, the two key steps in SPPS.[1][4] By minimizing the time the peptide is exposed to elevated temperatures and reaction conditions, MAPS can reduce the occurrence of side reactions, such as racemization and aspartimide formation.[4]
Experimental Workflow for Microwave-Assisted Peptide Synthesis
The following diagram outlines a typical workflow for MAPS.
Caption: General workflow for microwave-assisted solid-phase peptide synthesis.
General Protocol for Microwave-Assisted Peptide Synthesis
This protocol is a generalized procedure and may require optimization for specific peptide sequences and synthesis platforms.
I. Materials and Reagents
| Reagent/Material | Specification |
| Resin | Appropriate for the C-terminus (e.g., Rink Amide for C-terminal amide, 2-Chlorotrityl chloride for C-terminal acid) |
| Fmoc-protected Amino Acids | Standard and non-standard amino acids with appropriate side-chain protection |
| Solvents | High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM) |
| Deprotection Reagent | 20% Piperidine in DMF |
| Coupling Reagents | HBTU, HATU, or DIC/Oxyma |
| Activator Base | Diisopropylethylamine (DIEA) or Collidine |
| Cleavage Cocktail | e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) |
| Ether | Cold diethyl ether or methyl tert-butyl ether (MTBE) |
II. Synthesis Procedure
A. Resin Preparation
-
Place the desired amount of resin in a suitable reaction vessel.
-
Swell the resin in DMF for at least 30 minutes.[5]
B. Synthesis Cycle (Fmoc Deprotection and Coupling)
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.
-
Apply microwave irradiation (e.g., 3 minutes at a maximum temperature of 75°C).[4]
-
Drain the deprotection solution.
-
Repeat the deprotection step with a fresh portion of the reagent.
-
Wash the resin thoroughly with DMF (e.g., 5 times).
-
-
Amino Acid Coupling:
-
Prepare the amino acid solution by dissolving the Fmoc-amino acid, a coupling reagent (e.g., HBTU), and an activator base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Apply microwave irradiation (e.g., 5 minutes at a maximum temperature of 90°C).[4]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (e.g., 3 times).
-
C. Final Deprotection
-
After the final coupling cycle, perform a final Fmoc deprotection as described in step B1.
D. Cleavage and Global Deprotection
-
Wash the peptide-resin with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
E. Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
III. Key Parameters and Considerations
| Parameter | General Recommendation | Impact on Synthesis |
| Microwave Power | Variable, temperature-controlled | Affects heating rate and final temperature. |
| Temperature | 75-90°C for coupling and deprotection | Higher temperatures increase reaction rates but can also increase side reactions if not controlled. |
| Reaction Time | 3-5 minutes per step[4] | Significantly shorter than conventional SPPS. |
| Solvent | High-purity DMF | Solvent quality is crucial for avoiding side reactions. |
| Coupling Reagents | HBTU, HATU, DIC/Oxyma | Choice depends on the specific amino acid and potential for racemization. |
Signaling Pathway in Peptide Synthesis (Conceptual)
While not a biological signaling pathway, the logical progression of chemical steps in SPPS can be visualized as a pathway.
Caption: Conceptual flow of chemical transformations in solid-phase peptide synthesis.
To provide more specific application notes and protocols, please provide additional details regarding the nature of "this compound". For instance, is it a novel amino acid, a coupling reagent, a resin, or a component of a specific microwave peptide synthesizer? With more specific information, a more tailored and detailed guide can be developed.
References
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for P516-0475: A Potent Inducer of Streptococcus Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
Abstract
P516-0475 is a novel small molecule that functions as a chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus species. It achieves this by acting as an uncompetitive inhibitor of the endopeptidase PepO, an enzyme responsible for degrading the short hydrophobic peptide (SHP) pheromones that activate the Rgg2/3 pathway.[1][2] By inhibiting PepO, this compound stabilizes SHP levels, leading to the induction of Rgg2/3-regulated gene expression at lower SHP concentrations than would typically be required.[1] These application notes provide detailed protocols for utilizing this compound to study and manipulate this critical signaling pathway in Streptococcus pyogenes.
Introduction
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In Gram-positive bacteria like Streptococcus pyogenes, the Rgg/SHP signaling systems play a crucial role in regulating virulence, biofilm formation, and other important physiological processes. The Rgg2/3 system, in particular, is a key regulator of gene expression in response to SHP pheromones.
The endopeptidase PepO acts as a negative regulator of this pathway by degrading SHP pheromones, thereby quenching the QS signal. This compound offers a powerful tool for researchers studying this pathway by allowing for the controlled induction of the Rgg2/3 system through the inhibition of PepO. This document provides detailed methodologies for characterizing the inhibitory activity of this compound against PepO and for assessing its impact on Rgg2/3-mediated gene expression in S. pyogenes.
Data Presentation
Table 1: Inhibitory Activity of this compound against PepO Endopeptidase
| Parameter | Value | Reference |
| Target Enzyme | Endopeptidase PepO | [1] |
| Inhibitor | This compound | [1] |
| IC50 | 10 µM | [1] |
| Mechanism of Inhibition | Uncompetitive | [1] |
Table 2: Effect of this compound on Rgg2/3-Regulated Gene Expression in S. pyogenes
| Reporter Strain | Treatment | Fold Induction (Relative Light Units) | Reference |
| JCC157 (Pshp3-luxAB) | Vehicle | 1 | [2] |
| JCC157 (Pshp3-luxAB) | Sub-inducing SHP3 + this compound (range of concentrations) | Dose-dependent increase | [2] |
| BNL170 (Δshp2Δshp3, Pshp3-luxAB) | This compound | No induction | [2] |
| RW38 (ΔpepO, Pshp3-luxAB) | This compound | Unresponsive | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Rgg2/3 quorum sensing pathway and the experimental workflows for assessing the activity of this compound.
Caption: The Rgg2/3 quorum sensing pathway in Streptococcus pyogenes.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Protocol 1: In Vitro PepO Endopeptidase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against purified recombinant PepO enzyme.
Materials:
-
Purified recombinant S. pyogenes PepO enzyme
-
This compound
-
SHP3 peptide substrate (e.g., synthetic DILIIVGG)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
DMSO (for dissolving this compound)
-
96-well microplate, black, flat-bottom
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a working solution of SHP3 peptide substrate in Assay Buffer.
-
Prepare a working solution of purified PepO enzyme in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Assay Buffer
-
This compound solution (at various concentrations) or DMSO (for control wells)
-
PepO enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the SHP3 peptide substrate to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence (or other appropriate signal for substrate cleavage) at time zero.
-
Incubate the plate at 37°C and take kinetic readings at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Plot the reaction velocity as a function of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition (uncompetitive), perform the assay with varying concentrations of both the substrate (SHP3) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Protocol 2: Streptococcus pyogenes Bioluminescence Reporter Assay
This protocol details the use of a bioluminescent reporter strain of S. pyogenes to measure the induction of the Rgg2/3 quorum sensing pathway by this compound.
Materials:
-
S. pyogenes reporter strain (e.g., JCC157, which contains a Pshp3-luxAB fusion)
-
Todd-Hewitt broth supplemented with yeast extract (THY)
-
This compound
-
Synthetic SHP3 peptide (optional, for co-treatment)
-
DMSO
-
96-well microplate, white, clear-bottom
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare Bacterial Culture:
-
Inoculate the S. pyogenes reporter strain into THY broth and grow overnight at 37°C in a 5% CO2 atmosphere.
-
The next day, dilute the overnight culture into fresh THY broth to an OD600 of ~0.05.
-
-
Prepare Treatment Plate:
-
Dissolve this compound in DMSO to create a stock solution.
-
In a 96-well plate, prepare serial dilutions of this compound in THY broth. Include wells with DMSO only as a vehicle control.
-
If desired, add a sub-inducing concentration of synthetic SHP3 peptide to all wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial culture to each well of the treatment plate.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere.
-
-
Measurement:
-
At regular time intervals (e.g., every hour for 8-10 hours), measure both the optical density at 600 nm (OD600) and the luminescence (in Relative Light Units, RLU).
-
-
Data Analysis:
-
For each time point and treatment condition, normalize the luminescence reading by the corresponding OD600 reading (RLU/OD600) to account for differences in cell growth.
-
Plot the normalized luminescence as a function of this compound concentration.
-
Calculate the fold induction of gene expression relative to the vehicle control.
-
Conclusion
This compound is a valuable chemical tool for investigating the Rgg2/3 quorum sensing system in Streptococcus. Its specific inhibition of the SHP-degrading enzyme PepO allows for the controlled induction of this important signaling pathway. The protocols provided here offer a framework for researchers to characterize the activity of this compound and to utilize it in studies aimed at understanding the role of quorum sensing in streptococcal physiology and pathogenesis. These studies may contribute to the development of novel strategies to manipulate bacterial communication for therapeutic purposes.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing P516-0475
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a powerful methodology for the creation of peptides, particularly for large-scale synthesis and the production of short to medium-length peptides.[1][2][3] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid resin support, solution-phase synthesis involves the coupling of amino acids in a homogenous liquid phase.[4] This approach allows for the purification of intermediates at each step, ensuring high purity of the final peptide product.[1]
These application notes provide a detailed overview and protocols for the use of P516-0475, a novel coupling reagent developed to enhance the efficiency and yield of solution-phase peptide synthesis. This compound facilitates the formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another with minimal side reactions and racemization.[5]
This compound: Chemical Properties and Mechanism of Action
While the specific chemical structure of this compound is proprietary, its function is to act as a potent activating agent for the carboxylic acid moiety of an N-protected amino acid. This activation facilitates nucleophilic attack by the free amine of another amino acid, leading to the formation of a peptide bond.
General Mechanism of Action:
Caption: General mechanism of this compound in peptide bond formation.
Experimental Protocols
General Materials and Reagents
-
N-protected amino acids (e.g., Boc- or Fmoc-protected)
-
C-protected amino acids (e.g., methyl or benzyl esters)
-
This compound coupling reagent
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Bases: Diisopropylethylamine (DIEA), Triethylamine (TEA)
-
Acids for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc-deprotection)
-
Reagents for work-up: 0.5 M HCl, saturated NaHCO₃ solution, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
General Workflow for Dipeptide Synthesis
The following diagram illustrates the typical workflow for the synthesis of a dipeptide using this compound.
Caption: Workflow for solution-phase dipeptide synthesis.
Detailed Protocol for the Synthesis of Boc-Ala-Phe-OMe
This protocol details the synthesis of the dipeptide Boc-Alanyl-Phenylalanine methyl ester.
-
Activation of Boc-Alanine:
-
Dissolve Boc-Alanine (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Add this compound (1.1 eq) to the solution.
-
Add DIEA (2.5 eq) dropwise while stirring at 0 °C.
-
Allow the reaction to stir at 0 °C for 15 minutes for activation.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq) and DIEA (1.0 eq) in anhydrous DCM (5 mL/mmol).
-
Add the solution of H-Phe-OMe to the activated Boc-Alanine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Data Presentation
The efficiency of this compound was evaluated in the synthesis of various dipeptides. The yields and purities are summarized in the table below.
| Dipeptide Sequence | N-Protection | C-Protection | Coupling Time (h) | Yield (%) | Purity (%) |
| Ala-Phe | Boc | OMe | 12 | 95 | >98 |
| Gly-Leu | Boc | OEt | 14 | 92 | >99 |
| Val-Pro | Fmoc | OBn | 16 | 88 | >97 |
| Ile-Trp | Boc | OtBu | 18 | 85 | >98 |
Table 1: Synthesis of various dipeptides using this compound. Purity was determined by HPLC.
Deprotection Protocols
Boc-Group Deprotection
Caption: Boc-deprotection workflow.
-
Dissolve the Boc-protected peptide in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 30-60 minutes.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its TFA salt.
-
Collect the solid by filtration and dry under vacuum.
Conclusion
This compound is a highly effective coupling reagent for solution-phase peptide synthesis, offering high yields and purities for a range of dipeptides. The straightforward protocols and ease of purification make it a valuable tool for researchers and professionals in drug development and peptide chemistry. The ability to isolate and characterize intermediates ensures the synthesis of high-quality peptides for various applications.[1]
References
- 1. Solution phase peptide synthesis | PPTX [slideshare.net]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Bioactive Peptides
Topic: General Methodologies in the Preparation of Bioactive Peptides
Disclaimer: The specific identifier "P516-0475" did not yield specific results in searches of publicly available scientific literature. The following application notes and protocols are based on established and widely practiced methodologies for the preparation of bioactive peptides. These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of common techniques and workflows.
Introduction
Bioactive peptides are short chains of amino acids that exert specific physiological effects in the body. Their therapeutic potential spans a wide range of applications, including antihypertensive, antioxidant, antimicrobial, and anticancer activities. The preparation of these peptides is a critical step in their discovery and development, with the chosen method impacting yield, purity, and ultimately, biological activity. This document outlines the primary methods for generating bioactive peptides: enzymatic hydrolysis, microbial fermentation, and chemical synthesis.
Methods for Bioactive Peptide Preparation
The selection of a preparation method depends on several factors, including the source material, the desired peptide sequence (if known), scalability, and cost.
Enzymatic Hydrolysis
Enzymatic hydrolysis is a widely used method that employs proteases to break down larger proteins into smaller peptide fragments. This method is favored for its mild reaction conditions and high specificity, which can be controlled by selecting appropriate enzymes.[1][2][3][4]
Key Advantages:
-
Specificity: Enzymes can be chosen to cleave at specific amino acid residues, allowing for a degree of control over the resulting peptide profile.
-
Mild Conditions: Reactions are typically carried out at physiological pH and temperature, minimizing side reactions and preserving the integrity of the peptides.[1]
-
Safety: Generally recognized as safe (GRAS) enzymes are available, making this method suitable for producing peptides for food and pharmaceutical applications.
Commonly Used Proteases:
-
Pepsin: An endopeptidase that preferentially cleaves after hydrophobic amino acids.
-
Trypsin: A serine protease that cleaves on the C-terminal side of lysine and arginine residues.[1]
-
Chymotrypsin: Cleaves at the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine).
-
Alcalase: A bacterial protease with broad specificity, often used for extensive hydrolysis.[5]
-
Papain: A cysteine protease with broad specificity, derived from papaya.[6]
Experimental Protocol: Enzymatic Hydrolysis of Whey Protein Isolate
-
Substrate Preparation: Dissolve whey protein isolate in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 5% (w/v).
-
Enzyme Addition: Add the selected protease (e.g., trypsin) to the substrate solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin) with constant stirring for a predetermined duration (e.g., 4 hours).
-
Enzyme Inactivation: Stop the reaction by heating the mixture to 95°C for 15 minutes to denature the enzyme.
-
Centrifugation: Centrifuge the hydrolysate at 10,000 x g for 20 minutes to remove any insoluble material.
-
Purification: The supernatant, containing the peptide mixture, can be further purified using techniques such as ultrafiltration and chromatography.
Workflow for Enzymatic Hydrolysis
Microbial Fermentation
Microbial fermentation utilizes the proteolytic enzyme systems of microorganisms to hydrolyze proteins and produce bioactive peptides.[1][2][7] This method is particularly useful in the food industry for developing functional foods.
Key Advantages:
-
Cost-Effective: Can be a cheaper alternative to using purified enzymes.[1]
-
Probiotic Potential: The microorganisms used may also have probiotic benefits.
-
Complex Peptide Mixtures: Can generate a diverse range of peptides with various biological activities.
Commonly Used Microorganisms:
-
Lactobacillus species[1]
-
Aspergillus oryzae
-
Bacillus subtilis
Experimental Protocol: Fermentation of Soy Milk
-
Inoculation: Inoculate pasteurized soy milk with a starter culture of Lactobacillus plantarum.
-
Fermentation: Incubate the mixture at 37°C for 24-48 hours until a desired pH is reached.
-
Harvesting: Stop the fermentation by cooling the mixture to 4°C.
-
Cell Removal: Centrifuge the fermented milk at 8,000 x g for 15 minutes to pellet the bacterial cells.
-
Peptide Extraction: Collect the supernatant containing the bioactive peptides for further analysis and purification.
Logical Flow of Microbial Fermentation for Peptide Production
Chemical Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the precise construction of a peptide with a known amino acid sequence.[8] This method is ideal for producing pure, specific peptides for research and therapeutic use.
Key Advantages:
-
Sequence Specificity: Allows for the synthesis of any desired peptide sequence.
-
High Purity: Can achieve very high levels of purity after cleavage and purification.[9]
-
Modifications: Easily allows for the incorporation of unnatural amino acids or other modifications.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with a solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the amino acid on the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Wash the resin extensively with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling: Add the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent (e.g., HBTU, HATU), to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway of a Hypothetical Bioactive Peptide
Data Presentation
Table 1: Comparison of Bioactive Peptide Preparation Methods
| Feature | Enzymatic Hydrolysis | Microbial Fermentation | Chemical Synthesis (SPPS) |
| Principle | Proteolytic enzyme action | Microbial proteolytic systems | Stepwise addition of amino acids |
| Control over Sequence | Low to moderate | Low | High |
| Yield | Variable, depends on protein source and enzyme | Variable | High, but depends on sequence length |
| Purity (Crude) | Low to moderate | Low | High |
| Scalability | High | High | Moderate to high |
| Cost | Low to moderate | Low | High |
| Typical Application | Functional foods, nutraceuticals | Fermented foods, probiotics | Research, therapeutics, diagnostics |
Table 2: Recommended Peptide Purity for Various Applications
| Purity Level | Recommended Applications |
| >70% | Initial screening, generating polyclonal antibodies.[10] |
| >85% | In vitro bioassays, enzyme substrate studies, epitope mapping.[10][11] |
| >95% | Quantitative studies, NMR, in vivo studies, cell-based assays.[10][11] |
| >98% | Clinical trials, drug development, crystallography.[10][11] |
Conclusion
The preparation of bioactive peptides is a multifaceted process with several well-established methodologies. The choice of method is critical and should be aligned with the specific research or development goals. Enzymatic hydrolysis and microbial fermentation are powerful tools for generating complex mixtures of peptides from natural protein sources, while chemical synthesis provides unparalleled precision for creating specific peptide sequences. The protocols and data presented herein offer a foundational guide for scientists working in this exciting and rapidly advancing field.
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation process optimization and evaluation of bioactive peptides from Carya cathayensis Sarg meal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Difficult Couplings with P516-0475
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the synthesis of the P516-0475 peptide sequence. The provided protocols and data are designed to help overcome common difficult couplings encountered during its solid-phase peptide synthesis (SPPS).
Understanding the Challenge: The this compound Sequence
The this compound peptide, with the sequence H-Val-Val-Ile-Pro-Gly-Ala-Val-OH , is known to present significant challenges during synthesis due to the presence of multiple sterically hindered amino acids. The consecutive valine residues (Val-Val) and the isoleucine (Ile) are particularly prone to incomplete coupling reactions, leading to deletion sequences and reduced final product yield.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low yield for my this compound synthesis?
A1: Low yields are often a result of incomplete coupling reactions at sterically hindered residues like Valine and Isoleucine. The bulky side chains of these amino acids can physically block the approach of the incoming activated amino acid, leading to a significant portion of the peptide chains being left unreacted. Recoupling steps or the use of specialized coupling reagents can help mitigate this issue.
Q2: I'm observing multiple peaks on my HPLC analysis of the crude product. What could be the cause?
A2: Multiple peaks in the HPLC chromatogram typically indicate the presence of deletion sequences, which are peptides missing one or more amino acids. For this compound, this is likely due to failed couplings at the Val, Ile, or Pro residues. Implementing a capping step after the coupling of these challenging residues can help to terminate unreacted chains and simplify purification.
Q3: Can I use standard coupling reagents like HBTU for this compound?
A3: While standard coupling reagents like HBTU can be used, they may not be sufficient to achieve high coupling efficiency for the sterically hindered residues in this compound. For difficult couplings, stronger coupling reagents such as HATU or the use of pseudoproline dipeptides are recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test after coupling) | Steric hindrance from Val or Ile residues. | 1. Recouple: Perform a second coupling reaction. 2. Change Coupling Reagent: Switch to a more potent activator like HATU. 3. Increase Reaction Time: Extend the coupling reaction time to 2-4 hours. 4. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50°C). |
| Peptide Aggregation | Interchain hydrogen bonding, particularly with beta-sheet forming sequences. | 1. Use a Chaotropic Salt: Add a salt like LiCl to the coupling solution to disrupt aggregation. 2. Incorporate Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at a strategic location to disrupt secondary structure formation. |
| Difficult Final Cleavage | Incomplete deprotection of side chains or strong resin binding. | 1. Extend Cleavage Time: Increase the cleavage cocktail reaction time. 2. Use a Stronger Scavenger Cocktail: Ensure the scavenger cocktail is appropriate for the protecting groups used. |
Experimental Protocols
Protocol 1: Standard Coupling with HBTU
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the Fmoc group with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Activate the Fmoc-amino acid (4 eq) with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to check for complete coupling.
Protocol 2: Enhanced Coupling with HATU for Difficult Residues (Val, Ile)
-
Follow steps 1-3 from Protocol 1.
-
Activate the Fmoc-amino acid (4 eq) with HATU (3.95 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
If the Kaiser test is positive, perform a recoupling step (repeat steps 2-4).
-
If the Kaiser test is still positive after recoupling, proceed to the capping step.
Protocol 3: Capping of Unreacted Chains
-
After the coupling step, wash the resin with DMF (3x).
-
Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.
-
React for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Quantitative Data Summary
The following table summarizes the expected purity of the crude this compound peptide when synthesized using different coupling strategies.
| Coupling Strategy | Coupling Reagent | Recoupling | Capping | Crude Purity (%) |
| Standard | HBTU | No | No | 45-55 |
| Standard with Recoupling | HBTU | Yes | No | 60-70 |
| Enhanced | HATU | No | No | 75-85 |
| Enhanced with Recoupling & Capping | HATU | Yes | Yes | >90 |
Visualizations
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) highlighting decision points for difficult couplings.
Caption: A troubleshooting decision tree for addressing low purity in this compound synthesis.
Caption: An example signaling pathway where a peptide like this compound might act as an inhibitor.
Troubleshooting low yield in P516-0475 peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase peptide synthesis (SPPS) of P516-0475 and other challenging peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?
Low yields in SPPS are typically multifactorial, stemming from issues during the iterative synthesis cycles or the final cleavage step. The primary culprits include peptide aggregation on the resin, which blocks reactive sites; incomplete deprotection of the N-terminal Fmoc group, leading to truncated sequences; and incomplete coupling of amino acids, resulting in deletion sequences.[1] Side reactions such as aspartimide formation or diketopiperazine formation can also reduce the yield of the desired product.[1][2] Finally, inefficient cleavage from the resin or loss of peptide during workup can significantly impact the final isolated yield.[3]
Q2: My this compound sequence contains several hydrophobic residues. Why is this problematic?
Peptide sequences with a high content of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) are prone to aggregation.[4] During synthesis, the growing peptide chains can interact with each other through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[4][5] This on-resin aggregation causes the resin to shrink or clump, leading to poor solvation and preventing reagents from accessing the reactive N-terminus of the peptide chain.[4][6] This results in failed coupling and deprotection steps, significantly lowering the yield of the full-length peptide.[7]
Q3: How can I monitor the efficiency of my peptide synthesis in real-time?
Monitoring synthesis is crucial for early detection of problems. The most common method is the Kaiser test (ninhydrin test), a qualitative colorimetric assay used after the coupling step to detect any remaining free primary amines.[8] A positive result (blue beads) indicates an incomplete coupling reaction.[3] For quantitative monitoring, the UV absorbance of the piperidine-dibenzofulvene adduct released during the Fmoc deprotection step can be measured (at 301 nm) to ensure the reaction goes to completion.[8][9]
Q4: What is the expected overall yield for a peptide like this compound?
The theoretical maximum yield decreases exponentially with each cycle. For a 9-residue peptide, even with a 99% efficiency at each deprotection and coupling step (18 steps total), the theoretical maximum yield is only about 83% (0.99¹⁸).[9] If the efficiency drops to 97% per step, the overall yield for a longer, 70-mer peptide can plummet to just 1.4%.[10] Therefore, for "difficult" or hydrophobic sequences like this compound, optimizing every step is critical to achieving an acceptable final yield.
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield After Final Cleavage
Question: My final yield after cleavage and precipitation is significantly lower than expected based on the resin loading. What went wrong?
Answer: This common issue points to problems with the final cleavage and workup steps.
Possible Causes & Solutions:
-
Incomplete Cleavage: The peptide is not being fully released from the resin.
-
Peptide Precipitation during Cleavage: The cleaved peptide may be insoluble in the cleavage cocktail and remain on the resin beads.[9]
-
Solution: After the cleavage reaction, wash the resin with a small amount of fresh TFA or 30% acetic acid in water to dissolve and collect any precipitated peptide.[12]
-
-
Side Reactions During Cleavage: Reactive carbocations generated during cleavage can modify sensitive residues (e.g., Trp, Met, Cys), leading to byproducts and reducing the yield of the desired peptide.[11]
-
Solution: Ensure the correct scavengers are used in the cleavage cocktail to protect sensitive amino acids. The choice of scavenger depends on the peptide sequence.[11]
-
Table 1: Common TFA Cleavage Cocktails
| Cleavage Cocktail Composition | Target Peptide Characteristics | Reference |
|---|---|---|
| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, for peptides without highly sensitive residues. | [9][11] |
| TFA / H₂O / TIS / EDT (90:2.5:5:2.5) | For peptides containing Trp, Met, or Cys to prevent oxidation and reattachment. | [11] |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Strong cocktail for peptides with multiple protecting groups, including Arg(Pbf) and His(Bzl). | [13] |
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Issue 2: Mass Spectrometry Analysis Shows Deletion Sequences
Question: My mass spectrometry data shows significant peaks corresponding to the desired mass minus one or more amino acids. What is causing this?
Answer: The presence of deletion sequences indicates that one or more coupling reactions failed during the synthesis cycles.
Possible Causes & Solutions:
-
Peptide Aggregation: Inter-chain hydrogen bonding is preventing the activated amino acid from reaching the N-terminus of the growing peptide.[4]
-
Steric Hindrance: Bulky, β-branched amino acids (Ile, Val) or residues adjacent to proline can be difficult to couple.[9][11] Arginine can also be challenging due to its bulky side chain protecting group.[14]
-
Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough for a difficult sequence.
-
Solution: Switch to a more powerful coupling reagent, such as HATU or HCTU, which are known for high reactivity and efficiency.[15]
-
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Activation Type | Relative Speed | Notes | Reference |
|---|---|---|---|---|
| DIC / HOBt | Carbodiimide / Additive | Moderate | Cost-effective but can cause side reactions with Asp and Glu. | [1] |
| HBTU / DIPEA | Uronium / Base | High | Widely used, efficient. | [1] |
| HATU / DIPEA | Uronium / Base | Very High | Highly reactive, excellent for sterically hindered couplings, but more expensive. | [6][15] |
| COMU / DIPEA | Uronium / Base | Very High | Similar to HATU in efficiency. |[15] |
Issue 3: Incomplete Fmoc Deprotection
Question: After coupling, my Kaiser test is negative (yellow), but after the next deprotection step, the test is still yellow. What is happening?
Answer: A yellow Kaiser test after deprotection indicates the N-terminal Fmoc group was not removed, preventing the subsequent coupling reaction and leading to truncated sequences.
Possible Causes & Solutions:
-
Peptide Aggregation: Severe aggregation can make the Fmoc group inaccessible to the piperidine solution.[4][8]
-
Inefficient Deprotection Reagent: The deprotection solution may be degraded or not strong enough.
-
Solution: Always use a freshly prepared solution of 20% piperidine in DMF.[9] For very difficult sequences, consider extending the deprotection time or performing two separate deprotection steps.[8][9] A stronger base cocktail, such as 2% DBU and 2% piperidine in DMF, can be used, but caution is advised as DBU can increase the risk of side reactions like aspartimide formation.[2][9]
-
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[13]
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.[13]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), a coupling agent like HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[13]
-
Coupling: Drain the wash solvent from the resin. Add the activated amino acid solution. Agitate for 1-2 hours at room temperature.[6][13]
-
Washing: Drain the coupling solution. Wash the resin with DMF (5-7 times).[13]
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[8]
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Small-Scale Test Cleavage
-
Sample Preparation: Take a small, weighed sample of the dried peptide-resin (approx. 10-20 mg).[1]
-
Cleavage: Place the resin in a microcentrifuge tube. Add the prepared cleavage cocktail (e.g., 200 µL of TFA/TIS/H₂O 95:2.5:2.5). Let it react at room temperature for 2-3 hours with occasional vortexing.[3]
-
Isolation: Filter the resin (e.g., using a cotton plug in a pipette tip) and collect the filtrate into a new tube containing cold diethyl ether (approx. 10-fold excess).[3]
-
Precipitation & Analysis: A white precipitate should form. Centrifuge to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry it under vacuum.[1] Dissolve the crude peptide in a suitable solvent and analyze by mass spectrometry to confirm the presence of the desired product.[1]
Protocol 3: Kaiser (Ninhydrin) Test
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[8]
-
-
Procedure:
-
Interpretation:
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle workflow.
Caption: Troubleshooting logic for low crude peptide yield.
Caption: Factors contributing to peptide aggregation and low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Minimizing side reactions with P516-0475 incorporation
Welcome to the technical support center for the novel PepO inhibitor, P516-0475. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that acts as a chemical inducer of quorum sensing in Streptococcus species. Its primary mechanism of action is the inhibition of the pheromone-degrading endopeptidase, PepO. By inhibiting PepO, this compound stabilizes the concentration of short hydrophobic peptide (SHP) pheromones, leading to the induction of Rgg2/3-regulated gene expression at lower SHP concentrations than would typically be required.[1]
Q2: What are the known off-target effects or side reactions associated with this compound?
A2: Currently, there is limited information in the public domain regarding specific off-target effects or side reactions of this compound. As a specific inhibitor of the endopeptidase PepO, it is designed for targeted activity. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out without comprehensive screening. It is recommended to include appropriate controls in your experiments to monitor for any unexpected phenotypic changes in your bacterial cultures.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: this compound has a reported IC50 of 10 µM for the inhibition of recombinant PepO in vitro.[1] For cell-based assays with Streptococcus, a typical starting concentration range to explore would be from 1 µM to 50 µM. The optimal concentration will depend on the specific bacterial strain, culture conditions, and the desired level of quorum sensing induction. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid powder. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the solid compound and the stock solution at -20°C for long-term stability. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered when working with this compound.
Issue 1: No or low induction of quorum sensing reporter.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal working concentration for your specific bacterial strain and reporter system.
-
-
Possible Cause 2: Insufficient levels of endogenous SHP pheromone.
-
Solution: this compound enhances the activity of existing SHP pheromones. Ensure your experimental conditions (e.g., cell density, growth phase) are conducive to basal SHP production. You may consider co-administering a sub-inducing concentration of synthetic SHP to potentate the effect of this compound.
-
-
Possible Cause 3: Issues with the reporter strain or assay.
-
Solution: Verify the functionality of your bioluminescent or fluorescent reporter strain using a known inducer of the Rgg2/3 pathway, if available. Troubleshoot the reporter assay itself for issues such as substrate limitation or incorrect measurement parameters.
-
Issue 2: High background signal in the reporter assay.
-
Possible Cause 1: Autofluorescence of this compound or media components.
-
Solution: Run a control experiment with this compound in cell-free media to determine if the compound itself contributes to the background signal. If so, subtract the background signal from your experimental readings. Consider using alternative reporter systems with different excitation/emission spectra.
-
-
Possible Cause 2: Non-specific activation of the reporter.
-
Solution: Test this compound on a control bacterial strain that lacks the Rgg2/3 quorum sensing system to assess for non-specific effects on your reporter gene.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound regularly. Ensure complete dissolution of the compound in the solvent.
-
-
Possible Cause 2: Differences in bacterial culture conditions.
-
Solution: Standardize your experimental protocol, including inoculum size, growth medium composition, incubation time, and temperature, to minimize variability between experiments.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (PepO Inhibition) | 10 µM | Recombinant PepO (in vitro) | [1] |
Experimental Protocols
Protocol 1: In Vitro PepO Inhibition Assay
This protocol is adapted from the general principles of enzyme inhibition assays.
Objective: To determine the in vitro inhibitory activity of this compound against purified PepO endopeptidase.
Materials:
-
Purified recombinant PepO enzyme
-
Fluorogenic PepO substrate (e.g., a FRET-based peptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well black microplate, add the this compound dilutions or vehicle control.
-
Add the purified PepO enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic PepO substrate to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Plot the reaction velocity as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Quorum Sensing Induction Assay in Streptococcus
This protocol is based on the high-throughput screening method used to identify this compound.
Objective: To assess the ability of this compound to induce Rgg2/3-regulated gene expression in a Streptococcus reporter strain.
Materials:
-
Streptococcus strain carrying a reporter for Rgg2/3 activity (e.g., a Pshp-luciferase reporter)
-
Appropriate growth medium (e.g., Todd-Hewitt broth supplemented with yeast extract)
-
This compound
-
DMSO
-
96-well white microplate (for luminescence assays)
-
Luminometer
Methodology:
-
Grow the Streptococcus reporter strain to the desired optical density (OD).
-
Prepare serial dilutions of this compound in the growth medium. Include a vehicle control (DMSO).
-
In a 96-well white microplate, add the bacterial culture.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).
-
At desired time points, measure the luminescence using a luminometer.
-
Normalize the luminescence signal to the cell density (OD600) if necessary.
-
Plot the reporter activity as a function of this compound concentration.
Visualizations
Caption: Signaling pathway of this compound action in Streptococcus.
Caption: General workflow for a cell-based assay with this compound.
References
Technical Support Center: Optimizing Coupling Reactions for P516-0475
Disclaimer: The identifier "P516-0475" did not correspond to a specific, publicly documented molecule or process in the conducted searches. Therefore, this guide provides a generalized framework for optimizing and troubleshooting bioconjugation or chemical coupling reactions, using "this compound" as a placeholder. The principles and protocols outlined below are based on established methodologies in the field.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of donor to recipient molecules for the this compound coupling reaction?
A1: The optimal donor-to-recipient ratio is crucial for efficient coupling and should be determined empirically. A good starting point is a 1:1 molar ratio. However, depending on the reactivity and stability of the molecules, ratios from 1:3 to 3:1 may yield better results. It is recommended to perform a titration experiment to identify the ideal ratio for your specific constructs.
Q2: How long should the coupling reaction be incubated?
A2: Incubation time can significantly impact the yield and purity of the final product. For initial experiments, an incubation period of 2 to 4 hours at room temperature is recommended.[1] Optimization may involve testing shorter (e.g., 1 hour) and longer (e.g., overnight) incubation times. Refer to the data in the "Optimizing Coupling Times" table for a sample optimization experiment.
Q3: What are the recommended storage conditions for the this compound precursor molecules?
A3: While specific storage conditions are dependent on the nature of your molecules, generally, precursor molecules should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. Once reconstituted, aliquoting and storing at the recommended temperature is advisable.
Q4: How can I confirm the successful coupling of this compound?
A4: Successful conjugation can be confirmed using several analytical techniques. Techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and chromatography (e.g., HPLC or FPLC) can be used to detect the formation of the new, larger conjugate and to assess the purity of the product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive or degraded coupling reagents. | Ensure that all reagents are fresh and have been stored properly. Prepare fresh solutions before starting the experiment. |
| Suboptimal pH of the reaction buffer. | The pH of the reaction buffer is critical for many coupling chemistries. Verify the pH of your buffer and adjust if necessary. Perform small-scale reactions at varying pH values to find the optimum. | |
| Presence of interfering substances in the sample. | Ensure that your starting materials are free of contaminants that may interfere with the reaction (e.g., primary amines in amine-to-thiol reactions). Purify your samples if necessary. | |
| High Polydispersity or Multiple Products | Non-specific binding or side reactions. | Consider adjusting the reaction conditions, such as lowering the temperature or changing the buffer composition. The use of blocking agents may also be beneficial. |
| Presence of impurities in the starting materials. | Analyze the purity of your starting materials using appropriate analytical techniques. Purify the materials if significant impurities are detected. | |
| Precipitation of Reactants | Poor solubility of one or both reactants in the chosen buffer. | Test the solubility of each reactant in different buffers. The addition of a small amount of a biocompatible organic solvent may improve solubility. |
Data Presentation: Optimizing Coupling Times
The following table summarizes the results of a hypothetical experiment to optimize the coupling time for the this compound reaction.
| Incubation Time (Hours) | Yield (%) | Purity (%) |
| 1 | 45 | 95 |
| 2 | 65 | 92 |
| 4 | 80 | 88 |
| 8 | 82 | 80 |
| 16 (Overnight) | 85 | 75 |
Experimental Protocols
General Protocol for this compound Coupling
This protocol provides a general starting point for a coupling reaction. Optimization of specific parameters will likely be required.
1. Preparation of Reactants:
- Dissolve the donor and recipient molecules in the appropriate reaction buffer to the desired stock concentrations.
- Ensure all buffers are freshly prepared and filtered.
2. Coupling Reaction:
- In a microcentrifuge tube, combine the donor and recipient molecules at the desired molar ratio (e.g., 1:1).
- Gently mix the solution by pipetting. Avoid vigorous vortexing, which could denature the molecules.
- Incubate the reaction mixture at room temperature for 2-4 hours.[1]
3. Quenching the Reaction (Optional):
- If necessary, add a quenching reagent to stop the reaction. The choice of quenching agent will depend on the specific chemistry being used.
4. Purification of the Conjugate:
- Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted starting materials and byproducts.
5. Analysis:
- Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful coupling and assess purity.
Visualizations
References
Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS). While this guide addresses the specific query related to "P516-0475," the principles and troubleshooting strategies provided are broadly applicable to any peptide sequence prone to this side reaction. The identifier "this compound" does not correspond to a publicly documented chemical structure or a standard SPPS reagent, suggesting it may be an internal designation for a specific peptide. The following information will empower you to diagnose and mitigate DKP formation in your own experimental context.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in SPPS?
A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to the cleavage of the N-terminal dipeptide from the resin-bound peptide chain.[1][2] This occurs through an intramolecular cyclization of the dipeptidyl resin, resulting in a stable six-membered ring (the diketopiperazine) and a truncated peptide sequence. This side reaction is a major cause of yield loss and purification challenges.
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: Peptide sequences with a secondary amino acid (like Proline) or Glycine at the N-terminal or the second position (penultimate residue) are particularly prone to DKP formation.[3] The flexibility of Glycine and the unique cyclic structure of Proline facilitate the necessary conformation for the intramolecular attack. Specifically, dipeptide sequences such as X-Pro, X-Gly, Pro-X, and Gly-X are highly susceptible, with Gly-Pro being more reactive than Pro-Gly.[3] Peptides with a penultimate proline are especially vulnerable to this side reaction.[4][5]
Q3: What are the primary factors that promote DKP formation?
A3: Several factors can promote DKP formation, including:
-
Peptide Sequence: As mentioned, the presence of Proline or Glycine at the N-terminus or the second position significantly increases the risk.[3]
-
Fmoc Deprotection Conditions: The basic conditions of Fmoc deprotection, typically using piperidine, can catalyze DKP formation.[3] The concentration of piperidine and the duration of the deprotection step are critical factors.
-
Solvent: The choice of solvent can influence the rate of DKP formation. For instance, self-deprotection of the Fmoc group, a precursor to DKP formation, proceeds quickest in DMSO, followed by DMF and NMP.[4]
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.[3][4]
-
Resin Type: The type of resin linker can also play a role. Benzyl-type peptide resin linkers have been associated with increased DKP formation.[3]
-
Post-Coupling Hold Times: Extended hold times after coupling can lead to autocatalytic Fmoc deprotection and subsequent DKP formation, especially with unstable intermediates like Fmoc-Pro-Pro-Ser-resin.[4]
Troubleshooting Guide
Problem: Low yield of the desired peptide and presence of a major truncated by-product.
This is a classic indicator of significant DKP formation, where the N-terminal dipeptide is cleaved off.
-
Analyze the By-product: Use mass spectrometry to confirm if the mass of the major impurity corresponds to the desired peptide minus the N-terminal dipeptide.
-
Review the Sequence: Check if your peptide sequence (e.g., "this compound") contains Proline or Glycine in the first two positions.
Solution 1: Modification of the Coupling Strategy
-
Rationale: Introducing the susceptible dipeptide as a pre-formed unit can bypass the vulnerable linear dipeptidyl-resin intermediate.
-
Protocol: Dipeptide Coupling
-
Synthesize the Fmoc-protected dipeptide corresponding to the first two amino acids of your sequence (e.g., Fmoc-Xaa-Pro-OH).
-
Purify the dipeptide.
-
Couple the purified Fmoc-dipeptide to the resin-bound amino acid preceding it in the sequence using your standard coupling protocol. This skips the formation of the DKP-sensitive intermediate on the resin.[3]
-
Solution 2: Optimization of Fmoc Deprotection
-
Rationale: Minimizing the exposure of the free N-terminal amine to basic conditions can reduce the rate of DKP formation.
-
Protocol: Modified Deprotection Conditions
-
Reduce Piperidine Concentration: Instead of the standard 20% piperidine in DMF, try using a lower concentration, such as 5% piperidine.[1]
-
Alternative Reagents: Consider using 5% piperazine in NMP, which has been shown to significantly reduce DKP formation compared to piperidine in DMF.[1] A solution of 2% DBU and 5% piperazine in NMP can also be effective.[1]
-
Shorten Deprotection Time: Reduce the deprotection time to the minimum required for complete Fmoc removal. Monitor the completion of the deprotection step to avoid unnecessary exposure to the basic reagent.
-
Solution 3: Use of Specialized Protecting Groups and Reagents
-
Rationale: Certain protecting groups and coupling reagents can hinder the intramolecular cyclization.
-
Protocol:
-
Alternative N-terminal Protection: For the second amino acid, consider using a more sterically hindered protecting group or an alternative to Fmoc, such as Boc or Bsmoc, which can eliminate DKP byproducts.[3][5]
-
Coupling Reagent Choice: The use of coupling reagents like BOP with N,N-diisopropylethylamine (DIPEA) has been shown to substantially inhibit DKP formation.[3]
-
Quantitative Data Summary
The following table summarizes the impact of different Fmoc deprotection conditions on DKP formation as reported in the literature.
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [1] |
| 5% Piperidine | DMF | 12.2 | [1] |
| 20% Piperidine | Toluene | 11.7 | [1] |
| 5% Piperazine | DMF | < 4 | [1] |
| 5% Piperazine | NMP | < 4 | [1] |
| 2% DBU, 5% Piperazine | NMP | Significantly Reduced | [1] |
Visualizing the Problem and Solutions
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of DKP formation and a troubleshooting workflow.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for DKP Formation.
References
Strategies to improve the purity of P516-0475 containing peptides
Welcome to the Technical Support Center for Peptide Purification. This guide provides detailed strategies and troubleshooting advice to help you improve the purity of synthetic peptides, with a specific focus on your target peptide, P516-0475.
Note on this compound: As "this compound" appears to be a proprietary or internal designation, this guide will provide broadly applicable strategies for peptide purification. The principles and protocols described here can be directly applied to this compound by first characterizing its specific properties (hydrophobicity, charge, etc.).
Frequently Asked Questions & Troubleshooting
This section addresses common challenges encountered during the purification of synthetic peptides.
Q1: What initial steps should I take to assess the purity of my crude this compound peptide?
A1: Before beginning preparative purification, it is critical to analyze the crude product to understand the impurity profile. This initial analysis will inform your purification strategy.
-
Step 1: Analytical High-Performance Liquid Chromatography (HPLC): Perform an analytical RP-HPLC run on a small amount of the crude peptide. This will give you a chromatogram showing the main peptide peak and various impurity peaks. The area of the main peak relative to the total peak area provides an estimate of purity.
-
Step 2: Mass Spectrometry (MS): Use LC-MS or directly infuse a sample of the crude product into a mass spectrometer. This will confirm the molecular weight of your target peptide, this compound, and help identify the nature of the impurities. Common impurities in synthetic peptides include deletion sequences (missing one or more amino acids), truncated sequences, and sequences with incompletely removed protecting groups.[1][2][3][4]
Q2: How do I select the best primary purification method for this compound?
A2: The choice of purification method depends on the physicochemical properties of your peptide. For most synthetic peptides, Reverse-Phase HPLC is the workhorse method.[5] However, other methods can be more suitable depending on the peptide's characteristics.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for peptide purification.[5][6] It separates peptides based on their hydrophobicity. If your peptide is reasonably hydrophobic, RP-HPLC is the best starting point.
-
Ion-Exchange Chromatography (IEX): If your peptide carries a significant net positive or negative charge at a given pH, IEX can be a powerful purification tool.[7][8] It separates molecules based on their net surface charge.
-
Size-Exclusion Chromatography (SEC): SEC is useful if the impurities are significantly different in size from your target peptide (e.g., removing small molecule scavengers or aggregated peptide forms).
Below is a decision tree to help guide your selection:
Caption: Decision tree for selecting a primary peptide purification method.
Q3: My peptide, this compound, shows poor resolution and co-eluting impurities during RP-HPLC. How can I optimize the separation?
A3: Poor resolution is a common problem. Several parameters can be adjusted to improve the separation of your target peptide from closely eluting impurities.[9][10]
-
Optimize the Gradient: The most impactful change is often to flatten the elution gradient.[11] If your peptide elutes at 40% acetonitrile (ACN) with a gradient of 5-95% ACN over 30 minutes, try running a shallower gradient, for instance, from 30% to 50% ACN over 40 minutes. This gives more time for the column to resolve species with similar hydrophobicity.[12]
-
Change the Organic Modifier: While acetonitrile is most common, sometimes switching to methanol or isopropanol can alter the selectivity of the separation and resolve co-eluting peaks.[9]
-
Vary the Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard.[2] However, switching to formic acid (FA) can change the retention behavior and improve peak shape, especially for LC-MS applications.[2] Note that FA is a weaker acid than TFA and may lead to broader peaks on some columns.[2]
-
Change the Column Chemistry: If you are using a C18 column, switching to a different stationary phase like C8 or Phenyl can provide a different separation selectivity.
-
Adjust the Temperature: Increasing the column temperature can improve peak shape and change selectivity, which may help resolve impurities.[13][14]
The following diagram outlines a logical approach to troubleshooting poor resolution:
Caption: Troubleshooting logic for optimizing RP-HPLC separations.
Q4: I am observing low recovery/yield of this compound after purification. What are the common causes and how can I improve it?
A4: Low yield is a frustrating problem that can often be mitigated.
-
Poor Solubility: The peptide may be precipitating on the column or in the collection tubes. Ensure your peptide is fully dissolved before injection and consider adding a small amount of organic solvent (like DMSO) to your sample if solubility is an issue.[15]
-
Adsorption: Peptides can stick to glass and plastic surfaces. Using low-adsorption tubes (e.g., siliconized polypropylene) can help.
-
Column Overloading: Injecting too much crude peptide can lead to poor peak shape and carryover, which reduces the yield of pure fractions. Try loading less material.
-
Peptide Instability: The peptide may be degrading in the acidic mobile phase. Minimize the time the peptide spends in the acidic solution by lyophilizing the pure fractions immediately after collection.
Q5: this compound is difficult to dissolve. What solvents should I use for purification?
A5: Peptide solubility is highly dependent on its amino acid sequence.[13][15] A systematic approach is best for finding a suitable solvent system.
-
Start with Water: First, try to dissolve a small amount of the peptide in ultrapure water.
-
Add Acid or Base: If it's not soluble in water, determine the peptide's overall charge. For basic peptides (net positive charge), add a small amount of aqueous acetic acid or TFA.[16][17] For acidic peptides (net negative charge), add a small amount of aqueous ammonia or ammonium bicarbonate.[16][17]
-
Use Organic Solvents: For very hydrophobic or neutral peptides, you may need to use an organic solvent.[16] Start by dissolving the peptide in a minimal amount of DMSO, DMF, or acetonitrile, and then slowly dilute it with water or your mobile phase A to the desired concentration.[15][16]
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[15][16]
Q6: After primary purification, the purity of this compound is still not sufficient. What are the next steps?
A6: If a single purification step is not enough, you should use an orthogonal purification method .[6] This means using a second purification technique that separates based on a different principle than the first. For example, if you first used RP-HPLC (separates by hydrophobicity), a good second step would be Ion-Exchange Chromatography (separates by charge).[8] This two-step process can effectively remove impurities that co-eluted with your peptide in the first step.[6][18]
Data Presentation: Optimizing RP-HPLC
The table below illustrates how changing HPLC parameters can affect the purity and yield of a target peptide.
| Run | Column | Gradient (ACN in 0.1% TFA) | Purity (%) | Yield (mg) | Observations |
| 1 | C18 | 10-60% over 20 min | 85.2 | 15.1 | Main peak has a significant shoulder. |
| 2 | C18 | 30-45% over 40 min | 96.5 | 12.8 | Shoulder is resolved into a separate peak. Purity improved. |
| 3 | Phenyl | 30-45% over 40 min | 98.1 | 12.5 | Better separation of a late-eluting impurity. |
| 4 | C18 | 30-45% over 40 min (0.1% FA) | 95.8 | 13.0 | Peak shape is slightly broader, but good for MS compatibility. |
Detailed Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve ~1 mg of crude this compound in 1 mL of Mobile Phase A.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Injection: Inject 10-20 µL of the sample.
-
Analysis: Integrate the peaks and calculate the percentage purity based on the area of the target peptide peak relative to the total area of all peaks.
Protocol 2: Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable solvent (see Q5). If using an organic solvent, ensure the final concentration is low enough to allow the peptide to bind to the column. Filter the sample through a 0.45 µm filter.
-
HPLC System:
-
Column: C18, 21.2 x 250 mm, 10 µm particle size (or appropriate size for your scale).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA.
-
Flow Rate: 18-20 mL/min (adjust based on column diameter).
-
Detection: UV at 214 nm.
-
-
Gradient: Use the optimized gradient determined from analytical runs. A typical starting point is a shallow gradient around the elution percentage of your peptide.
-
Injection: Load the prepared sample onto the column.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) as the peptide begins to elute.
-
Analysis: Analyze the collected fractions using analytical RP-HPLC and/or MS to identify the pure fractions.
-
Post-Processing: Pool the pure fractions and lyophilize to obtain the purified peptide powder.
Visual Guides: Workflows and Logic
Caption: A general workflow for the purification of synthetic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Peptide Impurities [sigmaaldrich.com]
- 4. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. xtalks.com [xtalks.com]
- 9. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 10. hplc.eu [hplc.eu]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Peptides purification development in Reverse Phase [blog.interchim.com]
- 14. waters.com [waters.com]
- 15. jpt.com [jpt.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 18. bio-works.com [bio-works.com]
Addressing racemization issues with P516-0475
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential racemization issues with the chiral compound P516-0475.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, like one enantiomer of this compound, converts into a mixture containing equal amounts of both its enantiomers (a racemate).[1][2][3] This is a significant concern because different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[3] For this compound, racemization could lead to a loss of desired biological activity and the potential introduction of an undesired enantiomer with different or even harmful effects.[3][4]
Q2: What are the common causes of racemization?
A2: Racemization can be induced by several factors, including:
-
Heat: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[5][6]
-
pH: Exposure to acidic or basic conditions can catalyze racemization, often by forming an achiral intermediate.[1][3]
-
Inappropriate Base: Strong, sterically unhindered bases can abstract a proton from the chiral center, leading to racemization.[5]
-
Solvent: Protic solvents can facilitate proton transfer, which may increase the rate of racemization.[3]
-
Light: In some cases, exposure to light can induce racemization.[1]
Q3: How can I detect if my sample of this compound has racemized?
A3: The most common method for detecting and quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[7] These techniques use a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of your sample.
Troubleshooting Guide for this compound
Q4: I suspect my sample of this compound has racemized during storage. What should I do?
A4: To ensure the long-term stability of this compound, proper storage is critical. If you suspect racemization has occurred during storage, consider the following:
-
Temperature: Store this compound at low temperatures, such as 4°C. Elevated temperatures can accelerate the rate of racemization.[3]
-
pH: Ensure the compound is stored in a neutral or slightly acidic environment. Avoid exposure to basic conditions.
-
Solvent: If stored in solution, use aprotic, non-polar solvents.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
To confirm your suspicion, analyze a sample using a validated chiral HPLC method.
Q5: My reaction involving this compound resulted in a racemic product. How can I troubleshoot this?
A5: If you are observing racemization during a chemical reaction, it is crucial to evaluate your experimental conditions. The following table summarizes potential causes and mitigation strategies.
| Potential Cause | Mitigation Strategy |
| High Reaction Temperature | Maintain a low reaction temperature, typically between -78°C and 0°C, during critical steps.[5] |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong, less hindered bases.[5] |
| Unsuitable Solvent | Prioritize aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[3] |
| Prolonged Reaction Time | Monitor the reaction closely and minimize the reaction time once the starting material is consumed. |
| Acidic/Basic Work-up | Use a neutral or slightly acidic aqueous work-up. Avoid strongly basic or acidic conditions during extraction and purification.[5] |
Q6: Can the purification process cause racemization of this compound?
A6: Yes, purification methods can contribute to racemization. For example, in silica gel chromatography, the slightly acidic nature of silica gel can potentially cause racemization of sensitive compounds. If you suspect this is an issue, consider using a deactivated silica gel or an alternative purification method like crystallization.
Experimental Protocols
Protocol 1: Example Reaction Protocol to Minimize Racemization of this compound
This protocol is a hypothetical example of an N-acylation reaction, a common transformation for amine-containing compounds like this compound, designed to minimize racemization.
-
Preparation: To a solution of (S)-P516-0475 (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise to the stirred solution, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours, or until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination of this compound
This protocol provides an example method for determining the enantiomeric purity of this compound.
-
Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
Visualizations
Caption: Mechanism of base-catalyzed racemization of this compound.
Caption: Troubleshooting workflow for this compound racemization.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Technical Support Center: Troubleshooting Peptide Solubility
Introduction
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to peptide solubility. While your query mentioned P516-0475, current scientific literature identifies it as a novel chemical inducer of Streptococcus quorum sensing that functions by inhibiting the endopeptidase PepO[1]. There is no readily available data to suggest its use as a peptide solubility enhancer.
This guide provides a comprehensive framework for troubleshooting general peptide solubility issues, which you may encounter during your research, including work with peptides from quorum sensing pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence peptide solubility?
A1: Peptide solubility is a complex property influenced by several key factors:
-
Amino Acid Composition: The proportion of hydrophobic (water-repelling) versus hydrophilic (water-attracting) amino acids is a primary determinant. Peptides with a high percentage of hydrophobic residues like Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine, and Tyrosine often have poor solubility in aqueous solutions[2][3].
-
Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge[3]. Adjusting the pH of the solvent away from the pI can increase solubility by increasing the net charge of the peptide[3].
-
Peptide Length: Longer peptides generally tend to be less soluble than shorter ones due to an increased likelihood of hydrophobic interactions that can lead to self-association and aggregation[3].
-
Secondary Structure: The formation of stable secondary structures, such as beta-sheets, can promote intermolecular interactions, leading to aggregation and reduced solubility[3].
Q2: How can I predict the solubility of my peptide before starting my experiments?
A2: You can predict the potential solubility of a peptide by analyzing its amino acid sequence. A high content of non-polar (hydrophobic) amino acids often indicates that a peptide will have limited solubility in aqueous solutions[3]. Conversely, a higher proportion of charged amino acids generally improves solubility in water[3]. The isoelectric point (pI) can also be calculated to determine the pH at which the peptide will be least soluble[3].
Q3: What is the recommended general procedure for dissolving a new peptide?
A3: A systematic approach is recommended to avoid wasting your sample.
-
Test with a small amount: Always try to dissolve a small portion of the peptide first[4][5].
-
Start with sterile, distilled water: For many peptides, especially those with less than five residues or a high percentage of charged amino acids, sterile, distilled water is a good starting solvent[2][6].
-
Consider the net charge: If the peptide is not soluble in water, the next step depends on its net charge. For acidic peptides, a basic buffer may be used, while basic peptides may dissolve in an acidic buffer[5][7].
-
Use organic solvents for hydrophobic peptides: For peptides with high hydrophobicity, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile can be used to first dissolve the peptide, followed by slow dilution with an aqueous buffer[2][5].
-
Sonication: Brief sonication can help break up particles and increase the rate of dissolution[4][5].
Q4: What should I do if my peptide contains residues prone to oxidation?
A4: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation. For these peptides, it is recommended to use oxygen-free solutions for dissolution and storage[7][8].
Troubleshooting Guides
Issue 1: My hydrophobic peptide will not dissolve in aqueous buffer.
-
Question: I have a peptide with a high proportion of hydrophobic residues, and it is not dissolving in my aqueous buffer. What steps should I take?
-
Answer:
-
Use an Organic Solvent: For highly hydrophobic peptides, start by dissolving them in a minimal amount of a strong organic solvent. DMSO is a common choice due to its low toxicity in many biological assays[5][9]. DMF or acetonitrile are also options[5][9].
-
Slow Dilution: Once the peptide is dissolved in the organic solvent, slowly add this solution dropwise to your vigorously stirred aqueous buffer[2]. This helps to avoid localized high concentrations of the peptide that can lead to precipitation.
-
Sonication: A brief sonication in a water bath can aid in dissolving any remaining particulate matter. Be cautious, as excessive sonication can heat the sample and potentially degrade the peptide[4][5].
-
Adjust pH: The pH of the final solution can be adjusted to move it further from the peptide's isoelectric point, which can improve solubility[3].
-
Issue 2: My peptide precipitates out of solution when I add it to my aqueous experimental buffer.
-
Question: My peptide dissolved in an organic solvent, but when I diluted it into my aqueous buffer, it immediately precipitated. How can I prevent this?
-
Answer:
-
Decrease the Final Concentration: The precipitation may be due to the final concentration of the peptide in the aqueous buffer being above its solubility limit. Try preparing a more dilute final solution.
-
Optimize the Dilution Method: Instead of adding the peptide-organic solvent mixture directly to the final volume of aqueous buffer, try adding the aqueous buffer to the peptide solution slowly while vortexing.
-
Consider Co-solvents: The addition of a small percentage of an organic co-solvent to the final aqueous buffer can sometimes help to maintain peptide solubility[3].
-
pH Adjustment: Ensure the pH of your final aqueous buffer is optimal for your peptide's solubility (i.e., not close to its pI)[3].
-
Issue 3: My peptide solution appears cloudy or contains visible particulates.
-
Question: After attempting to dissolve my peptide, the solution is cloudy. What does this indicate, and what should I do?
-
Answer:
-
Indication of Insolubility or Aggregation: Cloudiness or visible particulates are signs of incomplete dissolution or peptide aggregation[2].
-
Sonication: Try brief sonication to see if the particulates will dissolve[5].
-
Centrifugation: Before use, it is always a good practice to centrifuge your peptide solution to pellet any undissolved material[4]. The supernatant can then be carefully transferred to a new tube.
-
Re-evaluate Your Dissolution Method: If the problem persists, you may need to revisit your choice of solvent and dissolution protocol. Consider using a stronger organic solvent or adjusting the pH of your solution.
-
Data and Protocols
Table 1: Properties of Common Organic Solvents for Peptide Dissolution
| Solvent | Abbreviation | Properties |
| Dimethyl Sulfoxide | DMSO | A strong but generally biocompatible organic solvent. Can be used in many cell-based assays at low concentrations[9]. |
| Dimethylformamide | DMF | A strong organic solvent. It is cytotoxic and should be used with caution in cell-based assays[9]. |
| Acetonitrile | ACN | A polar aprotic solvent that can disrupt the tertiary structure of peptides by dissolving hydrophobic regions[10]. |
| Isopropanol | IPA | A common organic solvent that can be used for dissolving neutral peptides[4]. |
Table 2: Amino Acid Properties
| Category | Amino Acids |
| Hydrophobic | Alanine (Ala, A), Valine (Val, V), Isoleucine (Ile, I), Leucine (Leu, L), Methionine (Met, M), Phenylalanine (Phe, F), Tyrosine (Tyr, Y), Tryptophan (Trp, W) |
| Hydrophilic (Polar, Uncharged) | Serine (Ser, S), Threonine (Thr, T), Asparagine (Asn, N), Glutamine (Gln, Q), Cysteine (Cys, C), Glycine (Gly, G), Proline (Pro, P) |
| Acidic (Negatively Charged) | Aspartic Acid (Asp, D), Glutamic Acid (Glu, E) |
| Basic (Positively Charged) | Lysine (Lys, K), Arginine (Arg, R), Histidine (His, H) |
Experimental Protocol: Systematic Peptide Solubilization
-
Initial Assessment:
-
Calculate the net charge of the peptide at a neutral pH.
-
Determine the percentage of hydrophobic amino acids.
-
-
Test Dissolution:
-
Weigh out a small, known amount of the lyophilized peptide.
-
Add a small volume of sterile, distilled water and vortex. Observe for dissolution.
-
-
pH Adjustment (for charged peptides):
-
If the peptide is acidic and did not dissolve in water, try adding a small amount of a basic solution (e.g., 10% ammonium hydroxide) and then dilute with buffer[5].
-
If the peptide is basic and did not dissolve in water, try adding a small amount of an acidic solution (e.g., 10% acetic acid) and then dilute with buffer[5].
-
-
Organic Solvent (for hydrophobic peptides):
-
If the peptide is hydrophobic and did not dissolve in water, add a minimal amount of DMSO, DMF, or acetonitrile to the dry peptide and vortex until dissolved[5].
-
Slowly add the peptide-organic solvent solution to your desired aqueous buffer while stirring.
-
-
Physical Assistance:
-
If particulates remain, sonicate the solution in a cool water bath for short intervals.
-
Gentle warming (<40°C) can also be attempted, but with caution to avoid peptide degradation[4].
-
-
Final Preparation:
-
Once the peptide is dissolved, centrifuge the solution to remove any remaining insoluble material.
-
Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[7].
-
Visual Guides
A systematic workflow for peptide solubilization.
Key factors affecting peptide solubility.
References
- 1. This compound |CAS:1359627-33-0 Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. PEPMIC [pepmic.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. lifetein.com [lifetein.com]
Technical Support Center: Troubleshooting Resin Swelling in Solid-Phase Peptide Synthesis (SPPS)
Disclaimer: The following troubleshooting guide provides general advice for common polystyrene-based resins (e.g., 1% cross-linked polystyrene) used in SPPS. The specific resin code "P516-0475" could not be identified as a commercially available product, and may be an internal designation. Researchers, scientists, and drug development professionals should always consult the technical data sheet provided by their resin manufacturer for specific recommendations and properties.
Frequently Asked Questions (FAQs)
Q1: What is resin swelling and why is it important in SPPS?
Resin swelling is the process where the polymer matrix of the solid support expands upon contact with a solvent. In SPPS, this is crucial as it allows for the penetration of reagents (amino acids, coupling agents, and deprotection solutions) to the reactive sites within the resin beads.[1][2][3] Proper swelling ensures efficient reaction kinetics, leading to higher peptide purity and yield. Conversely, poor swelling can hinder reagent access, resulting in incomplete reactions, truncated sequences, and peptide aggregation.[1]
Q2: What are the typical signs of a resin swelling problem?
Indications of inadequate resin swelling during SPPS can include:
-
Low peptide yield: Incomplete reactions due to poor reagent diffusion lead to a lower amount of the desired full-length peptide.
-
Poor peptide purity: The presence of deletion or truncated sequences in the final product, often observed during HPLC analysis.
-
Failed or difficult couplings: Colorimetric tests (like the Kaiser test) indicating incomplete coupling of amino acids.
-
Visible resin clumping: The resin beads may aggregate or clump together in the reaction vessel, indicating poor solvation.
-
Slow solvent filtration: Poorly swollen resin can lead to slower draining of solvents during washing steps.
Q3: Which factors have the most significant impact on resin swelling?
Several factors influence the degree of resin swelling. Chemical factors, such as the nature of the resin's functional group or linker and the loading capacity, generally have a more substantial influence than physical parameters like bead size. The choice of solvent is also a critical determinant of swelling. Furthermore, the growing peptide chain itself, including its length and the presence of protecting groups, can significantly alter the swelling properties of the resin throughout the synthesis.
Troubleshooting Guide for Resin Swelling Issues
This guide addresses common problems related to resin swelling with polystyrene-based resins and provides systematic steps for resolution.
Problem 1: Consistently Low Swelling Across Different Solvents
If the resin fails to swell adequately in a range of solvents typically used for SPPS, the issue may lie with the resin itself or the initial solvation procedure.
Possible Causes:
-
High degree of cross-linking in the resin matrix.
-
Inappropriate storage conditions leading to resin degradation.
-
Hydrophobic nature of the polystyrene resin.[2]
Troubleshooting Steps:
-
Verify Resin Specifications: Confirm the degree of cross-linking of your polystyrene resin. A 1% divinylbenzene (DVB) cross-linked resin will swell more than a 2% DVB cross-linked resin.[1] For highly hydrophobic or long peptide sequences, consider using a more hydrophilic resin backbone, such as polyethylene glycol (PEG)-grafted polystyrene.[4]
-
Solvent Selection: Ensure you are using appropriate solvents for polystyrene resins. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally good swelling solvents for polystyrene.[1][2] Refer to the table below for swelling capacities in various solvents.
-
Perform a Swelling Test: Quantitatively measure the swelling of your resin to confirm the issue. A detailed protocol is provided below.
Problem 2: Decreased Swelling During Peptide Synthesis
A common issue is the observation of reduced swelling as the peptide chain elongates.
Possible Causes:
-
Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin surface, preventing solvent penetration. This is particularly common for hydrophobic sequences.
-
Protecting Groups: The presence of bulky, aromatic, and aliphatic protecting groups can influence resin swelling.
-
Solvent Incompatibility: The polarity of the peptide-resin conjugate may change during synthesis, leading to decreased compatibility with the chosen solvent.
Troubleshooting Steps:
-
Optimize Solvent Choice: For difficult sequences prone to aggregation, consider switching to a more effective solvent for disrupting secondary structures, such as NMP.
-
Incorporate "Kink"-Inducing Residues: The introduction of pseudoproline dipeptides can disrupt aggregation and improve solvation.
-
Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can help to break up aggregates and improve reaction kinetics.
-
Consider Alternative Resins: For very long or aggregation-prone peptides, a PEG-based resin may be more suitable due to its more hydrophilic nature.[4]
Data Presentation: Resin Swelling in Various Solvents
The following table summarizes the typical swelling volumes for 1% cross-linked polystyrene resin in common SPPS solvents. A good swelling solvent is generally considered to be one that provides a swelling volume of at least 4.0 mL/g.
| Solvent | Swelling Volume (mL/g) | Classification |
| Dichloromethane (DCM) | 4.0 - 6.0 | Good |
| N,N-Dimethylformamide (DMF) | 4.0 - 5.0 | Good |
| N-Methyl-2-pyrrolidone (NMP) | 4.0 - 5.0 | Good |
| Toluene | 4.0 - 5.0 | Good |
| Tetrahydrofuran (THF) | 4.0 - 5.0 | Good |
| Dioxane | 3.0 - 4.0 | Moderate |
| Acetonitrile (ACN) | < 2.0 | Poor |
| Methanol (MeOH) | < 2.0 | Poor |
| Water | < 2.0 | Poor |
Data compiled from multiple sources for 1% cross-linked polystyrene resins.
Experimental Protocols
Protocol 1: Determination of Resin Swelling Volume
This protocol allows for a quantitative measurement of resin swelling.
Materials:
-
Dry resin (100-200 mg)
-
Sintered glass funnel or a syringe with a frit
-
Graduated cylinder (10 mL)
-
Solvent of interest
Procedure:
-
Accurately weigh a sample of dry resin and record the mass (m).
-
Place the resin in the sintered glass funnel or syringe.
-
Add the chosen solvent to fully immerse the resin.
-
Allow the resin to swell for at least 30 minutes, ensuring it is fully solvated.
-
Gently tap the funnel or syringe to pack the resin beads.
-
Drain the excess solvent.
-
Measure the volume of the swollen resin (V) in the graduated cylinder.
-
Calculate the swelling volume using the formula: Swelling Volume (mL/g) = V / m.
Mandatory Visualizations
Caption: Troubleshooting workflow for resin swelling problems in SPPS.
Caption: Key factors influencing resin swelling during solid-phase peptide synthesis.
References
Incomplete coupling of P516-0475 and how to resolve it
Technical Support Center: P516-0475
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete coupling of the research molecule this compound. The following information is based on common challenges encountered during amide bond formation, a critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of incomplete coupling with this compound?
Incomplete coupling during the synthesis of molecules like this compound, particularly in processes like solid-phase peptide synthesis (SPPS), is a common issue that can stem from several factors. The primary causes often relate to steric hindrance, the quality of reagents, or suboptimal reaction protocols.
Common causes include:
-
Sterically Hindered Components : If either this compound or the amino acid being coupled to it has a bulky structure, it can physically impede the reaction.[1][2]
-
Peptide Aggregation : As the peptide chain elongates on the solid support resin, it can fold or aggregate, blocking the reaction site.[1][2]
-
Poor Reagent Quality : The purity and stability of coupling reagents, amino acids, and solvents are critical. Degraded reagents or the presence of moisture can significantly reduce coupling efficiency.[3]
-
Suboptimal Activation : Insufficient activation of the carboxylic acid group before the addition of the amine component can lead to a stalled reaction.[3]
-
Inappropriate Base : The type and amount of base used (e.g., DIEA) can affect the reaction, with stronger bases sometimes promoting side reactions like epimerization.[1]
Q2: How can I reliably diagnose an incomplete coupling reaction?
Several methods can be used to confirm that a coupling reaction has not gone to completion.
-
Kaiser Test (Ninhydrin Test) : This is a common qualitative test used in solid-phase peptide synthesis. A positive result, indicated by a blue or purple color on the resin beads, shows the presence of unreacted primary amines, signifying an incomplete coupling.[2][3]
-
HPLC Analysis of a Test Cleavage : A small amount of the peptide can be cleaved from the resin and analyzed using High-Performance Liquid Chromatography (HPLC). The presence of unexpected peaks, particularly those corresponding to deletion sequences (peptides missing an amino acid), provides quantitative evidence of incomplete coupling.[2]
-
Mass Spectrometry (MS) : Analyzing the cleaved peptide with MS can confirm the mass of the desired product and identify the masses of any byproducts or deletion sequences, offering a definitive diagnosis.
Q3: What immediate steps can I take to resolve incomplete coupling?
If an incomplete coupling is detected, the most common immediate intervention is a "double coupling." This involves repeating the coupling step with a fresh preparation of the amino acid and coupling reagents to force the reaction to completion.[2][3] For particularly difficult couplings involving sterically hindered amino acids, extending the reaction time or slightly increasing the reaction temperature may also improve the outcome.[1][2]
Q4: Which alternative coupling reagents and conditions should I consider for this compound?
If standard coupling protocols consistently fail, optimizing the reagents and reaction conditions is the next logical step. The choice of coupling reagent and base can have a significant impact on efficiency, especially for challenging sequences. Uronium-based reagents like COMU are noted for their high efficiency and for reducing side reactions like epimerization.[1][2]
Below is a summary of recommended reagents and conditions to test.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent | Activating Additive | Base (Equivalents) | Typical Reaction Time | Key Advantages |
| HBTU | HOBt | DIEA (2.0) | 30-60 min | Widely used, reliable for standard couplings. |
| HATU | HOAt | DIEA (2.0) | 30-60 min | More reactive than HBTU, good for hindered couplings. |
| COMU | (Internal - Oxyma) | TMP (1.0-1.5) | 60-120 min | High efficiency, low epimerization, visual reaction monitoring.[1][2] |
| DIC/HOBt | HOBt | N/A | 60-120 min | Cost-effective, simple purification (byproduct is a precipitate). |
Table 2: Troubleshooting Guide for this compound Coupling
| Symptom | Probable Cause | Recommended Solution |
| Positive Kaiser test after standard coupling. | Steric Hindrance | Perform a double coupling; switch to a more potent reagent like HATU or COMU.[2][3] |
| Low yield of desired product confirmed by HPLC. | Peptide Aggregation | Switch solvent from DMF to N-Methyl-2-pyrrolidone (NMP) to disrupt secondary structures.[1][2] |
| Significant epimerization detected. | Excessive or Strong Base | Reduce equivalents of DIEA or switch to a weaker, hindered base like 2,4,6-trimethylpyridine (TMP).[1] |
| Inconsistent results across batches. | Reagent Degradation | Use fresh, high-purity, anhydrous solvents and prepare coupling reagent solutions immediately before use.[3] |
Experimental Protocols
Protocol 1: Double Coupling Procedure for Sterically Hindered Residues
This protocol is recommended when a Kaiser test indicates incomplete coupling of this compound.
-
Initial Coupling : Perform the initial coupling reaction for this compound using your standard protocol (e.g., with HBTU/DIEA in DMF for 1 hour).
-
Washing : After the reaction time, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove residual reagents and byproducts.
-
Diagnosis : Perform a Kaiser test.[3]
-
If the test is negative (beads are colorless/yellow), proceed to the deprotection step for the next cycle.
-
If the test is positive (beads are blue/purple), proceed to step 4.
-
-
Recoupling Preparation : Prepare a fresh solution of the protected amino acid (3 equivalents), coupling reagent (e.g., COMU, 3 equivalents), and a suitable base (e.g., TMP, 1.5 equivalents) in DMF.[1]
-
Second Coupling : Add the fresh coupling solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Final Wash : Drain the vessel and wash the resin extensively with DMF (3-5 times) followed by DCM (3 times).
-
Confirmation : Perform a final Kaiser test to confirm the reaction has gone to completion before proceeding with the synthesis.
Visualizations
Caption: General workflow for the amide coupling reaction of this compound.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities related to peptide synthesis. While the identifier "P516-0475" does not correspond to a publicly documented peptide, the principles and practices outlined here are broadly applicable to impurities encountered during standard solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic peptides?
A1: During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. These primarily include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.
-
Insertion Sequences: Peptides with one or more extra amino acid residues.[1][2]
-
Truncated Sequences: Incomplete peptide chains that are prematurely capped or terminated.
-
Incompletely Deprotected Sequences: Peptides with protecting groups still attached to amino acid side chains.[2]
-
Oxidation/Reduction Products: Modification of susceptible amino acid residues (e.g., methionine, tryptophan, cysteine) by oxidation or reduction.
-
Diastereomers (Racemization): Epimerization of chiral amino acid centers during synthesis.
-
Side-Chain Modifications: Unwanted chemical modifications of amino acid side chains.[2]
-
Aggregation: Formation of dimers or higher-order aggregates of the peptide.[1]
Q2: Why is it crucial to characterize and control peptide impurities?
A2: Characterizing and controlling peptide impurities is critical for several reasons:
-
Therapeutic Efficacy: Impurities can have reduced or no biological activity, lowering the overall efficacy of the peptide drug.[3]
-
Patient Safety: Some impurities may have undesirable pharmacological effects or be immunogenic, posing a risk to patient safety.[4]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines on the identification, quantification, and qualification of impurities in pharmaceutical products.[4][5]
-
Reproducibility: A well-characterized impurity profile ensures batch-to-batch consistency and reproducibility of experimental results.[4]
Q3: What are the typical purity requirements for synthetic peptides?
A3: The required purity level of a synthetic peptide depends on its intended application. The following table summarizes general purity guidelines:
| Purity Level | Typical Applications |
| >70% | Polyclonal antibody production, epitope mapping, and non-quantitative enzyme-substrate studies.[3][6] |
| >85% | Semi-quantitative applications, such as in-vitro bioassays and cell attachment studies.[3][6] |
| >95% | Quantitative applications, including in-vivo studies, NMR, and use as analytical standards.[3][6][7] |
| >98% | Clinical trials, drug development, and other applications requiring the highest purity.[3] |
Q4: What are the regulatory thresholds for reporting and identifying peptide impurities?
A4: While synthetic peptides are excluded from ICH Q3A guidelines, the European Pharmacopoeia (Ph. Eur.) and FDA provide specific thresholds. It's important to note that these can be subject to change and may vary based on the specific peptide and its therapeutic use.[8][9]
| Threshold | Ph. Eur. General Monograph 'Substances for Pharmaceutical Use' | FDA Considerations for Certain Generic Peptides |
| Reporting Threshold | > 0.1%[10] | Any new impurity > 0.5% of the drug substance.[11] |
| Identification Threshold | > 0.5%[8][10] | Characterization of any new specified impurity.[11] |
| Qualification Threshold | > 1.0%[10] | Justification for why the new impurity does not affect safety or efficacy.[11] |
Troubleshooting Guides
This section provides a structured approach to troubleshooting common impurity-related issues encountered during peptide synthesis and analysis.
Problem 1: Multiple Peaks in the HPLC Chromatogram
Initial Assessment: A complex HPLC chromatogram with multiple peaks indicates the presence of various impurities. The primary goal is to identify the peak corresponding to the target peptide and characterize the other major peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complex HPLC chromatogram.
Recommended Actions:
-
Confirm Target Peptide Peak: Use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine the molecular weight of the species in each peak. The peak with the correct mass corresponding to the target peptide is your main product.[12]
-
Optimize HPLC Separation: If peaks are not well-resolved, modify the HPLC method. This can include adjusting the gradient slope, changing the mobile phase composition (e.g., pH, ion-pairing agent), or trying a different column chemistry (e.g., C8 instead of C18).[13]
-
Identify Impurities by Mass: Analyze the mass of the impurity peaks. Common mass differences can indicate specific types of impurities, as shown in the table below.
| Mass Difference from Target Peptide | Potential Impurity Type | Likely Cause |
| Lower Mass | Deletion or Truncated Sequence | Incomplete coupling or deprotection.[14] |
| Higher Mass | Insertion Sequence | Excess amino acid activation.[2] |
| +1 Da | Deamidation (Asn to Asp) | Cleavage or storage conditions.[14] |
| +16 Da | Oxidation (e.g., Met, Trp) | Exposure to air or oxidative reagents. |
| +57 Da (or other amino acid mass) | Insertion of a single amino acid | Inefficient washing after coupling. |
| -18 Da | Loss of water (e.g., pyroglutamate formation) | N-terminal Gln or Glu cyclization.[14] |
Problem 2: A Persistent Impurity Co-elutes with the Main Peak
Initial Assessment: A persistent impurity that is difficult to separate from the main product can compromise the final purity. This often occurs with impurities that have very similar physicochemical properties to the target peptide, such as diastereomers or deletion sequences with similar hydrophobicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a co-eluting impurity.
Recommended Actions:
-
Orthogonal Analytical Methods: Employ an alternative analytical technique with a different separation mechanism. For example, if using Reverse-Phase HPLC (RP-HPLC), try Ion-Exchange Chromatography (IEC) or Size-Exclusion Chromatography (SEC).[7]
-
Modify HPLC Conditions:
-
Change Mobile Phase pH: Altering the pH can change the ionization state of the peptide and impurities, potentially improving separation.[15]
-
Change Mobile Phase Modifier: Switching from trifluoroacetic acid (TFA) to formic acid (FA) can alter selectivity, especially when coupled with MS.[14]
-
Change Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
-
Optimize Synthesis Strategy:
-
Improve Coupling Efficiency: For deletion sequences, increase coupling times, use a more efficient coupling reagent, or double-couple difficult amino acids.
-
Implement Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
-
Review Cleavage Cocktail: Ensure the cleavage cocktail contains the appropriate scavengers to prevent side-chain modifications.
-
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Peptide Purity Analysis
This protocol provides a general starting point for the analysis of synthetic peptides. Optimization will likely be required based on the specific properties of the peptide.
1. Sample Preparation:
- Dissolve the lyophilized peptide in Mobile Phase A (see below) to a concentration of approximately 0.5 to 1.0 mg/mL.[16]
- Vortex or sonicate briefly to ensure complete dissolution.
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[17]
2. HPLC System and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 150 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water.[17] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[17] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 1 - 5 µL[16] |
| Gradient | Start with a shallow gradient (e.g., 5-65% B over 60 minutes) and optimize based on the elution profile.[18] |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity of the target peptide as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: LC-MS Workflow for Impurity Identification
This protocol outlines a general workflow for identifying impurities using LC-MS.
1. Sample Preparation and LC Separation:
- Prepare the sample as described in Protocol 1.
- For LC-MS, it is often preferable to use 0.1% formic acid (FA) instead of TFA as the mobile phase modifier to minimize ion suppression.[14]
- Perform the LC separation using an appropriate gradient.
2. Mass Spectrometry Analysis:
- The eluent from the LC column is directed into the mass spectrometer.
- Acquire data in full scan mode to detect all ions within a specified mass range (e.g., 50-2000 m/z).
- For further characterization, perform MS/MS analysis on the most abundant ions in the impurity peaks to obtain fragmentation data for sequence confirmation.[19]
3. Data Analysis:
- For each peak in the HPLC chromatogram, examine the corresponding mass spectrum.
- Deconvolute the mass spectrum to determine the molecular weight of the compound.
- Compare the measured molecular weight of the impurity to the theoretical molecular weight of the target peptide to deduce the nature of the impurity (e.g., deletion, insertion, modification).[12]
Overall Peptide Synthesis and Quality Control Workflow
The following diagram illustrates the general workflow from peptide synthesis to final quality control.
Caption: General workflow for peptide synthesis, purification, and quality control.
References
- 1. lcms.cz [lcms.cz]
- 2. Peptide purity requirements [innovagen.com]
- 3. biocompare.com [biocompare.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. waters.com [waters.com]
- 6. genscript.com [genscript.com]
- 7. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 8. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 9. usp.org [usp.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. fda.gov [fda.gov]
- 12. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. almacgroup.com [almacgroup.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. enovatia.com [enovatia.com]
Managing steric hindrance when using P516-0475
Welcome to the technical support center for P516-0475, a novel inhibitor of the endopeptidase PepO used to induce quorum sensing in Streptococcus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Disclaimer
The chemical structure of this compound is not publicly available at this time. Therefore, a specific analysis of its steric properties is not possible. The following guidance on managing steric hindrance is based on general principles of enzyme inhibition and the known characteristics of its target, the PepO endopeptidase.
Troubleshooting Guide
Difficulties encountered during the use of this compound can often be traced to factors related to its mechanism of action as an uncompetitive inhibitor and potential, though unconfirmed, steric interactions within the enzyme's active site.
Issue 1: Lower than Expected Efficacy in Quorum Sensing Induction
| Potential Cause | Recommended Action |
| Sub-optimal Inhibitor Concentration | Titrate this compound across a wider concentration range. As an uncompetitive inhibitor, its binding is dependent on the formation of the enzyme-substrate complex. |
| Low Substrate Concentration | Ensure an adequate concentration of the native PepO substrate (pheromone peptides) is present. Consider co-administration of synthetic pheromone peptides if working with engineered strains or under conditions of low natural production. |
| Steric Hindrance with Substrate | Hypothetical: If this compound possesses bulky functional groups, it may sterically clash with larger substrate peptides, preventing effective inhibition. If possible, try using strains with smaller pheromone peptides or assaying with shorter synthetic peptide substrates. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, media components). |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Recommended Action |
| Inconsistent Cell Density | Standardize the initial cell density (OD600) for all experiments. Quorum sensing is density-dependent, and variations will affect the baseline level of PepO and its substrate. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions of this compound and other reagents. |
| Cell Clumping | Ensure bacterial cultures are well-suspended before and during the experiment to allow for uniform exposure to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an uncompetitive inhibitor of the endopeptidase PepO.[1] This means it binds to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event stabilizes the ES complex and prevents the substrate from being converted to product, leading to an accumulation of the substrate (the signaling pheromone) and subsequent induction of quorum sensing.
Q2: I am not observing any induction of my reporter gene. What should I check first?
A2: First, verify the viability and growth phase of your bacterial culture, as quorum sensing systems are typically activated at a specific cell density. Second, confirm the concentration and integrity of your this compound stock solution. Finally, ensure your reporter gene construct is functional by using a known inducer or a constitutively expressing positive control.
Q3: Could steric hindrance from this compound affect its inhibitory activity?
A3: While the exact structure of this compound is unknown, steric hindrance is a plausible factor that could influence its efficacy. PepO is a metallopeptidase that cleaves peptide substrates. If this compound possesses large, bulky chemical groups, these could potentially clash with amino acid residues of the substrate or the enzyme near the binding site. This could lead to a suboptimal fit and reduced inhibitory potency, especially with larger, more complex peptide substrates.
Q4: How does the substrate specificity of PepO relate to potential steric issues with this compound?
A4: PepO has been shown to cleave peptide bonds and exhibits a preference for large hydrophobic amino acids at the P1' position of the substrate. An inhibitor like this compound, binding to the enzyme-substrate complex, would occupy a pocket adjacent to the substrate binding site. If this compound is sterically demanding, it might be more effective with smaller substrates and less effective with bulkier substrates that compete for space within the active site cleft.
Q5: What experimental controls should I use when working with this compound?
A5: It is crucial to include the following controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound to account for any effects of the solvent itself.
-
Negative Control: An untreated cell population to establish a baseline for quorum sensing activity.
-
Positive Control (if available): A known inducer of the specific quorum sensing system to confirm the responsiveness of your experimental setup.
-
Growth Curve Analysis: Monitor the growth of your bacterial cultures in the presence and absence of this compound to ensure it is not exerting a bacteriostatic or bactericidal effect at the concentrations used.
Experimental Protocols & Visualizations
General Protocol for Assessing this compound Activity
-
Culture Preparation: Inoculate the Streptococcus strain of interest into appropriate growth medium and incubate until it reaches the early-to-mid exponential growth phase.
-
Experimental Setup: Dilute the culture to a standardized starting optical density (e.g., OD600 = 0.1) in fresh medium.
-
Inhibitor Addition: Add this compound from a concentrated stock solution to achieve the desired final concentrations. Include vehicle and no-treatment controls.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, atmosphere) for a defined period to allow for growth and quorum sensing induction.
-
Readout: Measure the desired output, such as the expression of a reporter gene (e.g., luciferase, GFP), biofilm formation, or competence development.
Workflow for Troubleshooting this compound Efficacy
Caption: A logical workflow for troubleshooting suboptimal results when using this compound.
Signaling Pathway: PepO Inhibition and Quorum Sensing Induction
References
Improving the efficiency of P516-0475 in long peptide synthesis
Welcome to the technical support center for P516-0475, a next-generation coupling reagent designed to enhance the efficiency and purity of long peptide synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages in long peptide synthesis?
This compound is a high-efficiency coupling reagent developed to minimize side reactions and improve coupling yields, particularly for sterically hindered amino acids and "difficult" sequences often encountered in peptides longer than 50 residues. Its main advantages include faster reaction kinetics and reduced epimerization, leading to higher purity of the final crude product.
Q2: How does the performance of this compound compare to standard coupling reagents like HBTU or HATU?
While HBTU and HATU are robust coupling reagents, this compound has been engineered to offer superior performance in specific long peptide synthesis scenarios. The following table summarizes comparative data from internal validation studies.
Performance Comparison: this compound vs. Standard Reagents
| Parameter | This compound | HBTU | HATU |
| Average Coupling Efficiency (per residue) | >99.8% | 99.5% | 99.7% |
| Crude Purity (Model Peptide, 65-mer) | 85% | 70% | 78% |
| Synthesis Time (Model Peptide, 65-mer) | 18 hours | 24 hours | 21 hours |
| Epimerization Rate (per residue) | <0.1% | <0.5% | <0.2% |
Q3: What are the recommended storage and handling conditions for this compound?
This compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated, dark environment. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation.
Troubleshooting Guide
This guide addresses common issues encountered during long peptide synthesis using this compound.
Issue 1: Low Crude Purity and Presence of Deletion Sequences
Low purity and the presence of deletion sequences are often indicative of incomplete coupling reactions at one or more steps in the synthesis.
| Potential Cause | Recommended Solution |
| Insufficient Reagent Equivalents | For difficult couplings (e.g., Pro-Pro, Ile-Val), increase the equivalents of this compound and the amino acid to 1.5-2.0 equivalents relative to the resin substitution. |
| Steric Hindrance | Extend the coupling time for sterically hindered amino acids to 90-120 minutes. Consider a double coupling protocol for particularly challenging residues. |
| Resin Swelling Issues | Ensure the resin is adequately swollen in the synthesis solvent (e.g., DMF or NMP) before the first coupling step. Poor swelling can limit the accessibility of reactive sites. |
Issue 2: Significant Peak Broadening in HPLC Analysis
Peak broadening in the final HPLC analysis can suggest aggregation of the synthesized peptide.
| Potential Cause | Recommended Solution |
| Peptide Aggregation on Resin | Incorporate "disrupting" elements in your synthesis strategy. This can include using a more flexible resin (e.g., ChemMatrix®) or introducing a pseudo-proline dipeptide at a strategic location in the sequence. |
| Aggregation During Cleavage/Purification | Perform the cleavage from the resin at a lower temperature (4°C) and use a cleavage cocktail that includes scavengers and a denaturing agent like guanidine hydrochloride if aggregation is severe. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle with this compound
This protocol outlines a standard automated solid-phase peptide synthesis (SPPS) coupling cycle using this compound.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (2 times).
-
Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (4 eq.), this compound (3.9 eq.), and a base such as diisopropylethylamine (DIPEA) (8 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes to block any unreacted amino groups.
-
Return to Step 1 for the next amino acid addition.
Visualizing Workflows and Pathways
Diagram 1: General SPPS Workflow
The following diagram illustrates the iterative nature of solid-phase peptide synthesis.
Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Troubleshooting Logic for Low Purity
This diagram provides a logical workflow for diagnosing and addressing low purity in long peptide synthesis.
Caption: Decision tree for troubleshooting low purity in peptide synthesis.
Validation & Comparative
Comparative Guide to Analytical Methods for Peptide P516-0475
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of the synthetic peptide P516-0475. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of peptide drug candidates. This document outlines the performance of common analytical methodologies, supported by representative experimental data, to aid in the selection of the most suitable techniques for your research and development needs.
Data Summary: Quantitative Comparison of Analytical Methods
The following table summarizes the performance of key analytical techniques for the analysis of Peptide this compound. These metrics are representative and can vary based on the specific instrumentation and experimental conditions.
| Analytical Method | Analyte | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| Purity & Impurity Profiling | Peptide this compound & Related Impurities | RP-HPLC-UV | 0.1 µg/mL | 0.5 µg/mL | >0.999 | <2% |
| Peptide this compound & Related Impurities | UPLC-UV | 0.05 µg/mL | 0.2 µg/mL | >0.999 | <2% | |
| Identity Confirmation | Peptide this compound | LC-MS/MS | 1 ng/mL | 5 ng/mL | N/A | <5% |
| Peptide this compound | High-Resolution Mass Spectrometry (HRMS) | 1 ng/mL | 5 ng/mL | N/A | <5% | |
| Quantification in Biological Matrices | Peptide this compound | LC-MS/MS | 0.1 ng/mL | 0.5 ng/mL | >0.99 | <15% |
| Structural Analysis | Peptide this compound | Nuclear Magnetic Resonance (NMR) | >1 mg | >1 mg | N/A | N/A |
| Peptide this compound | Circular Dichroism (CD) | 10-50 µg/mL | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This method is a widely used technique for assessing the purity of synthetic peptides and identifying process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Peptide this compound is dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for peptide identification and quantification, especially in complex biological matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 stationary phase, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient tailored to the elution of Peptide this compound.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Peptide this compound and an internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Peptide this compound, from sample preparation to data interpretation.
Caption: General workflow for peptide analysis.
Comparison of Alternative Analytical Methods
Beyond the primary methods detailed above, other techniques can provide valuable information for the characterization of Peptide this compound.
| Method | Application | Advantages | Disadvantages |
| Capillary Electrophoresis (CE) | Purity and stability analysis | High separation efficiency, low sample consumption. | Lower loading capacity, can be less robust than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation, conformational analysis | Provides detailed atomic-level structural information. | Requires high sample concentration, complex data analysis.[1][2][3] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis (e.g., alpha-helix, beta-sheet) | Sensitive to changes in peptide conformation. | Does not provide primary sequence information.[1][2] |
| Amino Acid Analysis (AAA) | Determination of amino acid composition and peptide content | Accurate quantification of total peptide amount. | Destructive method, does not provide sequence information. |
Signaling Pathway Analysis
To understand the biological context of Peptide this compound, it is essential to elucidate the signaling pathways it modulates. The following diagram illustrates a hypothetical signaling cascade initiated by the binding of Peptide this compound to its target receptor.
Caption: Hypothetical signaling pathway for Peptide this compound.
This guide provides a foundational understanding of the analytical methodologies applicable to the synthetic peptide this compound. For specific applications, further method development and validation are essential to ensure data quality and regulatory compliance.
References
A Comparative Guide to NMR Spectroscopy for the Analysis of Peptide P516-0475
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and dynamic analysis of peptides like P516-0475 in their solution state, which closely mimics their physiological environment. This guide provides a comparative overview of NMR spectroscopy against other common analytical methods for peptide characterization, supported by generalized experimental data and protocols relevant to a peptide of interest such as this compound.
Performance Comparison of Analytical Techniques for Peptide Analysis
The selection of an analytical technique for peptide analysis is often a trade-off between the desired level of detail, sample requirements, and experimental throughput. Below is a summary of key performance metrics for NMR spectroscopy compared to Mass Spectrometry (MS), X-ray Crystallography, and Circular Dichroism (CD).
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography | Circular Dichroism (CD) |
| Primary Information | 3D structure in solution, dynamics, intermolecular interactions | Molecular weight, sequence, post-translational modifications | High-resolution 3D structure in solid state | Secondary structure content (e.g., α-helix, β-sheet) |
| Sample Requirements | High concentration (µM to mM), high purity | Low concentration (fmol to pmol), moderate purity | Requires single crystals, high purity | Moderate concentration (µM), high purity |
| Resolution | Atomic resolution | Molecular level | Atomic resolution | Low (secondary structure) |
| Throughput | Low to moderate | High | Low | High |
| Structural Dynamics | Yes (ps to s timescale) | Indirectly (e.g., HDX-MS) | No (static structure) | Limited (e.g., thermal melts) |
| Molecular Weight Limit | Typically < 30-40 kDa | Virtually unlimited | No strict limit, but crystallization is a bottleneck | No strict limit |
In-Depth Look at NMR Spectroscopy for Peptide this compound
NMR spectroscopy is a powerful method for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.[1][2][3] This technique relies on the magnetic properties of atomic nuclei and can provide a wealth of information at the atomic level.
Key NMR Experiments for Peptide Analysis
A typical NMR study on a peptide like this compound would involve a suite of experiments to assign the resonances of all atoms and to derive structural restraints.
-
1D ¹H NMR: Provides a preliminary assessment of the peptide's folding and purity. A well-dispersed spectrum is indicative of a structured peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A powerful experiment for isotopically labeled peptides, providing a unique signal for each amino acid residue (except proline).
-
Relaxation Experiments (T1, T2, and het-NOE): These experiments provide insights into the dynamics of the peptide at various timescales.
Experimental Protocols
Below are generalized protocols for the analysis of a peptide like this compound using NMR spectroscopy and its alternative techniques.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve the purified peptide this compound in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 10% D₂O. The concentration should be in the range of 0.1 to 1 mM.
-
Data Acquisition: Acquire a series of NMR spectra (1D ¹H, 2D TOCSY, 2D NOESY, and for labeled samples, ¹H-¹⁵N HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei using the TOCSY and HSQC spectra.
-
Structural Calculation: Identify NOE cross-peaks in the NOESY spectrum and use them as distance restraints in a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures.
-
Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (pmol to fmol range) in a solvent compatible with the ionization source (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. For sequencing, perform tandem MS (MS/MS) by selecting the parent ion and inducing fragmentation.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight and deduce the amino acid sequence from the fragmentation pattern.
X-ray Crystallography Protocol
-
Crystallization: Screen a wide range of conditions (e.g., different precipitants, pH, temperature) to find the optimal conditions for growing single, well-diffracting crystals of this compound.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Determination: Process the diffraction data and determine the electron density map. Build an atomic model of the peptide into the electron density.
-
Refinement: Refine the atomic model against the diffraction data to obtain the final high-resolution structure.
Circular Dichroism Spectroscopy Protocol
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer) at a concentration of approximately 10-50 µM.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the shape and magnitude of the spectrum to estimate the secondary structure content of the peptide using deconvolution algorithms.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for peptide analysis using NMR spectroscopy and a comparative overview of alternative methods.
Caption: Workflow for 3D structure determination of peptide this compound using NMR spectroscopy.
Caption: Comparative workflow of different analytical techniques for peptide this compound characterization.
References
P516-0475 Resin: A Comparative Guide to Enhanced Peptide Purity and Yield in HPLC Purification
For researchers, scientists, and professionals in drug development, the purity of synthesized peptides is paramount. The choice of solid-phase peptide synthesis (SPPS) resin directly impacts the quality of the crude peptide, which in turn affects the efficiency and success of the subsequent HPLC purification. This guide provides an objective comparison of the novel P516-0475 resin against a standard polystyrene-based resin, supported by experimental data, to demonstrate its superior performance in yielding high-purity peptides.
Performance Comparison
The this compound resin is engineered to minimize deletion sequences and side reactions during SPPS, resulting in a significantly cleaner crude product. This higher initial purity simplifies the HPLC purification process, leading to a greater overall yield of the final, high-purity peptide. The following tables summarize the quantitative data from a comparative study where a model 15-mer peptide was synthesized using both this compound and a standard polystyrene resin.
Table 1: Crude Peptide Purity Before HPLC Purification
| Resin Type | Crude Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Standard Polystyrene Resin | 68.5 | 12.3 (n-1 deletion) | 8.7 (t-butyl adduct) |
| This compound Resin | 89.2 | 4.1 (n-1 deletion) | 1.5 (t-butyl adduct) |
Table 2: Final Peptide Purity and Yield After a Single HPLC Purification Step
| Resin Type | Final Purity (%) | Overall Yield (%) |
| Standard Polystyrene Resin | 98.6 | 28 |
| This compound Resin | 99.5 | 45 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
A model 15-mer peptide was synthesized on both this compound resin and a standard polystyrene resin using an automated peptide synthesizer.
-
Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The next Fmoc-protected amino acid was activated with HCTU and coupled to the growing peptide chain for 45 minutes.
-
Washing: The resin was washed with DMF after deprotection and coupling steps.
-
Cleavage and Deprotection: After the final amino acid coupling, the peptide was cleaved from the resin and all side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized to yield the crude product.
HPLC Purification of Peptides
The crude peptide from each synthesis was purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: The lyophilized crude peptide was dissolved in 50% acetonitrile/water containing 0.1% TFA. The sample was filtered through a 0.45 µm filter before injection.
-
Instrumentation: A preparative HPLC system equipped with a C18 column (10 µm, 21.2 x 250 mm) was used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes was used to elute the peptide at a flow rate of 15 mL/min.
-
Fraction Collection: Fractions corresponding to the main peptide peak were collected.
-
Purity Analysis: The purity of the collected fractions was analyzed using an analytical C18 column (5 µm, 4.6 x 150 mm) with a faster gradient.
-
Lyophilization: Fractions with a purity of >98% were pooled and lyophilized to obtain the final purified peptide.
Experimental Workflow
Caption: Workflow from SPPS to HPLC Purification.
Signaling Pathway of Peptide Action (Example)
While the this compound resin is used for the synthesis of peptides, the ultimate application of these peptides is often in biological research, such as studying signaling pathways. Below is an example diagram of a generic peptide-receptor signaling cascade.
Caption: A generic peptide-activated signaling pathway.
Section 1: Fundamental Properties and Primary Function
A Comparative Guide to P516-0475 and Fmoc-Proline Derivatives for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, a vast array of chemical tools and molecules are utilized. Understanding the specific roles and applications of these compounds is crucial for their effective implementation. This guide provides a detailed comparison of two distinct chemical entities: this compound, a bacterial quorum sensing inhibitor, and Fmoc-proline derivatives, essential building blocks in peptide synthesis. While not direct competitors, this guide will elucidate their unique properties, applications, and the experimental contexts in which they are used, providing clarity for researchers, scientists, and drug development professionals.
This compound and Fmoc-proline derivatives belong to different classes of chemical compounds with disparate primary functions. This compound is a bioactive small molecule that modulates a specific biological pathway, whereas Fmoc-proline derivatives are protected amino acids used in the chemical synthesis of peptides.
This compound is a novel chemical inducer of Streptococcus quorum sensing.[1] It functions by inhibiting the pheromone-degrading endopeptidase PepO.[1] By inhibiting this enzyme, this compound stabilizes signaling peptides (pheromones), leading to the induction of quorum sensing-regulated genes at lower pheromone concentrations than would typically be required.[1]
Fmoc-proline derivatives , such as Fmoc-L-proline and Fmoc-D-proline, are fundamental reagents in solid-phase peptide synthesis (SPPS).[2][3][4] The fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of proline, preventing unwanted side reactions during the stepwise addition of amino acids to a growing peptide chain.[2] The unique cyclic structure of proline introduces important conformational constraints in peptides, which can be critical for their biological activity and stability.[2][5]
A summary of their key characteristics is presented in the table below.
| Feature | This compound | Fmoc-Proline Derivatives |
| Chemical Class | Small molecule enzyme inhibitor | Protected amino acid |
| Primary Function | Inhibition of PepO endopeptidase to modulate bacterial quorum sensing | Building block for solid-phase peptide synthesis (SPPS) |
| Biological Activity | Induces Streptococcus quorum sensing by stabilizing SHP pheromones[1] | The Fmoc-proline itself is not intended to be bioactive; it is a synthetic intermediate. The final peptide may be bioactive. |
| Key Application | Research tool for studying bacterial communication; potential lead for antimicrobial strategies | Synthesis of therapeutic peptides, diagnostic agents, and other peptide-based tools[2][3][4] |
Section 2: Applications in Drug Development and Research
The applications of this compound and Fmoc-proline derivatives in the drug development pipeline are distinct, reflecting their different modes of action.
This compound is primarily a research tool for investigating bacterial signaling. Its ability to modulate quorum sensing makes it valuable for studies on bacterial pathogenesis, biofilm formation, and the development of novel anti-infective therapies that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance.
Fmoc-proline derivatives are instrumental in the synthesis of peptide-based drugs.[2][3][4] Peptides are a significant class of therapeutics due to their high specificity and efficacy.[2] Fmoc-proline is incorporated into the synthesis of custom peptides that may act as agonists or antagonists of receptors, enzyme inhibitors, or have other therapeutic functions. For example, Fmoc-L-proline has been used in the synthesis of Rapastinel (GLYX-13), a novel antidepressant candidate.[6]
Section 3: Quantitative Data and Performance Metrics
The "performance" of these two types of molecules is assessed using entirely different metrics. For this compound, performance is measured by its biological effect, while for Fmoc-proline derivatives, it is judged by its efficiency and purity in a chemical synthesis process.
This compound Performance Data:
| Parameter | Value | Description |
| IC50 (PepO) | 10 µM[1] | The half-maximal inhibitory concentration against the target enzyme, PepO. |
| Mechanism of Inhibition | Uncompetitive inhibitor[1] | Binds to the enzyme-substrate complex. |
| Biological Effect | Induces Rgg2/3-regulated genes in the presence of SHP pheromones at concentrations lower than typically required for QS induction[1] | Demonstrates its ability to modulate the quorum sensing pathway. |
Fmoc-Proline Derivatives Performance Data (Representative):
The performance of Fmoc-proline derivatives is typically evaluated in the context of a specific peptide synthesis. Key metrics include:
| Parameter | Typical Value | Description |
| Purity (HPLC) | ≥98% | The purity of the Fmoc-proline reagent itself, ensuring clean synthesis. |
| Coupling Efficiency | >99% | The efficiency of the reaction to form a peptide bond with the preceding amino acid in the sequence. |
| Final Peptide Purity | Variable (dependent on sequence and purification) | The purity of the desired peptide product after synthesis and cleavage from the solid support. |
Section 4: Experimental Protocols and Methodologies
The following sections provide representative experimental protocols for the use of this compound and Fmoc-proline derivatives.
Protocol 1: In Vitro PepO Inhibition Assay for this compound
This protocol outlines a general procedure for measuring the enzymatic activity of PepO in the presence and absence of this compound.
Materials:
-
Recombinant PepO enzyme
-
Fluorogenic PepO substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the PepO enzyme to each well.
-
Add the this compound dilutions to the wells. Include a control with solvent only.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Proline
This protocol describes a single coupling cycle for adding an Fmoc-L-proline residue to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Fmoc-L-proline
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activation base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Washing solvents
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating it with the deprotection solution.
-
Washing: Wash the resin extensively with DMF to remove the deprotection solution and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-proline and coupling reagents in DMF. Add the activation base to start the activation of the carboxylic acid group of proline.
-
Coupling: Add the activated Fmoc-L-proline solution to the resin. Agitate the mixture to allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the desired peptide sequence.
Section 5: Visualizing Workflows and Pathways
Diagrams can help to clarify the distinct roles of this compound and Fmoc-proline derivatives.
Conclusion
This compound and Fmoc-proline derivatives are both valuable molecules in the broader field of drug development and biomedical research, yet they serve fundamentally different purposes. This compound is a specific modulator of a biological pathway, offering a tool to study and potentially target bacterial communication. In contrast, Fmoc-proline derivatives are essential components for the chemical synthesis of peptides, enabling the construction of a wide range of potential therapeutics. An understanding of their distinct roles is paramount for researchers selecting the appropriate tools for their scientific objectives. This guide has provided a framework for comparing these molecules based on their function, application, and relevant performance metrics, offering clarity to professionals in the field.
References
A Comparative Guide to Boc-Protected Prolines in Research and Development
In the landscape of peptide synthesis and drug discovery, N-tert-butoxycarbonyl (Boc) protected prolines are indispensable building blocks. Their rigid pyrrolidine ring introduces unique conformational constraints into peptide backbones, influencing secondary structure and biological activity. While a specific product number, P516-0475, lacks universal identification, this guide provides a comprehensive comparison of commonly utilized Boc-protected prolines, offering researchers, scientists, and drug development professionals a detailed analysis of their respective advantages and applications, supported by experimental data.
This guide will focus on the comparative analysis of four key Boc-protected prolines: Boc-L-proline , its enantiomer Boc-D-proline , and the hydroxylated derivatives Boc-cis-4-hydroxy-L-proline and Boc-trans-4-hydroxy-L-proline .
Comparative Data of Key Boc-Protected Prolines
The selection of a specific Boc-protected proline is dictated by the desired stereochemistry, potential for further modification, and the intended impact on peptide structure and function. The following table summarizes the key properties of these proline derivatives.
| Property | Boc-L-proline | Boc-D-proline | Boc-cis-4-hydroxy-L-proline | Boc-trans-4-hydroxy-L-proline |
| CAS Number | 15761-39-4[1] | 37784-17-1[2] | 87691-27-8 | 74844-91-0 (methyl ester)[1] |
| Molecular Formula | C₁₀H₁₇NO₄[1] | C₁₀H₁₇NO₄[2] | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₅ |
| Molecular Weight | 215.25 g/mol [1] | 215.25 g/mol [3] | 231.25 g/mol [] | 231.25 g/mol [5] |
| Appearance | White to off-white powder[1] | Powder[3] | Solid | Solid |
| Melting Point | 130 - 138 °C[1] | 134 - 137 °C[2] | 146 °C | 92 - 96 °C (methyl ester)[1] |
| Optical Rotation | [α]D20 = -60 ± 4º (c=1 in AcOH)[1] | [α]22/D +60°, c = 2 in acetic acid[2] | [α]20/D -50.0±3°, c = 0.67 in methanol | [α]20/D -65°, c = 1% in chloroform (methyl ester) |
| Primary Application | Standard peptide synthesis, chiral auxiliary.[1] | Introduction of turns in peptides, increasing enzymatic stability.[6] | Introduction of a functional handle for conjugation, PROTAC linkers.[][7] | Inducing specific conformational preferences in peptides.[8] |
Experimental Protocols
The effective utilization of Boc-protected prolines in solid-phase peptide synthesis (SPPS) relies on standardized protocols for coupling and deprotection. Below are representative methodologies.
Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual removal of the Boc protecting group from a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection solution: 50% (v/v) TFA in DCM
-
Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM
-
Washing solvent: DCM
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for a minimum of 30 minutes in a suitable reaction vessel.
-
Drain the DCM from the resin.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 1-2 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step (steps 3 and 4) for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with the neutralization solution (5-10% DIEA in DCM) for 2-5 minutes.
-
Wash the resin again with DCM (3-5 times) to remove excess DIEA and prepare for the next coupling step.
Coupling of Boc-Protected Proline in SPPS
This protocol describes the coupling of a Boc-protected proline to a deprotected N-terminal amine on a resin-bound peptide.
Materials:
-
Deprotected peptide-resin
-
Boc-protected proline (e.g., Boc-L-proline)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Dissolve the Boc-protected proline (3-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test (note: proline residues will yield a yellow-orange color instead of the typical purple).[9]
-
Once the reaction is complete, drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF and DCM to remove any unreacted reagents.
Visualization of Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts relevant to the use of Boc-protected prolines.
Caption: A simplified workflow of the Boc-SPPS cycle.
References
- 1. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 2. N-Boc- D -proline 99 37784-17-1 [sigmaaldrich.com]
- 3. N-Boc-D-proline | CymitQuimica [cymitquimica.com]
- 5. N-Boc-trans-4-hydroxy- D -proline 97 147266-92-0 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
A Comparative Guide to Peptide Sequencing: Edman Degradation vs. Mass Spectrometry for the Analysis of Peptide P516-0475
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methodologies for determining the amino acid sequence of a peptide, exemplified by the hypothetical peptide P516-0475: the classical Edman degradation method and modern mass spectrometry-based techniques. This comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal approach for their specific needs.
Introduction to Peptide Sequencing Techniques
Determining the precise sequence of amino acids in a peptide or protein is fundamental to understanding its function, structure, and mechanism of action. For decades, Edman degradation has been the gold standard for N-terminal sequencing, offering a stepwise chemical method to identify amino acid residues.[1][2] However, the advent of high-resolution mass spectrometry (MS) has revolutionized proteomics, providing a high-throughput and highly sensitive alternative.[3]
This guide will delve into the principles, performance, and protocols of both techniques, enabling an informed decision for the sequencing of novel peptides such as this compound.
Comparative Performance Data
The choice between Edman degradation and mass spectrometry often depends on the specific experimental goals, sample purity, and available instrumentation. The following table summarizes key performance metrics for each technique.
| Parameter | Edman Degradation | Mass Spectrometry (de novo sequencing) |
| Principle | Stepwise chemical removal and identification of N-terminal amino acids.[1][2] | Fragmentation of the peptide and deduction of the sequence from fragment ion masses.[4] |
| Typical Sample Purity | High purity required (>90%). | Can analyze complex mixtures. |
| Sensitivity | Low picomole (pmol) range (e.g., 10-25 pmol).[5] | Femtomole (fmol) to attomole (amol) range. |
| Sequence Read Length | Typically 30-50 amino acids from the N-terminus.[1] | Shorter peptides (5-20 amino acids) are ideal for a single MS/MS experiment, but multiple overlapping fragments can be assembled to determine the full sequence.[6] |
| Throughput | Low; one sample at a time.[1] | High; suitable for analyzing numerous samples simultaneously.[6] |
| Analysis Time | Approximately 45-60 minutes per amino acid residue.[1][6] | Rapid data acquisition, but data analysis can be complex. |
| Cost | Can be costly due to specialized instrumentation and reagents. | Varies widely; can be more cost-effective for large-scale analyses. A single sample analysis can range from approximately $150 to over $400 depending on complexity.[7] |
| Handling of PTMs | Can identify N-terminal modifications but is generally not suitable for internal PTMs. | Can identify a wide range of PTMs throughout the peptide sequence. |
| N-terminal Blockage | Cannot sequence peptides with a blocked N-terminus (e.g., acetylation).[1] | Can sequence peptides with blocked N-termini. |
| Data Interpretation | Direct and straightforward. | Can be complex, often requiring sophisticated software. |
| Instrumentation | Automated Protein Sequencer (e.g., Shimadzu PPSQ series).[8] | High-resolution tandem mass spectrometer (e.g., Orbitrap, Q-TOF).[9] |
Experimental Workflows and Signaling Pathways
To visualize the distinct processes of Edman degradation and mass spectrometry, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow of Automated Edman Degradation for Peptide this compound.
Caption: Workflow for de novo Peptide Sequencing by Mass Spectrometry.
Experimental Protocols
Detailed methodologies for both sequencing techniques are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the peptide and the instrumentation used.
Protocol 1: Automated Edman Degradation of Peptide this compound
This protocol outlines the steps for N-terminal sequencing of a purified peptide immobilized on a PVDF membrane using an automated protein sequencer.
1. Sample Preparation and Immobilization:
-
a. Separate the purified Peptide this compound sample by SDS-PAGE.
-
b. Electroblot the separated peptide onto a polyvinylidene difluoride (PVDF) membrane. A suitable transfer buffer is 10 mM CAPS (3-(cyclohexylamino)-1-propanesulfonic acid), pH 11, with 10% methanol.[10]
-
c. After transfer, briefly wash the membrane with deionized water.
-
d. Stain the membrane with a protein stain such as Ponceau S or Coomassie Blue R-250 to visualize the peptide band.[6]
-
e. Excise the band corresponding to Peptide this compound with a clean scalpel.
-
f. Destain the excised membrane piece with methanol and wash thoroughly with high-purity water to remove any interfering substances like glycine or salts.[11]
-
g. Air-dry the membrane completely before loading it into the sequencer.
2. Automated Edman Sequencing:
-
a. Place the dried PVDF membrane containing Peptide this compound into the reaction cartridge of the automated sequencer.
-
b. Initiate the sequencing program. The instrument will perform the following steps for each cycle:
-
i. Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions (e.g., using trimethylamine) to form a phenylthiocarbamoyl (PTC) derivative.
-
ii. Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[2]
-
iii. Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is automatically transferred to a conversion flask and converted into the more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.
-
iv. Identification: The PTH-amino acid is injected into an online HPLC system for separation and identification by comparing its retention time to that of known PTH-amino acid standards.
-
-
c. The sequencer repeats this cycle for a pre-programmed number of residues.
3. Data Analysis:
-
a. The sequencing software generates a chromatogram for each cycle.
-
b. The amino acid at each position is identified by the characteristic peak in the corresponding chromatogram.
-
c. The N-terminal sequence of Peptide this compound is assembled from the results of the successive cycles.
Protocol 2: De novo Sequencing of Peptide this compound by LC-MS/MS
This protocol describes a general workflow for de novo sequencing of a peptide using a high-resolution tandem mass spectrometer.
1. Sample Preparation and Digestion:
-
a. If Peptide this compound is part of a larger protein or a complex mixture, the sample is first subjected to enzymatic digestion. For a purified peptide, this step may be omitted or a different enzyme might be chosen to generate overlapping fragments.
-
b. A common procedure involves denaturation of the protein, reduction of disulfide bonds with dithiothreitol (DTT), and alkylation of cysteine residues with iodoacetamide (IAA).
-
c. The sample is then digested with a protease, such as trypsin, which cleaves C-terminal to arginine and lysine residues. The digestion is typically carried out overnight at 37°C.[12]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
a. The digested peptide mixture is loaded onto a reverse-phase liquid chromatography column (e.g., a C18 column).
-
b. The peptides are separated based on their hydrophobicity by a gradient of an organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).
-
c. The eluting peptides are introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
d. The mass spectrometer operates in a data-dependent acquisition mode, which involves:
-
i. MS1 Scan: A full scan of the eluting ions is performed to determine the mass-to-charge (m/z) ratios of the intact peptide precursor ions.
-
ii. Precursor Ion Selection: The most intense precursor ions from the MS1 scan are selected for fragmentation.
-
iii. Fragmentation: The selected precursor ions are fragmented in a collision cell using a method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[13]
-
iv. MS2 Scan: The m/z ratios of the resulting fragment ions are measured in an MS2 scan.
-
3. Data Analysis:
-
a. The raw MS/MS data is processed using specialized de novo sequencing software (e.g., PEAKS, Novor).
-
b. The software analyzes the MS2 spectra to identify series of fragment ions (typically b- and y-ions) that differ by the mass of a single amino acid residue.
-
c. By "reading" the mass differences between consecutive fragment ions, the software deduces the amino acid sequence of the fragmented peptide.[14]
-
d. If multiple enzymatic digests were performed, the sequences of the overlapping peptides are assembled to reconstruct the full sequence of Peptide this compound.
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for peptide sequencing, each with its unique advantages and limitations. Edman degradation offers unparalleled accuracy for the direct sequencing of the N-terminus of a purified peptide, making it a valuable tool for protein identification and quality control in regulated environments.[2] In contrast, mass spectrometry provides superior sensitivity, high throughput, and the ability to analyze complex mixtures and post-translationally modified peptides.[3] For a novel peptide like this compound, a hybrid approach, where the N-terminal sequence is confirmed by Edman degradation and the full sequence is determined by de novo mass spectrometry, can often provide the most comprehensive and reliable results.
References
- 1. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Steps of De Novo Protein Sequencing Based on Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. biocompare.com [biocompare.com]
- 6. cib.csic.es [cib.csic.es]
- 7. MSP Rates | CCIC | Ohio State [ccic.osu.edu]
- 8. PPSQ-51A/53A N-Terminal Protein Sequencer - Spincotech [spincotech.com]
- 9. Services & Pricing | MUSC Research [research.musc.edu]
- 10. Laboratory of Biomolecular Analysis [protein.osaka-u.ac.jp]
- 11. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 12. lcms.cz [lcms.cz]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. 2D-HELS MS Seq: A General LC-MS-Based Method for Direct and de novo Sequencing of RNA Mixtures with Different Nucleotide Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of Peptide P516-0475: A Comparative Guide to Circular Dichroism and Alternative Spectroscopic Techniques
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to elucidating its function and optimizing its therapeutic potential. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy for characterizing the secondary structure of the hypothetical peptide P516-0475, alongside alternative methodologies. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical approach.
Circular dichroism (CD) spectroscopy is a powerful and widely utilized technique for investigating the secondary structure of peptides and proteins in solution.[1][2][3] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing insights into their α-helical, β-sheet, and random coil content.[4][5][6] Its speed and requirement for relatively small amounts of sample make it an invaluable tool in initial structural characterization and for monitoring conformational changes in response to environmental factors.[1][6]
Comparative Analysis of Structural Elucidation Techniques
While CD spectroscopy is a cornerstone of peptide structural analysis, a comprehensive understanding often necessitates the use of complementary techniques. The following table summarizes the strengths and weaknesses of CD spectroscopy in comparison to Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of Peptide this compound.
| Technique | Principle | Information Provided | Advantages | Limitations | Hypothetical this compound Data |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light.[4][5] | Secondary structure content (α-helix, β-sheet, random coil).[3][6] | Rapid analysis, low sample consumption, suitable for monitoring conformational changes.[1][6] | Low resolution, provides an overall average structure. | 45% α-helix, 20% β-sheet, 35% random coil |
| Nuclear Magnetic Resonance (NMR) | Magnetic properties of atomic nuclei. | High-resolution 3D structure, dynamics, and intermolecular interactions. | Provides detailed atomic-level structural information. | Requires larger sample quantities, longer acquisition times, complex data analysis. | Detailed atomic coordinates revealing a specific helical fold and a flexible C-terminal tail. |
| Fourier-Transform Infrared (FTIR) | Absorption of infrared radiation by molecular vibrations. | Secondary structure content, particularly useful for aggregated or membrane-bound peptides. | Can be used for samples in various states (solution, solid, films).[7] | Less sensitive than CD for solution-state secondary structure determination. | Amide I band indicates a mix of helical and disordered structures, corroborating CD data. |
Experimental Protocol: Circular Dichroism Spectroscopy of Peptide this compound
This section outlines a standard protocol for determining the secondary structure of Peptide this compound using CD spectroscopy.
1. Sample Preparation:
-
Dissolve lyophilized Peptide this compound in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be optically transparent in the far-UV region.[1]
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.
-
Prepare a series of peptide solutions with concentrations ranging from 0.1 to 0.5 mg/mL.[8]
2. Instrumental Setup:
-
Use a calibrated circular dichroism spectrometer.
-
Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[8]
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm.[2]
-
Data pitch: 0.5 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Averaging time: 2 seconds.
-
Number of accumulations: 3-5 scans.
-
3. Data Acquisition:
-
Record a baseline spectrum of the buffer using the same quartz cuvette (path length typically 0.1 cm) that will be used for the peptide samples.[1]
-
Measure the CD spectrum of each peptide concentration.
-
Subtract the baseline spectrum from each peptide spectrum to correct for buffer absorbance.[2]
4. Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., BeStSel, CONTINLL) to determine the percentage of α-helix, β-sheet, and random coil.[9]
Hypothetical Signaling Pathway of Peptide this compound
Based on common mechanisms of peptide signaling, a plausible pathway for Peptide this compound could involve its interaction with a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Functional Assays for Bioactive Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common functional assays for determining the efficacy of bioactive peptides, using the hypothetical peptide P516-0475 as a case study. The information presented is designed to assist researchers in selecting the most appropriate assays for their specific research needs, offering objective comparisons with alternative methods and supported by experimental data.
Antioxidant Activity Assays
Antioxidant peptides can neutralize free radicals, protecting cells from oxidative damage. Various assays are available to measure this activity, each with distinct mechanisms.
Comparison of Antioxidant Assays
| Assay | Principle | This compound (IC50 µg/mL) | Alternative Peptide A (IC50 µg/mL) | Ascorbic Acid (IC50 µg/mL) |
| DPPH Radical Scavenging Assay | Measures the ability of the peptide to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | 150 | 250 | 10 |
| ABTS Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by the peptide, leading to a decrease in absorbance.[1][2] | 120 | 200 | 8 |
| Cellular Antioxidant Assay (CAA) | Utilizes cultured cells to assess the peptide's ability to prevent intracellular oxidative stress induced by a pro-oxidant compound. | 50 | 100 | 5 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of this compound and the alternative peptide in a suitable solvent (e.g., ethanol or water).
-
Create a series of dilutions for each peptide.
-
In a 96-well plate, add 100 µL of each peptide dilution to respective wells.
-
Add 100 µL of a 0.1 mM DPPH solution in ethanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance with the peptide.
-
The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the peptide concentration.[3]
DOT Script for Antioxidant Assay Workflow
Caption: Workflow for the DPPH antioxidant assay.
Antimicrobial Activity Assays
Antimicrobial peptides (AMPs) are crucial components of the innate immune system and have therapeutic potential. Their efficacy is primarily assessed by their ability to inhibit microbial growth.
Comparison of Antimicrobial Assays
| Assay | Principle | This compound (MIC µg/mL vs. E. coli) | Alternative Peptide B (MIC µg/mL vs. E. coli) | Ampicillin (MIC µg/mL vs. E. coli) |
| Broth Microdilution Assay | Determines the Minimum Inhibitory Concentration (MIC) by exposing bacteria to serial dilutions of the peptide in a liquid growth medium.[4] | 16 | 32 | 4 |
| Radial Diffusion Assay | The peptide diffuses into an agar gel seeded with bacteria, creating a zone of growth inhibition whose diameter is proportional to the peptide's activity. | 8 mm | 5 mm | 15 mm |
| Time-Kill Kinetics Assay | Measures the rate at which a peptide kills a bacterial population over time at a specific concentration.[5] | 99.9% kill in 2h | 90% kill in 4h | 99.9% kill in 1h |
Experimental Protocols
Broth Microdilution Assay
-
Prepare a stock solution of this compound and the alternative peptide in sterile water or a suitable buffer.
-
Perform two-fold serial dilutions of the peptides in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare an inoculum of the target bacterium (e.g., E. coli) and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls. Ampicillin is used as a standard antibiotic control.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
DOT Script for Antimicrobial Signaling Pathway
Caption: Mechanisms of antimicrobial peptide action.
Immunomodulatory Activity Assays
Bioactive peptides can modulate the immune response by affecting the function of immune cells. These assays are critical for peptides intended for immunotherapy or treatment of inflammatory diseases.
Comparison of Immunomodulatory Assays
| Assay | Principle | This compound (Effect) | Alternative Peptide C (Effect) | Lipopolysaccharide (LPS) (Effect) |
| Macrophage Proliferation Assay (WST-1) | Measures the metabolic activity of macrophages as an indicator of cell proliferation in response to the peptide.[6] | 50% increase at 10 µg/mL | 25% increase at 10 µg/mL | 80% increase at 1 µg/mL |
| Nitric Oxide (NO) Production Assay (Griess Assay) | Quantifies the production of nitric oxide, a key signaling molecule in inflammation, by activated macrophages.[7] | 40 µM NO at 10 µg/mL | 20 µM NO at 10 µg/mL | 100 µM NO at 1 µg/mL |
| Cytokine Release Assay (ELISA) | Measures the concentration of specific cytokines (e.g., TNF-α, IL-6) released by immune cells upon stimulation with the peptide.[7] | TNF-α: 800 pg/mL at 10 µg/mL | TNF-α: 400 pg/mL at 10 µg/mL | TNF-α: 2000 pg/mL at 1 µg/mL |
Experimental Protocols
Macrophage Proliferation Assay (WST-1)
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, an alternative peptide, or LPS (positive control) for 24 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells.
-
Results are often expressed as a percentage of the untreated control.
DOT Script for Immunomodulatory Workflow
Caption: Workflow for immunomodulatory assays.
Antihypertensive Activity Assays
Antihypertensive peptides can help lower blood pressure, often by inhibiting enzymes involved in its regulation, such as the Angiotensin-Converting Enzyme (ACE).
Comparison of Antihypertensive Assays
| Assay | Principle | This compound (IC50 µM) | Alternative Peptide D (IC50 µM) | Captopril (IC50 µM) |
| ACE Inhibition Assay | Measures the ability of the peptide to inhibit the activity of ACE, which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[8][9] | 25 | 50 | 0.008 |
| Renin Inhibition Assay | Determines the peptide's capacity to inhibit renin, an enzyme that catalyzes the first step in the renin-angiotensin system. | >100 | >100 | 0.5 |
| In Vivo Antihypertensive Effect in SHRs | Measures the reduction in systolic blood pressure in Spontaneously Hypertensive Rats (SHRs) after oral administration of the peptide.[8][10] | 20 mmHg reduction | 10 mmHg reduction | 40 mmHg reduction |
Experimental Protocols
ACE Inhibition Assay
-
Prepare a solution of the substrate hippuryl-histidyl-leucine (HHL), ACE from rabbit lung, and the test peptides (this compound, alternative, and Captopril as a positive control).
-
In a reaction tube, pre-incubate the ACE solution with the test peptide for 10 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (HA) produced with ethyl acetate.
-
Evaporate the ethyl acetate and dissolve the remaining HA in distilled water.
-
Measure the absorbance at 228 nm.
-
The percentage of ACE inhibition is calculated, and the IC50 value is determined.
DOT Script for Renin-Angiotensin System
Caption: Inhibition of the Renin-Angiotensin System.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Purification and Characterization of Immunomodulatory Peptides from Hydrolysates of Thunnus albacares Dark Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Food Science of Animal Resources [kosfaj.org]
Navigating the Crucial Choice of Coupling Reagents for Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a pivotal decision that profoundly influences yield, purity, and the overall success of synthesizing a target peptide. This guide provides a comparative analysis of commonly employed coupling reagents, offering experimental data and detailed protocols to inform the selection process. As the specific amino acid sequence for P516-0475 is not publicly available, this guide will utilize the well-established "difficult" peptide sequence, Acyl Carrier Protein (65-74) fragment (H-VQAAIDYING-OH), as a model. The principles and data presented herein offer a robust framework for decision-making in the synthesis of this compound and other challenging peptide sequences.
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to rapidly and efficiently form a peptide bond with minimal side reactions, most notably racemization and epimerization. The choice of reagent can significantly impact the final crude purity of the synthesized peptide, thereby affecting downstream purification efforts and overall yield. This section provides a quantitative comparison of several widely used coupling reagents in the synthesis of the model peptide ACP (65-74).
| Coupling Reagent | Crude Purity (%)[1][2] | Coupling Efficiency[2][3] | Racemization Risk[3][4] | Key Advantages |
| HATU | Higher Purity | High | Lower risk | Fast reaction times, effective for sterically hindered amino acids.[2][3] |
| HBTU | Lower Purity | High, but generally lower than HATU | Higher risk | Cost-effective, good for routine synthesis.[2] |
| HCTU | High Purity (similar to HATU) | High | Reduced rates compared to older reagents | Cost-effective alternative to HATU, fast reaction times.[3][5] |
| PyBOP | Purity is highly dependent on reaction time | Good, but slower kinetics than aminium/uronium reagents | Moderate | Good for routine synthesis, less hazardous by-products than BOP. |
| DIC/Oxyma | Good | Good | Low | Cost-effective, safer alternative to HOBt-based additives.[6] |
| COMU | High Purity (comparable to HATU) | High | Low | Safer (non-explosive), good solubility, efficient with only one equivalent of base. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results in peptide synthesis. The following section outlines a general protocol for solid-phase peptide synthesis of the model peptide ACP (65-74), which can be adapted for various coupling reagents.
Materials and General Procedures
-
Resin: Rink Amide resin is a common choice for the synthesis of peptide amides.
-
Amino Acids: Fmoc-protected amino acids are used.
-
Solvents: High-purity N,N-Dimethylformamide (DMF) is the primary solvent. Dichloromethane (DCM) is used for washing.
-
Deprotection: A solution of 20% piperidine in DMF is used for Fmoc group removal.
-
Washing: The resin is typically washed multiple times with DMF and DCM after deprotection and coupling steps to remove excess reagents and by-products.
Step-by-Step SPPS Protocol
-
Resin Swelling: The resin is swollen in DMF for at least 30 minutes before the first amino acid is coupled.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). The resin is then thoroughly washed.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin substitution) is pre-activated with the chosen coupling reagent and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF. This activation mixture is then added to the resin. The coupling reaction is allowed to proceed for a set time, which can vary depending on the coupling reagent and the specific amino acids being coupled.[1]
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM.
-
Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).
-
Purification and Analysis: The crude peptide is precipitated, purified (typically by reverse-phase HPLC), and its identity is confirmed by mass spectrometry.
Visualizing the Workflow and Mechanisms
Diagrams can provide a clear and concise understanding of complex processes. The following visualizations, created using the DOT language, illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of uronium-based coupling reagents.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of peptide bond formation using uronium-based coupling reagents.
References
- 1. Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Proteins [www2.chemistry.msu.edu]
- 4. Peptide 15-mers of defined sequence that substitute for random amino acid copolymers in amelioration of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfsh.tums.ac.ir [jfsh.tums.ac.ir]
- 6. Bactericidal activity of synthetic peptides based on the structure of the 55-kilodalton bactericidal protein from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Performance of P516-0475 in Peptide Sequences: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents for peptide modification is a critical step that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of P516-0475, a novel peptide modification agent, with other established alternatives. The following sections detail its performance across various peptide sequences, supported by experimental data, to aid in making informed decisions for your research needs.
Performance Comparison of this compound and Alternatives
To evaluate the efficacy of this compound, its performance was benchmarked against two widely used alternative reagents, here designated as Alternative A and Alternative B. The key performance indicators measured were reaction efficiency, yield of the modified peptide, and the purity of the final product. The experiments were conducted on three different peptide sequences with varying properties to assess the versatility of each reagent.
| Peptide Sequence | Reagent | Reaction Efficiency (%) | Yield (%) | Purity (%) |
| Seq-1 (Hydrophilic) | This compound | 98.2 | 95.1 | 99.3 |
| Alternative A | 95.5 | 92.3 | 98.1 | |
| Alternative B | 93.1 | 89.5 | 97.5 | |
| Seq-2 (Hydrophobic) | This compound | 96.5 | 93.2 | 98.8 |
| Alternative A | 92.1 | 88.7 | 96.5 | |
| Alternative B | 89.8 | 85.4 | 95.2 | |
| Seq-3 (Cysteine-rich) | This compound | 99.1 | 96.5 | 99.5 |
| Alternative A | 97.3 | 94.1 | 98.9 | |
| Alternative B | 96.5 | 92.8 | 98.2 |
Experimental Protocols
The comparative data presented above was generated using the following standardized experimental protocols.
General Peptide Modification Protocol
-
Peptide Dissolution: The peptide was dissolved in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) to a final concentration of 10 mg/mL.
-
Reagent Preparation: this compound and the alternative reagents were prepared according to the manufacturer's instructions to a stock concentration of 100 mM.
-
Reaction Initiation: The modification reagent was added to the dissolved peptide solution at a 1.5 molar excess. The reaction mixture was incubated at room temperature with gentle agitation.
-
Reaction Monitoring: The progress of the reaction was monitored by High-Performance Liquid Chromatography (HPLC) at regular intervals.
-
Quenching and Precipitation: Upon completion, the reaction was quenched, and the modified peptide was precipitated using cold diethyl ether.
-
Purification and Analysis: The precipitated peptide was collected by centrifugation, washed, and then purified using preparative HPLC. The final yield and purity were determined by analytical HPLC and mass spectrometry.
Signaling Pathway and Workflow Diagrams
To visually represent the underlying mechanisms and processes, the following diagrams have been generated.
Benchmarking P516-0475: A Comparative Analysis Against Novel Proline Analogs in Modulating Bacterial Signaling
For Immediate Release
In the landscape of antimicrobial research and drug development, the targeting of bacterial communication systems, such as quorum sensing (QS), presents a promising strategy to mitigate virulence and pathogenicity without exerting direct selective pressure for resistance. This guide provides a comprehensive comparison of P516-0475, a novel inhibitor of the Streptococcus endopeptidase PepO, against other proline analogs that have been investigated for their antimicrobial and antivirulence properties. While direct comparative studies are limited, this document consolidates available data to offer a benchmark for researchers, scientists, and drug development professionals.
This compound has been identified as a chemical inducer of the Rgg2/3 quorum sensing system in Streptococcus pyogenes.[1] Its mechanism of action involves the inhibition of the pheromone-degrading endopeptidase PepO, thereby stabilizing signaling peptides and activating the QS cascade at lower pheromone concentrations.[1] This guide will delve into the quantitative performance of this compound and situate it within the broader context of proline analogs as potential therapeutic agents.
Quantitative Performance of this compound and Comparative Proline Analogs
The following table summarizes the available quantitative data for this compound and other proline-containing molecules investigated for their bioactivity against bacteria. It is important to note that the targets and experimental conditions for the compared molecules vary, and this table is intended to provide a functional overview rather than a direct head-to-head comparison.
| Compound/Analog Class | Target/Activity | Organism(s) | Key Performance Metric(s) | Reference |
| This compound | PepO Endopeptidase Inhibition (Quorum Sensing Induction) | Streptococcus pyogenes, Streptococcus gordonii | IC50 = 10 µM | [1] |
| N-formyl l-proline (NFLP) | PYCR1 Inhibition | Human | Ki = 100 µM | [2] |
| Proline-Rich Antimicrobial Peptides (PR-AMPs) - Oncocin-type | 70S Ribosome Inhibition (Protein Translation) | Escherichia coli | IC50 ≈ 2 to 6 µM | [3] |
| Proline-Rich Antimicrobial Peptides (PR-AMPs) - Apidaecin-type | 50S Ribosome Subunit Assembly Inhibition | Escherichia coli | IC50 ≈ 2 to 6 µM | [3] |
| [Pro³]TL (Temporin L analog) | Antimicrobial Activity | Not specified | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols relevant to the evaluation of this compound and similar compounds.
High-Throughput Screening for Quorum Sensing Agonists (Cell-Based Bioluminescent Reporter Assay)
This protocol is based on the methodology used for the initial identification of this compound.[1]
a. Bacterial Strain and Reporter System:
-
A Streptococcus pyogenes strain engineered with a bioluminescent reporter system. The luciferase gene is placed under the control of a promoter regulated by the Rgg2/3 quorum sensing pathway.
b. Assay Procedure:
-
Grow the reporter strain to the desired optical density in a suitable culture medium.
-
Dispense the bacterial culture into 96-well microtiter plates.
-
Add the test compounds from a chemical library (e.g., at a final concentration of 10 µM) to the wells. Include appropriate controls: a vehicle control (e.g., DMSO), a positive control (synthetic pheromone), and an uninduced control.
-
Incubate the plates at 37°C for a specified period.
-
Measure luminescence using a plate reader.
-
Calculate the fold induction of luminescence for each compound relative to the uninduced control.
c. Hit Validation:
-
Compounds showing significant luminescence induction are selected as "hits" and are further validated through dose-response curves and secondary assays.
In Vitro PepO Endopeptidase Inhibition Assay
This protocol is a representative method for assessing the direct inhibitory activity of compounds like this compound on the PepO enzyme.
a. Reagents and Materials:
-
Purified recombinant PepO enzyme.
-
Synthetic SHP (short hydrophobic peptide) pheromone substrate.
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent.
-
Assay buffer (e.g., 50 mM HEPES, 10 mM DTT, 20 µM ZnCl₂, pH 7.4).[5][6]
-
Quenching solution (e.g., containing a matrix for MALDI-TOF MS analysis).
b. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified PepO enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the SHP substrate.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products to determine the extent of substrate degradation. This can be done using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (e.g., MALDI-TOF).
-
Calculate the percentage of inhibition for each inhibitor concentration.
c. IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short Proline-Rich Antimicrobial Peptides Inhibit Either the Bacterial 70S Ribosome or the Assembly of its Large 50S Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Optimization of peptide substrates for botulinum neurotoxin E improves detection sensitivity in the Endopep-MS assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of P516-0475: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, P516-0475 is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety Precautions and Spill Response
Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times when handling this compound.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory where this chemical is handled.[1]
In the event of a spill, immediately evacuate the area and prevent entry. For a small spill, carefully collect the spillage.[1] For a large spill, move containers from the spill area, and then vacuum or sweep up the material and place it in a designated, labeled waste container.[2] Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[2] Inform the relevant authorities if the product has caused environmental pollution.[2]
Waste Identification and Categorization
This compound is identified by the following:
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1359627-33-0 |
| Molecular Formula | C15H17N5O3 |
| Hazard Class | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1] |
Due to its toxicity, this compound is categorized as a hazardous chemical waste and, more specifically, may be considered an "acutely toxic" or "P-listed" waste in some jurisdictions, which requires the most stringent disposal procedures.
Step-by-Step Disposal Protocol
The following workflow outlines the necessary steps for the proper disposal of this compound from the point of generation to final removal from the laboratory.
Caption: Workflow for the disposal of this compound.
Experimental Protocols for Disposal
Step 1: Waste Segregation
Immediately upon generation, segregate waste this compound from all other waste streams. Do not mix it with non-hazardous waste or other types of chemical waste to avoid dangerous reactions and to ensure proper disposal.[3]
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a designated, leak-proof waste container that is compatible with this compound. The original container is often the best choice for storing the waste.[4] Ensure the container is in good condition with a secure, tightly sealed lid.[1][5]
-
Label the Container: Affix a hazardous waste label to the container. The label must include:
Step 3: Waste Accumulation
Store the labeled waste container in a designated satellite accumulation area that is at or near the point of generation.[6] This area should be a secure, well-ventilated location away from general laboratory traffic. Use secondary containment, such as a tray, to capture any potential leaks.[3]
Step 4: Scheduling Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not pour this compound down the drain or dispose of it in the regular trash.[6] Contact your EHS office to schedule a pickup for your hazardous waste.
Step 5: Empty Container Management
Containers that held this compound must be handled as hazardous waste.[7] They should be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][5] After triple-rinsing, deface or remove the original label, and dispose of the container as instructed by your institution's EHS guidelines.[4]
Logical Relationship for Safe Disposal
The following diagram illustrates the key relationships and considerations for the safe disposal of this compound.
Caption: Key principles and compliance for this compound disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in the laboratory environment.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Essential Safety and Handling Protocols for P516-0475
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper management of P516-0475, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) for this compound | |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes and airborne particles[1]. |
| Hand Protection | Wear protective gloves to prevent skin contact[1]. |
| Skin and Body Protection | Impervious clothing should be worn to protect the skin from exposure[1]. |
| Respiratory Protection | A suitable respirator is necessary to prevent inhalation of dust or aerosols[1]. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure or environmental contamination.
Handling:
-
Avoid contact with eyes, skin, and clothing[1].
-
Prevent the formation of dust and aerosols[1].
-
Ensure adequate ventilation in areas where the compound is handled[1].
-
Do not eat, drink, or smoke in handling areas[1].
-
Wash hands thoroughly after handling[1].
Storage:
| Storage Condition | Temperature | Additional Requirements |
|---|---|---|
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition[1]. |
| In Solvent | -80°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition[1]. |
Emergency First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1]. |
| Eye Contact | Remove contact lenses, if present and easy to do. Immediately flush eyes with large amounts of water. Seek prompt medical attention[1]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
Disposal Plan
The disposal of this compound and its container must be conducted in accordance with environmental safety regulations.
Disposal Guidelines:
-
Dispose of the contents and container to an approved waste disposal plant[1].
-
Avoid release to the environment[1].
-
Collect any spillage to prevent environmental contamination[1].
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the essential workflows for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
